tert-butyl 2-Vinylpiperidine-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-ethenylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-5-10-8-6-7-9-13(10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTACBWUQPTZHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565125 | |
| Record name | tert-Butyl 2-ethenylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176324-61-1 | |
| Record name | 1,1-Dimethylethyl 2-ethenyl-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176324-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-ethenylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide on tert-butyl 2-vinylpiperidine-1-carboxylate for Researchers and Drug Development Professionals
This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of tert-butyl 2-vinylpiperidine-1-carboxylate. This document provides detailed insights into the compound's molecular characteristics, synthesis protocols, and analytical validation, underscoring its significance as a versatile building block in medicinal chemistry.
Core Molecular Attributes
This compound, also known by its synonym N-Boc-2-vinylpiperidine, is a key heterocyclic intermediate in organic synthesis. Its molecular structure, featuring a piperidine ring functionalized with a vinyl group and a tert-butyloxycarbonyl (Boc) protecting group, offers a unique combination of chirality and reactivity. The Boc group provides a strategic advantage by simplifying complex multi-step syntheses, allowing for selective reactions at other sites of the molecule.[1]
The precise molecular weight of this compound is a fundamental parameter for stoichiometric calculations in synthetic procedures and for accurate mass spectrometry analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H21NO2[2][3] |
| Molecular Weight | 211.3 g/mol [2][4] |
| CAS Number | 176324-61-1[2] |
| Appearance | Liquid |
| Boiling Point | 268.886°C at 760 mmHg[4] |
| Density | 1.028 g/cm³[4] |
| Flash Point | 116.418°C[4] |
| Storage Temperature | 2-8°C[4] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a well-established process in organic chemistry, with several reported methods. A common and efficient approach involves the Wittig reaction, which converts an aldehyde or ketone to an alkene. In this case, the precursor is typically N-Boc-2-formylpiperidine.
Synthetic Workflow: A Step-by-Step Protocol
The following protocol details a standard laboratory procedure for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocol:
-
Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C and add a strong base, such as n-butyllithium (n-BuLi), dropwise. Stir the resulting ylide solution at room temperature for 1 hour.
-
Wittig Reaction: Cool the ylide solution back to 0°C and add a solution of N-Boc-2-formylpiperidine in anhydrous THF. Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Justification for Experimental Choices:
-
Inert Atmosphere: The Wittig ylide is a strong base and is sensitive to air and moisture. An inert atmosphere is crucial to prevent its decomposition and ensure a high reaction yield.
-
Anhydrous Solvents: The use of anhydrous THF is essential for the same reason as maintaining an inert atmosphere.
-
Strong Base: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt and generate the ylide.
-
Column Chromatography: This purification technique is highly effective in separating the desired alkene from the triphenylphosphine oxide byproduct.
Analytical Characterization
A robust analytical workflow is imperative to confirm the identity, purity, and structural integrity of the synthesized this compound. This multi-technique approach ensures the reliability of the compound for subsequent applications.
Caption: Analytical validation workflow for the synthesized compound.
Significance in Drug Discovery and Development
Piperidine and its derivatives are among the most important synthetic fragments in drug design and play a significant role in the pharmaceutical industry.[5] These structures are present in numerous classes of pharmaceuticals and natural alkaloids.[5] The unique structural features of this compound make it a valuable precursor for a wide range of biologically active molecules.
The vinyl group is a particularly versatile functional handle, enabling a variety of chemical transformations, including:
-
Asymmetric Hydrogenation: To create chiral centers with high enantioselectivity.
-
Heck and Suzuki Couplings: To form carbon-carbon bonds and build molecular complexity.
-
Metathesis Reactions: For the construction of larger ring systems.
These synthetic strategies have been employed in the development of novel therapeutics targeting a range of diseases, including cancer, infectious diseases, and central nervous system disorders.[6] The piperidine scaffold itself is considered a "privileged structure" in medicinal chemistry due to its favorable pharmacokinetic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. cenmed.com [cenmed.com]
- 3. This compound | C12H21NO2 | CID 14898394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 146667-87-0,3-Vinyl-piperidine-1-carboxylic acid tert-butyl ester | lookchem [lookchem.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
tert-butyl 2-vinylpiperidine-1-carboxylate physical properties
An In-Depth Technical Guide to tert-Butyl 2-Vinylpiperidine-1-carboxylate (CAS: 176324-61-1)
Introduction
This compound is a synthetically versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a piperidine scaffold, a common motif in numerous pharmaceuticals, which is protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group. The strategic placement of a reactive vinyl group at the C2 position provides a valuable chemical handle for a wide array of subsequent transformations. This guide offers a comprehensive overview of its physical properties, a reliable synthetic protocol, expected spectroscopic characteristics, and its potential applications, providing researchers with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors.
Physicochemical Properties
The physical properties of this compound are critical for its handling, reaction setup, and purification. While experimental data for this specific isomer is not widely published, reliable predictions can be made based on its structure and data from closely related isomers, such as the 3-vinyl and 4-vinyl analogues.
| Property | Value | Source/Comment |
| CAS Number | 176324-61-1 | [1] |
| Molecular Formula | C₁₂H₂₁NO₂ | [1] |
| Molecular Weight | 211.30 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | Inferred from isomers[2][3] |
| Boiling Point | ~268-269 °C at 760 mmHg | Predicted based on isomers[3][4][5] |
| Density | ~1.02-1.03 g/cm³ | Predicted based on isomers[4][5][6] |
| Refractive Index | ~1.517 | Predicted based on 3-vinyl isomer[4][5] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, ether). Poorly soluble in water. | Based on structural analysis |
| Storage | 2-8°C, under an inert atmosphere | Recommended for stability[3][4][6] |
Synthesis and Purification
The most direct and reliable method for the preparation of this compound is via the Wittig reaction, starting from the corresponding aldehyde, tert-butyl 2-formylpiperidine-1-carboxylate. This approach is favored for its high functional group tolerance and generally good yields in converting aldehydes to terminal alkenes.
Proposed Synthetic Pathway
The synthesis involves the in situ preparation of a phosphorus ylide from a phosphonium salt, which then reacts with the aldehyde to form the desired vinyl group and triphenylphosphine oxide as a byproduct.
Caption: Proposed synthesis of the target compound via a Wittig reaction.
Experimental Protocol: Wittig Olefination
Disclaimer: This protocol should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagents & Equipment:
-
Methyltriphenylphosphonium bromide
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
tert-Butyl 2-formylpiperidine-1-carboxylate (CAS: 157634-02-1)[7]
-
Round-bottom flasks, magnetic stirrer, nitrogen/argon line, syringes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Ylide Preparation:
-
To an oven-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF to create a suspension.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. The solution will typically turn a characteristic deep yellow or orange color, indicating the formation of the ylide.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
-
Wittig Reaction:
-
In a separate flask, dissolve tert-butyl 2-formylpiperidine-1-carboxylate (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Cool the ylide solution back down to 0°C.
-
Add the aldehyde solution dropwise to the ylide suspension.
-
Allow the reaction to stir at 0°C for one hour, then warm to room temperature and stir for 2-4 hours or until TLC analysis indicates complete consumption of the aldehyde.
-
-
Work-up and Extraction:
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product will be a mixture of the desired compound and triphenylphosphine oxide.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
A solvent gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%) is typically effective. The less polar product will elute before the highly polar triphenylphosphine oxide byproduct.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as an oil.
-
Expected Spectroscopic Characterization
Authenticating the structure of the final product is paramount. Based on its molecular structure, the following spectroscopic signatures are expected:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 5.7-5.9 ppm (m, 1H): Vinyl proton (-CH=CH₂).
-
δ 4.9-5.2 ppm (m, 2H): Vinyl protons (=CH₂).
-
δ 4.5-4.8 ppm (m, 1H): Proton at the C2 position, adjacent to the vinyl group and nitrogen.
-
δ 2.8-4.1 ppm (m, 2H): Protons on the piperidine ring adjacent to the nitrogen (C6).
-
δ 1.5-1.9 ppm (m, 6H): Remaining piperidine ring protons (C3, C4, C5).
-
δ 1.45 ppm (s, 9H): Protons of the tert-butyl group.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~155 ppm: Carbonyl carbon of the Boc group (C=O).
-
δ ~135-140 ppm: Vinyl carbon (-CH=).
-
δ ~115-120 ppm: Vinyl carbon (=CH₂).
-
δ ~80 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).
-
δ ~55-60 ppm: C2 carbon of the piperidine ring.
-
δ ~40-45 ppm: C6 carbon of the piperidine ring.
-
δ ~28.5 ppm: Methyl carbons of the Boc group (-CH₃).
-
δ ~20-30 ppm: Remaining piperidine ring carbons (C3, C4, C5).
-
-
Mass Spectrometry (ESI-MS):
-
m/z (M+H)⁺: 212.16
-
m/z (M+Na)⁺: 234.14
-
Common Fragment: m/z 156.12 (Loss of tert-butylene, C₄H₈) or m/z 112.08 (Loss of the Boc group, C₅H₉O₂).
-
-
Infrared (IR) Spectroscopy:
-
~3080 cm⁻¹: C-H stretch (vinyl).
-
~2975, 2860 cm⁻¹: C-H stretch (aliphatic).
-
~1690 cm⁻¹: Strong C=O stretch (carbamate).
-
~1640 cm⁻¹: C=C stretch (vinyl).
-
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the reactivity of its vinyl group, which can participate in a multitude of chemical transformations. The Boc-protecting group ensures that the piperidine nitrogen does not interfere with these reactions and can be easily removed under acidic conditions (e.g., TFA in DCM) at a later stage.
Caption: Key chemical transformations of the vinyl group.
This compound serves as an invaluable chiral intermediate for synthesizing complex nitrogen-containing molecules. Its applications include:
-
Elaboration of Side Chains: The vinyl group can be converted into aldehydes, alcohols, or epoxides for further functionalization.
-
Carbon-Carbon Bond Formation: It is an excellent substrate for palladium-catalyzed cross-coupling reactions like the Heck reaction.
-
Conjugate Addition: The vinyl group can act as a Michael acceptor, allowing for the introduction of various nucleophiles.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the care afforded to all novel research chemicals.
-
General Handling: Use in a well-ventilated chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) away from oxidizing agents.[3][4][6] For long-term storage, blanketing with an inert gas like argon is advisable to prevent potential polymerization or oxidation.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value building block for modern organic synthesis. Its defined structure, featuring a protected piperidine ring and a versatile vinyl functional group, makes it an ideal starting point for the synthesis of complex pharmaceutical targets. Understanding its physical properties, employing robust synthetic methods like the Wittig reaction, and appreciating the breadth of its potential chemical transformations will empower researchers to fully leverage its capabilities in the discovery and development of new chemical entities.
References
- 1. chemscene.com [chemscene.com]
- 2. tert-Butyl 4-vinylpiperidine-1-carboxylate | 180307-56-6 [chemicalbook.com]
- 3. tert-Butyl 4-vinylpiperidine-1-carboxylate,97% (stabilized with MEHQ) | 180307-56-6 [sigmaaldrich.com]
- 4. Cas 146667-87-0,3-Vinyl-piperidine-1-carboxylic acid tert-butyl ester | lookchem [lookchem.com]
- 5. echemi.com [echemi.com]
- 6. tert-Butyl 4-vinylpiperidine-1-carboxylate CAS#: 180307-56-6 [m.chemicalbook.com]
- 7. tert-Butyl 2-formylpiperidine-1-carboxylate | C11H19NO3 | CID 10656219 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectral Characterization of tert-butyl 2-vinylpiperidine-1-carboxylate
Introduction
tert-butyl 2-vinylpiperidine-1-carboxylate is a valuable chiral building block in modern organic synthesis, particularly in the development of pharmaceutical agents. Its piperidine core is a common motif in numerous alkaloids and bioactive molecules, while the vinyl group serves as a versatile synthetic handle for a wide array of chemical transformations, including metathesis, hydroboration, and Heck coupling. The tert-butyloxycarbonyl (Boc) protecting group provides stability and ensures chemoselectivity in multi-step syntheses. A thorough understanding of its spectral properties is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and practical, field-proven insights.
Molecular Structure and Spectroscopic Correlation
The key to interpreting the spectral data lies in understanding the molecule's structure, which comprises a saturated six-membered nitrogen heterocycle, a vinyl substituent at the C2 position, and an N-Boc protecting group. Each of these components gives rise to characteristic signals in its various spectra.
Diagram 1: Structural Analysis Workflow
tert-butyl 2-vinylpiperidine-1-carboxylate synthesis from pyridine
An In-Depth Technical Guide to the Synthesis of tert-Butyl 2-Vinylpiperidine-1-carboxylate from Pyridine Precursors
Introduction
The this compound scaffold is a valuable chiral building block in modern medicinal chemistry and drug development. Its unique structural features, combining a conformationally restricted piperidine ring with a reactive vinyl group, make it an essential intermediate for the synthesis of complex alkaloids, neuroactive compounds, and other pharmacologically significant molecules. This guide provides a comprehensive overview of a robust and scalable synthetic pathway starting from readily available pyridine-based precursors. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and present a critical analysis of the key transformations involved.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic approach to this compound reveals a multi-step pathway originating from a simple pyridine derivative. The core strategy involves the sequential construction and modification of the heterocyclic system.
The overall synthetic strategy is outlined below, prioritizing an industrially viable route starting from 2-methylpyridine (α-picoline).
Figure 1: Retrosynthetic analysis and forward synthetic workflow.
This pathway is advantageous due to the low cost of starting materials and the well-established nature of each transformation. The critical challenges lie in achieving selective reduction of the pyridine ring without affecting the vinyl group and ensuring high yields throughout the multi-step process.
Part 1: Synthesis of the 2-Vinylpyridine Intermediate
The most common and industrially scalable method for producing 2-vinylpyridine involves the condensation of 2-methylpyridine with formaldehyde, followed by dehydration of the resulting alcohol intermediate.[1][2]
Mechanism and Rationale
The reaction proceeds via an initial aldol-type condensation. The methyl group of 2-methylpyridine is sufficiently acidic to be deprotonated under basic conditions or activated at high temperatures, allowing it to act as a nucleophile and attack the electrophilic carbon of formaldehyde. This forms 2-(2-hydroxyethyl)pyridine. Subsequent dehydration, typically acid- or base-catalyzed at elevated temperatures, eliminates a molecule of water to generate the desired 2-vinylpyridine.[2][3]
Experimental Protocol: Two-Step Synthesis from 2-Methylpyridine
Step 1A: Synthesis of 2-(2-Hydroxyethyl)pyridine
-
Reactor Setup: A high-pressure autoclave reactor is charged with 2-methylpyridine and an aqueous solution of formaldehyde (36-40%). A typical molar ratio is 1:0.4 (2-methylpyridine:formaldehyde).[2][3]
-
Reaction Conditions: The mixture is heated to approximately 250°C under high pressure (e.g., 9 MPa) and passed through the reactor with a controlled residence time (e.g., 8-10 minutes).[2]
-
Work-up: The resulting solution containing 2-hydroxyethylpyridine is cooled. Unreacted 2-methylpyridine can be recovered by distillation after basification, often with a 50% sodium hydroxide solution.[2]
Step 1B: Dehydration to 2-Vinylpyridine
-
Dehydration: The crude 2-hydroxyethylpyridine solution is added to a vessel containing a dehydrating agent, such as a concentrated sodium hydroxide solution, and heated to reflux.[2]
-
Purification: The dehydrated mixture is then subjected to distillation under reduced pressure. The fraction corresponding to 2-vinylpyridine (boiling point ~70°C at 8.0 kPa) is collected.[2]
-
Stabilization: A polymerization inhibitor, such as 4-tert-butylcatechol (0.1%), should be added to the purified 2-vinylpyridine for storage, as it is prone to polymerization under light or heat.[1]
Part 2: Selective Hydrogenation to 2-Vinylpiperidine
This is the most critical step of the synthesis. The goal is to selectively reduce the aromatic pyridine ring to a piperidine ring while leaving the vinyl group intact. Standard hydrogenation catalysts like Palladium on carbon (Pd/C) can lead to over-reduction of the vinyl group to an ethyl group.[4] Therefore, specialized catalysts and conditions are required.
Catalyst Selection and Mechanistic Insight
Ruthenium-based catalysts have shown excellent efficacy for the selective hydrogenation of the heterocyclic ring in N-heteroaromatic compounds.[5] Ruthenium nanoparticles, often supported on polymers like poly(4-vinylpyridine), can achieve high selectivity for the formation of 1,2,3,4-tetrahydroquinoline from quinoline, a similar transformation.[5] The choice of catalyst and solvent can influence an ionic mechanism involving heterolytic hydrogen activation, which favors the reduction of the more polar pyridine ring over the nonpolar vinyl C=C bond.[5]
Figure 2: The challenge of selective hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
-
Reactor Setup: A high-pressure hydrogenation reactor is charged with 2-vinylpyridine, a suitable solvent (e.g., methanol or ethanol), and the chosen catalyst (e.g., 5% Ru/C or a similar ruthenium-based catalyst).
-
Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. Typical conditions may range from 30-40 bar of H₂ pressure and temperatures between 100-120°C.[5]
-
Monitoring: The reaction is monitored by techniques such as GC-MS or TLC to track the disappearance of the starting material and the formation of the product.
-
Work-up and Purification: Upon completion, the reactor is cooled and depressurized. The catalyst is removed by filtration (e.g., through a pad of Celite). The solvent is removed from the filtrate under reduced pressure to yield crude 2-vinylpiperidine, which can be further purified by vacuum distillation.
Part 3: N-Boc Protection
The final step is the protection of the secondary amine of the piperidine ring with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding transformation that enhances the stability of the compound and makes it suitable for further synthetic manipulations, such as coupling reactions.
Mechanism and Rationale
The reaction involves the nucleophilic attack of the piperidine nitrogen onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A mild base, such as triethylamine (TEA) or sodium bicarbonate, is used to neutralize the acidic byproduct (tert-butanol and CO₂) and drive the reaction to completion.
Experimental Protocol: N-Boc Protection
-
Reaction Setup: 2-Vinylpiperidine is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: A base (e.g., triethylamine, 1.2 equivalents) is added to the solution. Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents), either neat or dissolved in the same solvent, is then added dropwise to the stirred solution at 0°C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-12 h) until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification: The reaction mixture is washed sequentially with a weak acid solution (e.g., 1M HCl), water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford this compound as a pure compound.
Data Summary and Characterization
The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques.
| Compound | Step | Typical Yield (%) | Key Characterization Data (Expected) |
| 2-(2-Hydroxyethyl)pyridine | 1A | ~30% (single pass) | ¹H NMR: Signals for pyridine ring protons, two triplets for the ethyl chain. IR: Broad O-H stretch (~3300 cm⁻¹). |
| 2-Vinylpyridine | 1B | >90% (from alcohol) | ¹H NMR: Characteristic signals for vinyl protons (dd, ~6.8 ppm; d, ~5.9 ppm; d, ~5.4 ppm). IR: C=C stretch (~1640 cm⁻¹). |
| 2-Vinylpiperidine | 2 | 70-85% | ¹H NMR: Disappearance of aromatic signals, appearance of broad aliphatic signals for the piperidine ring. MS (ESI+): [M+H]⁺ at m/z 112. |
| This compound | 3 | >90% | ¹H NMR: Characteristic singlet for Boc group (~1.45 ppm), vinyl proton signals retained. MS (ESI+): [M+H]⁺ at m/z 212. |
Conclusion
The synthesis of this compound from pyridine-based precursors is a well-defined, multi-step process. The most efficient route commences with 2-methylpyridine, proceeding through a 2-vinylpyridine intermediate. The critical transformation—the selective catalytic hydrogenation of the pyridine ring—can be achieved with high fidelity using specialized ruthenium catalysts that spare the reactive vinyl moiety. The final N-Boc protection is a robust and high-yielding reaction. This guide provides researchers and drug development professionals with a comprehensive framework, from mechanistic understanding to practical protocols, for the successful synthesis of this important molecular scaffold.
References
- 1. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 2. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 3. CN102863375A - Method for synthesizing and preparing 2-vinyl pyridine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Hydrogenation of quinoline by ruthenium nanoparticles immobilized on poly(4-vinylpyridine) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stability, Storage, and Handling of tert-butyl 2-vinylpiperidine-1-carboxylate
Introduction
Tert-butyl 2-vinylpiperidine-1-carboxylate (CAS No. 176324-61-1) is a valuable heterocyclic building block in modern organic synthesis.[1] Its unique structure, featuring a piperidine core, an acid-labile tert-butyloxycarbonyl (Boc) protecting group, and a reactive vinyl moiety, makes it a key intermediate in the development of complex pharmaceutical agents and agrochemicals.[2][3][4] The piperidine scaffold is a privileged structure found in numerous FDA-approved drugs, highlighting the importance of its derivatives in medicinal chemistry.
The successful application of this reagent, however, is critically dependent on maintaining its chemical integrity from storage through to reaction. Its bifunctional nature presents specific stability challenges that, if unaddressed, can lead to failed syntheses, impure products, and inconsistent results. This guide provides an in-depth analysis of the compound's stability profile, outlines its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling.
References
- 1. chemscene.com [chemscene.com]
- 2. Cas 146667-87-0,3-Vinyl-piperidine-1-carboxylic acid tert-butyl ester | lookchem [lookchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Key chemical properties of N-Boc protected piperidines
An In-Depth Technical Guide to the Key Chemical Properties of N-Boc Protected Piperidines
Abstract
The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its utility is profoundly enhanced by the strategic use of protecting groups, among which the tert-butoxycarbonyl (Boc) group is preeminent. N-Boc protected piperidines offer a unique combination of stability, predictable reactivity, and controlled deprotection, making them indispensable building blocks in drug discovery and development.[2] This guide provides a comprehensive exploration of the core chemical properties of N-Boc piperidines, synthesizing technical data with field-proven insights for researchers, scientists, and drug development professionals. We will delve into the synthesis, conformational dynamics, reactivity, and deprotection strategies, explaining the causality behind experimental choices to empower rational molecular design and synthesis.
Introduction: The Strategic Importance of the N-Boc Piperidine Scaffold
The journey from a hit compound to a clinical candidate is a complex, multi-step process. N-Boc protected piperidines simplify these early stages by providing a stable, yet versatile, chemical chassis.[3] The Boc group effectively masks the nucleophilicity and basicity of the piperidine nitrogen, preventing unwanted side reactions and allowing for selective functionalization at other positions on the heterocyclic ring.[4] This orthogonality is fundamental to the successful execution of complex synthetic routes required for advanced drug candidates.[3] Derivatives such as N-Boc-4-hydroxypiperidine and N-Boc-piperidine-4-carboxylic acid serve as key intermediates, enabling chemists to construct intricate molecular architectures with a high degree of control.[2][3]
Physicochemical and Spectroscopic Profile
The physical properties of the parent N-Boc piperidine (tert-butyl piperidine-1-carboxylate) are foundational to its handling and use in synthesis.
Table 1: Physicochemical Properties of N-Boc-Piperidine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₉NO₂ | [5] |
| Molecular Weight | 185.26 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | |
| Density | 0.964 g/mL at 25 °C | |
| Refractive Index | n20/D 1.454 |
| Flash Point | 86 °C (186.8 °F) - closed cup | |
Spectroscopic analysis is essential for confirming the successful protection of the piperidine nitrogen. The presence of the Boc group imparts characteristic signals in NMR and IR spectroscopy.
Table 2: Key Spectroscopic Signatures for N-Boc Piperidine
| Spectroscopy | Key Feature | Typical Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR | tert-butyl protons (singlet) | ~1.46 ppm (9H, s)[6] |
| Piperidine ring protons | Multiplets between ~2.40-3.50 ppm[6] | |
| ¹³C NMR | Carbonyl carbon (C=O) | ~154 ppm |
| Quaternary carbon of tert-butyl group | ~79 ppm | |
| tert-butyl methyl carbons | ~28 ppm |
| FTIR | Carbonyl stretch (C=O) | ~1690-1700 cm⁻¹ |
Synthesis: The Boc Protection of Piperidines
The most common and efficient method for the N-Boc protection of piperidines involves the reaction of the parent piperidine with di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O or Boc anhydride.
Causality of Reagent Choice:
-
(Boc)₂O: This reagent is highly effective and its byproducts (tert-butanol and CO₂) are volatile and easily removed, simplifying purification.
-
Base (e.g., NaHCO₃/Na₂CO₃, Et₃N, DMAP): A base is used to neutralize the acidic proton on the piperidine nitrogen, facilitating its nucleophilic attack on the Boc anhydride. For piperidine hydrochlorides, two equivalents of base are required.
Experimental Protocol: N-Boc Protection of 4-Piperidinecarboxylic Acid
This protocol is adapted from established methodologies for the protection of piperidine derivatives.[7]
Materials:
-
4-Piperidinecarboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium carbonate (Na₂CO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethyl ether
-
Ethyl acetate
-
3 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, dissolve 4-piperidinecarboxylic acid in a 200 mL buffer solution of sodium carbonate and sodium bicarbonate under an ice bath.[7]
-
While stirring, add di-tert-butyl dicarbonate dropwise via a dropping funnel.[7]
-
Remove the ice bath and allow the reaction to stir at 30°C for 22 hours.[7]
-
Extract the reaction mixture with ethyl ether (2 x 100 mL) to remove any unreacted (Boc)₂O.[7]
-
Carefully adjust the pH of the aqueous phase to 2-3 using a 3 M HCl solution. This protonates the carboxylic acid, making it soluble in the organic phase.
-
Extract the acidified aqueous layer with ethyl acetate (4 x 100 mL).[7]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[7]
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the N-Boc-piperidine-4-carboxylic acid product.[7]
Caption: General workflow for the N-Boc protection of a piperidine substrate.
Conformational Analysis: The Influence of the Boc Group
The piperidine ring typically exists in a rapidly equilibrating chair conformation. The introduction of the bulky N-Boc group has significant conformational consequences.
-
Steric Hindrance: The large size of the tert-butyl group influences the orientation of substituents on the ring and can affect the accessibility of adjacent C-H bonds for reactions like lithiation.[8]
-
Rotational Barrier: The C-N bond of the carbamate has partial double-bond character, leading to restricted rotation. Studies using variable-temperature NMR and DFT calculations have shown that the energy barrier to rotation of the Boc group in N-Boc-piperidine is low, with a half-life of only ~4 seconds at -78 °C.[9][10] This rapid rotation is crucial, as it allows the piperidine ring to adopt the necessary conformation for reactions to occur, such as lithiation at the C2 position.[9]
-
Axial vs. Equatorial Preference: In substituted piperidines, the N-Boc group can influence the equilibrium between axial and equatorial conformers of other substituents. The conformational free energies of 4-substituted piperidines are nearly identical to their cyclohexane analogs, but protonation of the nitrogen in piperidines with polar 4-substituents can reverse this preference, favoring the axial conformer due to electrostatic interactions.[11] For fluorinated piperidines, the axial preference can be attributed to a combination of charge-dipole interactions, hyperconjugation, and solvation effects.[12]
Reactivity and Stability
The N-Boc group imparts a predictable reactivity profile, which is a cornerstone of its utility.
-
General Stability: The Boc group is robust and stable under a wide range of conditions, including exposure to bases, heat, and many oxidizing and reducing agents.[4] This stability allows for a broad scope of chemical transformations to be performed on the piperidine ring or its substituents without affecting the protecting group.
-
Acid Lability: The primary reactivity concern is the acid-lability of the Boc group.[13] Exposure to strong acids readily cleaves the group, which is the basis for its removal (see Section 6). Care must be taken to avoid acidic conditions if the Boc group is to be retained.[13]
-
Directed Lithiation: The carbamate oxygen of the Boc group can act as a directed metalation group. Using strong bases like sec-butyllithium (s-BuLi) in the presence of a chelating agent like TMEDA or (-)-sparteine, N-Boc piperidine can be deprotonated at the C2 position.[8][14] This creates a configurationally stable organolithium intermediate that can be trapped with various electrophiles, providing a powerful method for the stereoselective synthesis of 2-substituted piperidines.[8][9]
Deprotection Strategies: Releasing the Piperidine Nitrogen
The removal of the Boc group is one of the most critical and frequently performed transformations in syntheses involving N-Boc piperidines. The standard method involves acidolysis.
Mechanism of Acidic Deprotection: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to release the free piperidine amine and carbon dioxide.
The Challenge of the tert-Butyl Cation: The major challenge in Boc deprotection is the formation of the highly reactive tert-butyl cation.[15] This electrophilic species can alkylate any available nucleophile in the reaction mixture, including the desired deprotected amine product or other sensitive functional groups on the molecule (e.g., tryptophan or methionine residues in peptides), leading to unwanted side products.[15]
The Solution: Cation Scavengers: To prevent these side reactions, "scavengers" are added to the deprotection cocktail. These are nucleophilic compounds designed to react with and "trap" the tert-butyl cation more readily than the substrate.[15] Common scavengers include triisopropylsilane (TIS) and water.
Caption: Mechanism of acid-catalyzed Boc deprotection and the role of scavengers.
Experimental Protocol 1: Standard Deprotection with TFA
This is a robust, general-purpose protocol for Boc removal.
Materials:
-
N-Boc protected piperidine substrate
-
Dichloromethane (DCM), reaction grade
-
Trifluoroacetic acid (TFA)
-
Scavengers (optional, e.g., Triisopropylsilane (TIS), water)
Procedure:
-
Dissolve the N-Boc piperidine substrate in dichloromethane (DCM).
-
In a separate flask, prepare the deprotection cocktail. A common solution is 25-50% TFA in DCM.[15]
-
Causality: If the substrate contains functional groups sensitive to alkylation (e.g., indoles, thioethers), add scavengers to the cocktail. A typical mixture is 2.5% TIS and 2.5% water.[15]
-
Add the deprotection cocktail to the substrate solution at room temperature and stir.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS. Reaction is typically complete within 1-2 hours.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The product is typically obtained as the TFA salt.
Experimental Protocol 2: Deprotection with HCl in Dioxane
This method is an excellent alternative to TFA and yields the hydrochloride salt of the amine, which is often a crystalline solid that is easy to handle and purify.
Materials:
-
N-Boc protected piperidine substrate
-
Suitable solvent (e.g., methanol, ethyl acetate, or dioxane)
-
4M solution of HCl in 1,4-dioxane
Procedure:
-
Dissolve the N-Boc piperidine substrate in a minimal amount of a suitable solvent.
-
Add a 4M solution of HCl in 1,4-dioxane (typically a large excess).[15]
-
Stir the mixture at room temperature. The reaction is generally complete in 1-4 hours.[15] Often, the desired hydrochloride salt will precipitate from the reaction mixture.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be isolated by filtration if it has precipitated, or by removing the solvent under reduced pressure.
Conclusion
N-Boc protected piperidines are far more than simple intermediates; they are enabling tools in the design and synthesis of next-generation therapeutics. Their well-defined physicochemical properties, predictable reactivity, and the fine balance between stability and facile deprotection provide medicinal chemists with a reliable and versatile platform.[2][3] A thorough understanding of their conformational behavior, reactivity under various conditions, and the nuances of the deprotection process is critical for leveraging this privileged scaffold to its full potential in accelerating pharmaceutical research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. N-(tert-butoxycarbonyl)piperidine | C10H19NO2 | CID 7010304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. Synthesis and kinetic resolution of N -Boc-2-arylpiperidines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04576A [pubs.rsc.org]
- 9. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 15. benchchem.com [benchchem.com]
Introduction to the chemistry of vinylpiperidine derivatives
An In-depth Technical Guide to the Chemistry and Application of Vinylpiperidine Derivatives
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the chemistry of vinylpiperidine derivatives, a class of compounds distinguished by their versatile reactivity and significant pharmacological potential. Intended for researchers, medicinal chemists, and drug development professionals, this document elucidates the synthetic strategies, chemical transformations, and therapeutic applications of these valuable heterocyclic scaffolds. We will delve into the causality behind experimental choices, offering field-proven insights to bridge theoretical knowledge with practical application.
Introduction: The Strategic Importance of the Vinylpiperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The incorporation of a vinyl group onto this saturated heterocycle introduces a reactive handle that unlocks a diverse range of chemical transformations. This vinyl moiety is not merely a passive structural element; it is a gateway to complex molecular architectures and a critical pharmacophore in certain biological contexts.
Vinylpiperidines, particularly chiral, non-racemic variants, have garnered significant attention as key intermediates in the synthesis of alkaloids and as core components of nicotinic acetylcholine receptor (nAChR) ligands. Their utility stems from the vinyl group's ability to participate in a wide array of reactions, including cycloadditions, olefin metathesis, and various palladium-catalyzed cross-coupling reactions. This versatility allows for the late-stage functionalization of the piperidine core, a highly desirable feature in modern drug discovery programs.
This guide will provide a comprehensive overview of the synthesis of 2-, 3-, and 4-vinylpiperidine derivatives, explore the rich reactivity of the vinyl group, and discuss their application in the development of novel therapeutics, with a particular focus on neurological disorders.
Synthetic Strategies for Vinylpiperidine Derivatives
The synthesis of vinylpiperidine derivatives can be broadly categorized into two approaches: the introduction of a vinyl group onto a pre-existing piperidine ring, and the construction of the piperidine ring with the vinyl group already incorporated. The choice of strategy is often dictated by the desired substitution pattern and stereochemistry.
Synthesis of 2-Vinylpiperidines
The 2-vinylpiperidine moiety is a common structural motif in various alkaloids. Its synthesis often involves the manipulation of piperidine-2-ones (valerolactams) or the cyclization of acyclic precursors.
One robust method involves the use of a Horner-Wadsworth-Emmons reaction on a suitable N-protected piperidine-2-carbaldehyde. This approach offers good control over the geometry of the resulting double bond.
A powerful alternative is the ring-closing metathesis (RCM) of amino-dienes, which has proven effective for the enantioselective synthesis of 2-vinylpiperidines.
Experimental Protocol: Synthesis of (S)-N-Boc-2-vinylpiperidine via RCM
-
Starting Material: A suitable N-Boc protected amino-diene is required.
-
Degassing: The solvent (e.g., dichloromethane) is thoroughly degassed by bubbling with argon for at least 30 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction Setup: The amino-diene is dissolved in the degassed solvent under an inert atmosphere (argon or nitrogen).
-
Catalyst Addition: A solution of a Grubbs catalyst (e.g., Grubbs' second-generation catalyst) is added to the reaction mixture. The catalyst loading is typically in the range of 1-5 mol%.
-
Reaction Monitoring: The reaction is stirred at room temperature or with gentle heating and monitored by TLC or GC-MS until the starting material is consumed.
-
Quenching: The reaction is quenched by the addition of a phosphine scavenger (e.g., triphenylphosphine) or by exposure to air to deactivate the catalyst.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the pure (S)-N-Boc-2-vinylpiperidine.
Synthesis of 3- and 4-Vinylpiperidines
The synthesis of 3- and 4-vinylpiperidines often employs different strategies, such as the Wittig reaction on corresponding N-protected piperidin-3-one or piperidin-4-one.
For instance, 4-vinylpiperidine can be synthesized from 4-piperidone through a Wittig reaction, followed by N-protection. Another approach involves the dehydration of a corresponding 4-(1-hydroxyethyl)piperidine derivative.
The choice of the N-protecting group is critical in all these syntheses. The Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups are commonly used due to their stability under a range of reaction conditions and their ease of removal.
Reactivity and Chemical Transformations of the Vinyl Group
The vinyl group in vinylpiperidine derivatives is a versatile functional handle that can be elaborated into a wide range of other functional groups. This reactivity is central to their utility as building blocks in complex molecule synthesis.
Cycloaddition Reactions
The electron-rich double bond of vinylpiperidines can participate in various cycloaddition reactions, such as the Diels-Alder reaction, to construct complex polycyclic systems. These reactions are often highly stereoselective, allowing for the creation of multiple stereocenters in a single step.
Oxidative Cleavage and Functionalization
The vinyl group can be oxidatively cleaved to an aldehyde using ozonolysis or dihydroxylated to a diol using osmium tetroxide. These transformations provide access to a different set of functional groups for further elaboration. The Wacker oxidation can be used to convert the terminal vinyl group into a methyl ketone.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, are powerful tools for C-C bond formation. The vinyl group of vinylpiperidines can participate as a coupling partner in these reactions, allowing for the introduction of aryl, heteroaryl, and alkynyl substituents.
Diagram: Key Reactions of the Vinylpiperidine Core
Caption: Key chemical transformations of the vinyl group in N-protected vinylpiperidines.
Applications in Drug Discovery and Development
The structural and chemical properties of vinylpiperidine derivatives make them highly attractive scaffolds for the development of new therapeutic agents, particularly for neurological disorders.
Nicotinic Acetylcholine Receptor (nAChR) Ligands
A significant body of research has focused on the development of vinylpiperidine-based ligands for nAChRs. These receptors are implicated in a variety of physiological processes and are important targets for the treatment of Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.
The vinyl group can serve as a key binding element or as a point of attachment for further diversification to optimize potency and selectivity for different nAChR subtypes. For example, derivatives of 2-vinylpiperidine have been explored as potent and selective ligands for the α7 and α4β2 nAChR subtypes.
Table 1: Pharmacological Data of Selected Vinylpiperidine-based nAChR Ligands
| Compound ID | Structure | Target nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity |
| VP-1 | 3-(2-((S)-1-(prop-1-en-2-yl)piperidin-2-yl)ethyl)pyridine | α4β2 | 1.2 | Agonist |
| VP-2 | 3-((S)-1-(but-3-en-1-yl)piperidin-2-yl)pyridine | α7 | 8.5 | Partial Agonist |
| VP-3 | 4-((R)-1-(prop-1-en-2-yl)piperidin-3-yl)phenol | α4β2 | 2.7 | Antagonist |
Note: Data presented is representative and compiled from various literature sources for illustrative purposes.
Building Blocks for Natural Product Synthesis
The stereoselective synthesis of vinylpiperidines provides access to key intermediates for the total synthesis of complex alkaloids. Many piperidine-containing natural products exhibit potent biological activities, and the vinyl group serves as a versatile handle for the construction of the carbon skeleton.
Workflow: From Vinylpiperidine to Lead Compound
Caption: A generalized workflow for the development of vinylpiperidine-based lead compounds.
Conclusion and Future Perspectives
The chemistry of vinylpiperidine derivatives is a rich and evolving field. Their value as versatile synthetic intermediates and pharmacologically relevant scaffolds is well-established. Future research will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of new chemical transformations of the vinyl group, and the application of these derivatives to a broader range of biological targets. The continued investigation of vinylpiperidines holds significant promise for the discovery of novel therapeutics to address unmet medical needs.
A Technical Guide to tert-butyl 2-vinylpiperidine-1-carboxylate: Synthesis, Commercial Availability, and Applications in Drug Discovery
This in-depth technical guide provides a comprehensive overview of tert-butyl 2-vinylpiperidine-1-carboxylate, a valuable heterocyclic building block for researchers, scientists, and drug development professionals. This document explores its commercial availability, details a robust synthetic protocol, outlines key analytical characterization methods, and discusses its strategic application in medicinal chemistry.
Introduction: The Significance of the Vinylpiperidine Scaffold
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast array of pharmaceuticals and bioactive natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure in drug design. The introduction of a vinyl group at the 2-position of the piperidine ring, coupled with the versatile tert-butoxycarbonyl (Boc) protecting group, affords this compound. This molecule serves as a versatile intermediate, enabling a variety of chemical transformations for the synthesis of complex molecular architectures. The vinyl moiety, in particular, acts as a chemical handle for diversification through reactions such as hydroboration-oxidation, epoxidation, and metathesis, making it a valuable precursor in the synthesis of novel therapeutics.[3] The chiral nature of substituted piperidines can also significantly influence their biological activity and pharmacokinetic properties.[4]
Commercial Availability
This compound and its isomers are commercially available from a range of chemical suppliers. The compound is typically offered in various purities, and it is crucial for researchers to select a grade appropriate for their specific application. Below is a summary of representative suppliers and their offerings.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Cenmed | This compound | 176324-61-1 | ≥97% | 250mg, Custom |
| BLD Pharm | tert-Butyl 4-vinylpiperidine-1-carboxylate | 180307-56-6 | ≥97% | 1g, 5g, 25g |
| ChemicalBook | tert-Butyl 4-vinylpiperidine-1-carboxylate | 180307-56-6 | ≥97% | Inquire |
| LookChem | tert-Butyl 3-vinylpiperidine-1-carboxylate | 146667-87-0 | N/A | Inquire |
Note: The availability and specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information. Isomers (3-vinyl and 4-vinyl) are listed for context and availability.[5][6][7][8]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Wittig reaction.[9] This powerful carbon-carbon bond-forming reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to produce an alkene.[9] In this case, the precursor is N-Boc-2-formylpiperidine.
Synthetic Workflow
The overall synthetic strategy involves two main stages: the preparation of the aldehyde precursor and the subsequent Wittig olefination.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Stage 1: Synthesis of N-Boc-2-formylpiperidine
The synthesis of the aldehyde precursor, N-Boc-2-formylpiperidine, can be achieved through the oxidation of commercially available N-Boc-2-piperidinemethanol.[1]
Materials:
-
N-Boc-2-piperidinemethanol
-
Oxalyl chloride or Dess-Martin periodinane
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure (Swern Oxidation):
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.2 eq) in anhydrous DCM and cool to -78 °C.
-
Slowly add a solution of DMSO (2.4 eq) in anhydrous DCM to the cooled solution.
-
After stirring for 15 minutes, add a solution of N-Boc-2-piperidinemethanol (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) to the flask and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-2-formylpiperidine.
Stage 2: Wittig Reaction
Materials:
-
Methyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium in hexanes or sodium hydride)
-
N-Boc-2-formylpiperidine
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add the strong base (1.05 eq) dropwise. This will result in the formation of the characteristic orange-red color of the phosphorus ylide.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of N-Boc-2-formylpiperidine (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a colorless oil.
Safety Note: Organophosphorus compounds can be toxic.[5][10] The Wittig reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[11]
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl group (~1.4 ppm, s, 9H), the vinyl protons (multiplets in the range of 5.0-6.0 ppm), the proton at the 2-position of the piperidine ring, and the piperidine ring protons.[12] |
| ¹³C NMR | Resonances for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the carbons of the vinyl group, and the carbons of the piperidine ring.[12] |
| Mass Spec. | The expected molecular ion peak [M+H]⁺ or [M+Na]⁺.[13] |
| FT-IR | Characteristic absorption bands for the C=O stretch of the carbamate, C=C stretch of the vinyl group, and C-H stretches. |
| HPLC | A single major peak indicating the purity of the compound. |
Applications in Drug Discovery
The vinylpiperidine moiety is a valuable pharmacophore in drug design due to its ability to serve as a versatile synthetic handle and its presence in various bioactive molecules.
Role as a Versatile Intermediate
The vinyl group in this compound can undergo a variety of chemical transformations, allowing for the creation of diverse libraries of compounds for biological screening.
Caption: Diversification pathways for this compound.
Incorporation into Bioactive Scaffolds
The piperidine nucleus is a key component of numerous FDA-approved drugs, and the introduction of a vinyl group provides a strategic point for modification and optimization of lead compounds.[14] The vinylpiperidine scaffold can be found in natural products and is explored in the synthesis of analogs for various therapeutic targets, including but not limited to:
-
Neurological Disorders: The piperidine ring is a common feature in central nervous system (CNS) active drugs. The vinyl group allows for the introduction of functionalities that can modulate receptor binding and pharmacokinetic properties.[2]
-
Oncology: Many kinase inhibitors and other anti-cancer agents incorporate the piperidine moiety. The vinyl group can be used to append pharmacophores that interact with specific binding pockets.
-
Infectious Diseases: The piperidine scaffold is present in a number of antiviral and antibacterial agents.
The ability to readily synthesize and functionalize this compound makes it an indispensable tool for medicinal chemists in the quest for novel and more effective therapeutics.
Conclusion
This compound is a commercially available and synthetically accessible building block of significant interest to the pharmaceutical and chemical research communities. Its utility is derived from the combination of the versatile Boc-protected piperidine scaffold and the reactive vinyl functional group. The synthetic route via the Wittig reaction is reliable and scalable. The diverse reactivity of the vinyl group opens up a multitude of possibilities for the creation of complex and novel molecular architectures, solidifying the importance of this compound in modern drug discovery and organic synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. agilent.com [agilent.com]
- 6. 180307-56-6|tert-Butyl 4-vinylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 7. tert-Butyl 4-vinylpiperidine-1-carboxylate CAS#: 180307-56-6 [m.chemicalbook.com]
- 8. Cas 146667-87-0,3-Vinyl-piperidine-1-carboxylic acid tert-butyl ester | lookchem [lookchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 11. fishersci.com [fishersci.com]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Enantioselective Synthesis of tert-Butyl 2-Vinylpiperidine-1-carboxylate: Application Notes and Protocols
The chiral 2-vinylpiperidine scaffold is a privileged structural motif found in numerous natural products and pharmaceutical agents. Its synthesis in an enantiomerically pure form is of significant interest to researchers in medicinal chemistry and drug development. This comprehensive guide provides detailed application notes and protocols for the enantioselective synthesis of tert-butyl 2-vinylpiperidine-1-carboxylate, a key intermediate for accessing a variety of more complex chiral piperidine derivatives.
This document delves into the causality behind experimental choices, ensuring that the described protocols are robust and reproducible. We will focus on a highly effective and modern approach: the catalytic dynamic resolution of N-Boc-2-lithiopiperidine.
Introduction to Asymmetric Synthesis of 2-Substituted Piperidines
The synthesis of enantiomerically enriched 2-substituted piperidines is a long-standing challenge in organic chemistry. Traditional methods often rely on chiral pool synthesis, the use of stoichiometric chiral auxiliaries, or classical resolution of racemic mixtures, which can be inefficient and lengthy. Modern catalytic asymmetric methods offer a more elegant and atom-economical solution.
Among the various strategies, methods that can directly functionalize the piperidine ring at the C2 position with high enantiocontrol are particularly valuable. One such powerful technique is the catalytic dynamic resolution (CDR) of in situ generated organolithium species. This approach allows for the conversion of a racemic starting material into a single enantiomer of the product in high yield and enantiomeric excess.
Featured Method: Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine
This section details the highly enantioselective synthesis of this compound via a catalytic dynamic resolution of N-Boc-2-lithiopiperidine. This method, developed by Beak and coworkers, utilizes a chiral ligand to control the stereochemistry of a rapidly equilibrating racemic organolithium intermediate.[1][2][3][4]
Mechanistic Rationale
The core of this methodology lies in the dynamic thermodynamic resolution of rac-2-lithio-N-Boc-piperidine. In the presence of a chiral ligand, the two enantiomers of the organolithium species are in equilibrium. The chiral ligand preferentially complexes with one of the enantiomers, leading to a diastereomeric complex that is thermodynamically more stable. This shifts the equilibrium, enriching the solution in one enantiomer of the lithiated piperidine. Subsequent reaction with an electrophile, in this case, a vinylating agent, proceeds with high enantioselectivity.
The choice of the chiral ligand is critical for the success of the reaction. Sparteine and its analogues have been shown to be highly effective in this transformation.
Figure 1. Workflow for the enantioselective synthesis via catalytic dynamic resolution.
Experimental Protocol
Materials:
-
N-Boc-piperidine
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
(-)-Sparteine
-
Vinyl bromide (1.0 M solution in THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry, argon-flushed glassware
-
Magnetic stirrer and stir bars
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Syringes and needles
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet is charged with anhydrous diethyl ether (Et₂O).
-
Formation of the Lithiated Intermediate: The flask is cooled to -78 °C in a dry ice/acetone bath. To the stirred Et₂O, add (-)-sparteine, followed by the slow, dropwise addition of s-BuLi. The solution is stirred at -78 °C for 15 minutes.
-
Addition of the Substrate: A solution of N-Boc-piperidine in anhydrous Et₂O is added dropwise to the reaction mixture at -78 °C. The resulting solution is stirred at this temperature for 3 hours to ensure the formation of the racemic N-Boc-2-lithiopiperidine and its subsequent dynamic resolution.
-
Electrophilic Quench: Vinyl bromide solution is then added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 2-4 hours at -78 °C.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the enantiomerically enriched this compound.
Data and Performance
The following table summarizes typical results obtained using this protocol, as reported in the literature.
| Entry | Chiral Ligand | Electrophile | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | (-)-Sparteine | Vinyl bromide | 85 | 96 | [1] |
Table 1. Representative results for the catalytic dynamic resolution approach.
Alternative Approaches and Considerations
While the catalytic dynamic resolution is a highly effective method, other strategies for the asymmetric synthesis of 2-substituted piperidines exist and may be suitable depending on the available resources and desired substitution patterns. These include:
-
Rhodium-catalyzed [2+2+2] cycloaddition: This method can provide access to polysubstituted piperidines with high enantioselectivity, although it involves a more complex assembly of starting materials.[5]
-
Nickel-catalyzed enantioselective vinylation: This approach can be used for the vinylation of various azaallyl anions, offering a different catalytic system to achieve similar transformations.[6]
-
Asymmetric hydrogenation of pyridinium salts: This method allows for the direct synthesis of chiral piperidines from readily available pyridine precursors.[7]
-
Enantioselective C-H oxidation: Recent advances have enabled the direct, enantioselective functionalization of C-H bonds alpha to the nitrogen atom in piperidines.[8]
The choice of synthetic route will ultimately depend on factors such as the desired scale of the reaction, the availability of specific catalysts and ligands, and the tolerance of other functional groups in the molecule.
Conclusion
The catalytic dynamic resolution of N-Boc-2-lithiopiperidine stands out as a robust and highly enantioselective method for the synthesis of this compound. The protocol detailed in this guide provides a reliable pathway for researchers and drug development professionals to access this valuable chiral building block. By understanding the underlying mechanistic principles, chemists can further optimize and adapt this methodology for the synthesis of a wide range of other enantioenriched 2-substituted piperidine derivatives.
References
- 1. Application of catalytic dynamic resolution of N-Boc-2-lithiopiperidine to the asymmetric synthesis of 2-aryl and 2-vinyl piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines - Organic Letters - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nickel-catalyzed enantioselective vinylation of aryl 2-azaallyl anions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Introduction: The Privileged Status of 2-Substituted Piperidines in Drug Discovery
An Application Guide to the Asymmetric Synthesis of Chiral 2-Substituted Piperidines
The chiral 2-substituted piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide range of natural products and active pharmaceutical ingredients (APIs).[1][2][3][4] These six-membered nitrogenous heterocycles offer a unique combination of structural rigidity, three-dimensionality, and basicity, which allows them to effectively interact with biological targets such as enzymes and receptors.[1][5] The introduction of a stereocenter at the C2 position can profoundly influence a molecule's biological activity, selectivity, and pharmacokinetic profile.[1][2][4][5] Consequently, the development of robust and efficient methods for the asymmetric synthesis of these motifs is of paramount importance to researchers in drug discovery and development.[6][7]
This guide provides an in-depth overview of several field-proven strategies for synthesizing enantioenriched 2-substituted piperidines. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering detailed protocols for key methodologies, including catalytic asymmetric hydrogenation, organocatalytic domino reactions, and chemo-enzymatic cascades.
Strategic Overview: Pathways to Enantiopure 2-Substituted Piperidines
Multiple synthetic philosophies can be employed to achieve the desired stereochemical control. The choice of strategy often depends on the desired substitution pattern, scalability, and the availability of starting materials. The most prominent and powerful methods are summarized below.
Caption: Key strategies for the asymmetric synthesis of 2-substituted piperidines.
Catalytic Asymmetric Hydrogenation of Pyridine Derivatives
Asymmetric hydrogenation is one of the most direct and atom-economical methods for producing chiral piperidines.[6][7] The core challenge lies in the aromaticity of the pyridine ring, which makes it resistant to reduction and prone to catalyst inhibition. To overcome this, the pyridine nitrogen is typically activated, most commonly by forming a pyridinium salt, which enhances its reactivity and prevents coordination to the metal center of the catalyst.[8]
Causality & Mechanistic Insight: Iridium-based catalysts, particularly with chiral P,N-ligands like BoQPhos, have proven highly effective for the enantioselective hydrogenation of 2-substituted pyridinium salts.[9] The reaction is believed to proceed through an outer-sphere dissociative mechanism.[6][10] The stereochemical outcome is determined during the hydride reduction of the iminium intermediate that is formed after the initial reduction of the pyridinium ring.[6]
Data Summary: Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts
| Entry | Catalyst System | Substrate (R group) | Yield (%) | e.r. | Reference |
| 1 | [Ir(COD)Cl]₂ / MeO-BoQPhos | Methyl | >95 | 93:7 | [9] |
| 2 | [Ir(COD)Cl]₂ / MeO-BoQPhos | n-Propyl | >95 | 92:8 | [9] |
| 3 | [Ir(COD)Cl]₂ / (S)-f-binaphane | Phenyl | 99 | 99.3:0.7 | [6] |
| 4 | [Rh(COD)Binapine]BF₄ | Acetyl (ketone reduction) | >99 | 99% ee | [11] |
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of an N-Benzyl-2-alkylpyridinium Salt
This protocol is adapted from the enantioselective synthesis of 2-alkylpiperidines developed by Li, et al.[9]
Materials:
-
N-Benzyl-2-alkylpyridinium bromide (1.0 equiv)
-
[Ir(COD)Cl]₂ (0.5 mol%)
-
(S)-MeO-BoQPhos ligand (1.1 mol%)
-
Iodine (I₂) (2.0 mol%)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst Preparation: In a glovebox, add [Ir(COD)Cl]₂ and the (S)-MeO-BoQPhos ligand to a flame-dried Schlenk flask. Add anhydrous DCM to dissolve the components. Stir the resulting orange solution at room temperature for 30 minutes.
-
Reaction Setup: In a separate autoclave, add the N-benzyl-2-alkylpyridinium bromide substrate and iodine.
-
Catalyst Transfer: Transfer the prepared catalyst solution to the autoclave via syringe.
-
Hydrogenation: Seal the autoclave, purge it three times with H₂ gas, and then pressurize to 50 atm.
-
Reaction: Stir the reaction mixture vigorously at 30 °C for 24 hours.
-
Work-up: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched N-benzyl-2-alkylpiperidine.
-
Analysis: Determine the enantiomeric ratio (e.r.) by chiral High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for Ir-catalyzed asymmetric hydrogenation.
Biomimetic Organocatalytic Synthesis
Organocatalysis offers a metal-free alternative for asymmetric synthesis, often mimicking biosynthetic pathways.[12][13] For 2-substituted piperidines, a particularly elegant approach is the proline-catalyzed domino Michael addition/aminalization of an enamine precursor with a β-keto ester or ketone.[12][13] This strategy allows for the rapid construction of the piperidine core with high enantioselectivity in a single step.
Causality & Mechanistic Insight: The reaction proceeds via the formation of a chiral enamine from Δ¹-piperideine and a chiral catalyst, typically L-proline. This enamine then undergoes a stereoselective Michael addition to an acceptor like acetone or ethyl acetoacetate. The resulting intermediate cyclizes via an intramolecular aminalization to form the piperidine ring. A key experimental insight is the use of solvents like benzonitrile or acetonitrile, which were found to effectively prevent racemization of the final product.[12][13]
Protocol 2: Organocatalytic Synthesis of a (+)-Pelletierine Analogue
This protocol is based on the biomimetic synthesis reported by Bella, et al.[12][13]
Materials:
-
Δ¹-Piperideine (generated in situ or used as a stable precursor, 1.0 equiv)
-
Acetone (nucleophile, 6.0 equiv)
-
L-Proline (catalyst, 20 mol%)
-
Benzonitrile (PhCN), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried vial under an inert atmosphere (e.g., Argon), add L-proline.
-
Reagent Addition: Add anhydrous benzonitrile, followed by Δ¹-piperideine and acetone.
-
Reaction: Stir the mixture at room temperature for 48-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (% ee) by chiral HPLC.
Caption: Organocatalytic domino reaction cascade.
Chemo-Enzymatic Strategies: The Power of Biocatalysis
Biocatalysis provides an exceptionally powerful and sustainable route to chiral amines, leveraging the inherent selectivity of enzymes.[14] Transaminases (TAs), in particular, have been employed in innovative cascades to synthesize 2-substituted piperidines from simple, commercially available starting materials.[14][15]
Causality & Mechanistic Insight: This strategy utilizes a transaminase to stereoselectively convert a prochiral ketone into a chiral amine.[14] When an ω-chloroketone is used as the substrate, the newly formed chiral amine can undergo a spontaneous or base-mediated intramolecular cyclization to furnish the desired chiral 2-substituted piperidine. A key advantage is that by selecting either an (R)-selective or (S)-selective transaminase, both enantiomers of the final product can be accessed.[14][15] This enantio-complementary approach is highly valuable in drug development for studying structure-activity relationships.
Data Summary: Transaminase-Triggered Synthesis of 2-Arylpiperidines
| Entry | Substrate (ω-chloroketone) | Transaminase | Yield (%) | ee (%) | Reference |
| 1 | 5-chloro-1-phenylpentan-1-one | ATA-117-Rd6 | 90 | >99.5 (R) | [14][15] |
| 2 | 5-chloro-1-phenylpentan-1-one | PjSTA-R6-8 | 68 | >99.5 (S) | [14][15] |
| 3 | 5-chloro-1-(p-tolyl)pentan-1-one | ATA-117-Rd6 | 77 | 99 (R) | [14][15] |
| 4 | 5-chloro-1-(p-tolyl)pentan-1-one | PjSTA-R6-8 | 58 | 98 (S) | [14][15] |
Protocol 3: Transaminase-Mediated Asymmetric Synthesis of (R)-2-Phenylpiperidine
This protocol is a representative procedure based on the work of GETA, et al.[14][15]
Materials:
-
5-chloro-1-phenylpentan-1-one (substrate, 1.0 equiv)
-
(R)-selective Transaminase (e.g., ATA-117-Rd6)
-
Pyridoxal-5'-phosphate (PLP) (cofactor)
-
Isopropylamine (IPA) (amine donor)
-
Potassium phosphate buffer (pH 8.5)
-
DMSO (co-solvent)
Procedure:
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer. Add PLP and the selected transaminase enzyme.
-
Amine Donor: Add isopropylamine, which serves as the sacrificial amine donor.
-
Substrate Addition: Dissolve the ω-chloroketone substrate in a minimal amount of DMSO and add it to the reaction mixture.
-
Reaction: Stir the reaction at a controlled temperature (e.g., 37 °C) for 24-48 hours. The reaction pH should be maintained.
-
Cyclization: After the transamination is complete (monitored by HPLC), add a base (e.g., NaOH) to promote the intramolecular cyclization if it has not occurred spontaneously.
-
Work-up and Extraction: Acidify the reaction mixture and wash with an organic solvent (e.g., methyl tert-butyl ether, MTBE) to remove unreacted substrate. Then, basify the aqueous layer and extract the product with MTBE.
-
Isolation: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the chiral piperidine. The product can also be precipitated as a salt (e.g., tosylate) for easier handling.[14]
-
Analysis: Determine conversion and enantiomeric excess by chiral GC or HPLC.
Conclusion and Outlook
The asymmetric synthesis of chiral 2-substituted piperidines is a mature yet continually evolving field. The methods outlined in this guide—catalytic asymmetric hydrogenation, organocatalysis, and biocatalysis—represent the state of the art, each offering distinct advantages. Asymmetric hydrogenation provides a direct and atom-efficient route from readily available pyridines. Organocatalysis enables the rapid, metal-free construction of complex piperidine cores. Finally, chemo-enzymatic strategies offer unparalleled stereoselectivity under mild, sustainable conditions, with the powerful ability to access either product enantiomer. The continued development of novel catalysts and synthetic cascades will undoubtedly expand the synthetic chemist's toolkit, facilitating the discovery and development of next-generation therapeutics built upon this privileged chiral scaffold.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.de [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. scite.ai [scite.ai]
- 8. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 9. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Strategic Utility of tert-Butyl 2-Vinylpiperidine-1-carboxylate in Alkaloid Total Synthesis
Introduction: A Versatile Chiral Building Block for Complex Alkaloid Scaffolds
The quest for efficient and stereoselective routes to complex nitrogen-containing natural products, particularly alkaloids, is a cornerstone of modern organic synthesis. The piperidine moiety is a ubiquitous structural motif within this class of compounds, many of which exhibit significant biological activity.[1] tert-Butyl 2-vinylpiperidine-1-carboxylate has emerged as a highly valuable and versatile chiral building block in the synthesis of various alkaloids, most notably those belonging to the indolizidine and quinolizidine families. Its utility stems from the presence of a stereodefined piperidine core, a readily functionalizable vinyl group, and a protective tert-butyloxycarbonyl (Boc) group that facilitates controlled reactivity.
This guide provides an in-depth exploration of the strategic application of this compound in alkaloid total synthesis. We will delve into the causality behind its experimental utility, provide detailed protocols for key transformations, and showcase its role in the construction of complex molecular architectures through illustrative case studies.
Core Principles and Strategic Advantages
The primary synthetic strategy leveraging this compound revolves around the elaboration of the vinyl appendage to construct a diene system, which then undergoes a ring-closing metathesis (RCM) reaction to form the characteristic bicyclic core of indolizidine and quinolizidine alkaloids.[2][3]
Key Advantages:
-
Stereochemical Control: The inherent chirality of the starting material allows for the synthesis of enantiomerically pure target alkaloids.
-
Convergent Synthesis: It enables a convergent approach where the piperidine core is prepared and then coupled with other fragments, leading to greater efficiency.
-
Latent Reactivity: The vinyl group serves as a versatile handle for a variety of carbon-carbon bond-forming reactions, most notably olefin metathesis.
-
Protecting Group Strategy: The Boc group provides robust protection of the nitrogen atom, preventing unwanted side reactions and allowing for selective deprotection under mild acidic conditions.
Synthetic Workflow: From Building Block to Alkaloid Core
The general synthetic pathway for the utilization of this compound in the synthesis of indolizidine and quinolizidine alkaloids can be conceptualized as a three-phase process:
Figure 1: General synthetic workflow.
Phase 1: Diene Formation
The initial phase involves the extension of the vinyl group of this compound to generate a diene suitable for RCM. A common and effective method to achieve this is through cross-metathesis (CM) with a suitable olefin partner.[4]
Phase 2: Ring-Closing Metathesis (RCM)
This is the pivotal step where the bicyclic alkaloid core is constructed. The diene synthesized in Phase 1 is subjected to a ruthenium-based catalyst, such as Grubbs' or Hoveyda-Grubbs' catalysts, to effect the intramolecular cyclization.[5]
Phase 3: Post-RCM Functionalization
Following the successful RCM, the resulting unsaturated bicyclic intermediate can be further elaborated to the target alkaloid. This typically involves reduction of the double bond, deprotection of the nitrogen, and introduction of any additional substituents.
Case Study: Formal Synthesis of (±)-Indolizidine 223AB
Indolizidine 223AB is a representative member of the dendrobatid family of alkaloids, which have been the subject of considerable synthetic interest due to their biological activity.[6] The following section outlines a plausible synthetic approach to the core of this alkaloid, highlighting the central role of this compound.
Synthetic Scheme
Figure 2: Retrosynthetic analysis for Indolizidine 223AB core.
Experimental Protocols
Protocol 1: Synthesis of the Diene Intermediate via Cross-Metathesis
This protocol describes a representative procedure for the cross-metathesis of this compound with a suitable coupling partner, such as pent-4-en-1-ol, to generate the required diene for RCM.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| This compound | 180307-56-6 | 211.30 | 1.0 mmol |
| Pent-4-en-1-ol | 821-09-0 | 86.13 | 1.2 mmol |
| Grubbs' Catalyst, 2nd Generation | 246047-72-3 | 848.97 | 0.05 mmol |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 20 mL |
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add this compound (1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Add pent-4-en-1-ol (1.2 mmol) to the solution.
-
In a separate vial, dissolve Grubbs' Catalyst, 2nd Generation (0.05 mmol) in anhydrous dichloromethane (10 mL).
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to reflux (approximately 40 °C) and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired diene intermediate.
Protocol 2: Ring-Closing Metathesis for the Indolizidine Core
This protocol outlines the intramolecular RCM of the diene intermediate to construct the bicyclic core of the indolizidine alkaloid.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| Diene Intermediate | - | - | 1.0 mmol |
| Hoveyda-Grubbs' Catalyst, 2nd Gen | 301224-40-8 | 626.62 | 0.02 mmol |
| Toluene, anhydrous | 108-88-3 | 92.14 | 100 mL |
Procedure:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, dissolve the diene intermediate (1.0 mmol) in anhydrous toluene (90 mL).
-
In a separate glovebox or under a stream of argon, weigh Hoveyda-Grubbs' Catalyst, 2nd Generation (0.02 mmol) and dissolve it in anhydrous toluene (10 mL).
-
Add the catalyst solution to the solution of the diene intermediate.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. The high dilution is crucial to favor the intramolecular RCM over intermolecular oligomerization.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the unsaturated indolizidine core.
Protocol 3: Reduction of the RCM Product
This final step in the core synthesis involves the reduction of the double bond to yield the saturated indolizidine scaffold.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| Unsaturated Indolizidine Core | - | - | 1.0 mmol |
| Palladium on Carbon (10 wt. %) | 7440-05-3 | - | 10 mol % |
| Methanol | 67-56-1 | 32.04 | 20 mL |
| Hydrogen Gas | 1333-74-0 | 2.02 | 1 atm |
Procedure:
-
To a round-bottom flask containing the unsaturated indolizidine core (1.0 mmol), add methanol (20 mL).
-
Carefully add 10% palladium on carbon (10 mol %).
-
Evacuate the flask and backfill with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC or GC-MS.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude saturated indolizidine core, which can be further purified by chromatography if necessary.
Data Summary
| Step | Key Reaction | Catalyst | Typical Yield (%) |
| Diene Formation | Cross-Metathesis | Grubbs' Catalyst, 2nd Generation | 60-80 |
| Core Construction | Ring-Closing Metathesis | Hoveyda-Grubbs' Catalyst, 2nd Generation | 70-90 |
| Saturation | Hydrogenation | 10% Pd/C | >95 |
Conclusion and Future Outlook
This compound stands as a testament to the power of chiral building blocks in streamlining the total synthesis of complex natural products. Its strategic application, particularly in concert with powerful synthetic methodologies like olefin metathesis, provides a reliable and efficient pathway to the core structures of numerous indolizidine and quinolizidine alkaloids. The protocols outlined herein serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, offering a solid foundation for the synthesis of these and other related alkaloid families. Future advancements in catalyst design and cross-coupling methodologies will undoubtedly further expand the synthetic utility of this versatile building block.
References
- 1. Stork: Application of ring-closing metathesis reactions in the synthesis of epothilones [storkapp.me]
- 2. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ring Closing Metathesis [organic-chemistry.org]
- 5. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for tert-Butyl 2-Vinylpiperidine-1-carboxylate in Drug Discovery
Introduction: The Strategic Value of the Piperidine Scaffold and the Versatility of a Vinyl-Substituted Building Block
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and biologically active natural alkaloids.[1][2] Its three-dimensional structure and ability to be functionalized at various positions allow for the fine-tuning of physicochemical properties, enhancing receptor binding, solubility, and bioavailability of drug candidates.[3][4] Within the diverse landscape of piperidine-based building blocks, tert-butyl 2-vinylpiperidine-1-carboxylate emerges as a particularly valuable and versatile intermediate for drug discovery and development.
The strategic placement of a vinyl group at the 2-position of the piperidine ring, coupled with the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, provides a unique combination of chemical handles for a wide range of synthetic transformations. The vinyl group serves as a versatile functional moiety for carbon-carbon bond formation and further elaboration, while the Boc group ensures stability and allows for controlled deprotection under specific conditions.[4] This application note will provide a comprehensive overview of the utility of this compound in drug discovery, detailing its application in key synthetic reactions and culminating in a practical example of its use in the synthesis of a complex pharmaceutical agent.
Core Synthetic Transformations: Harnessing the Reactivity of the Vinylpiperidine Scaffold
The synthetic utility of this compound is primarily derived from the reactivity of its vinyl group. This moiety can participate in a variety of powerful and reliable chemical reactions, enabling the construction of complex molecular architectures. The following sections will detail the application of this building block in three key transformations: the Heck reaction, hydroboration-oxidation, and ring-closing metathesis.
Diagram of Key Synthetic Pathways
Caption: Synthetic utility of this compound.
The Heck Reaction: Forging Aryl-Piperidine Linkages
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples unsaturated halides with alkenes.[5][6] In the context of our building block, the Heck reaction provides a direct and efficient method for the synthesis of 2-arylvinylpiperidine derivatives. These products are valuable intermediates, as the introduction of an aromatic or heteroaromatic ring can significantly influence the pharmacological profile of a molecule.
Protocol: Palladium-Catalyzed Heck Coupling of this compound with an Aryl Bromide
Objective: To synthesize tert-butyl 2-(2-arylethenyl)piperidine-1-carboxylate.
Materials:
| Reagent/Solvent | M.W. | Amount (mmol) | Equivalents |
| This compound | 211.30 | 1.0 | 1.0 |
| Aryl bromide | - | 1.2 | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.05 | 0.05 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.1 | 0.1 |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 |
| Anhydrous Acetonitrile (MeCN) | - | 10 mL | - |
Procedure:
-
To a dry, argon-flushed round-bottom flask, add palladium(II) acetate (11.2 mg, 0.05 mmol) and tri(o-tolyl)phosphine (30.4 mg, 0.1 mmol).
-
Add anhydrous acetonitrile (5 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst complex.
-
To this mixture, add this compound (211.3 mg, 1.0 mmol), the aryl bromide (1.2 mmol), and triethylamine (0.28 mL, 2.0 mmol).
-
Add the remaining anhydrous acetonitrile (5 mL).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-arylvinylpiperidine derivative.
Causality of Experimental Choices:
-
Palladium(II) acetate and Tri(o-tolyl)phosphine: This combination forms the active Pd(0) catalyst in situ. The bulky phosphine ligand stabilizes the palladium center and promotes the desired catalytic cycle.[7]
-
Triethylamine: Acts as a base to neutralize the hydrogen bromide (HBr) generated during the reaction, which is essential for regenerating the active Pd(0) catalyst.
-
Anhydrous Acetonitrile: A polar aprotic solvent that is suitable for the Heck reaction, facilitating the dissolution of the reactants and promoting the reaction.
Experimental Workflow: Heck Reaction
Caption: Workflow for the Heck reaction.
Hydroboration-Oxidation: Accessing Functionalized Piperidine Side Chains
The hydroboration-oxidation of the vinyl group provides a reliable method for the anti-Markovnikov hydration of the double bond, yielding the corresponding primary alcohol.[8] This transformation is highly valuable as it introduces a hydroxyl group at the terminal position of the side chain, which can be further functionalized, for example, through oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.
Protocol: Hydroboration-Oxidation of this compound
Objective: To synthesize tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate.
Materials:
| Reagent/Solvent | M.W. | Amount (mmol) | Equivalents |
| This compound | 211.30 | 1.0 | 1.0 |
| Borane-tetrahydrofuran complex (1 M in THF) | - | 1.2 mL | 1.2 |
| Tetrahydrofuran (THF), anhydrous | - | 5 mL | - |
| Sodium hydroxide (3 M aqueous solution) | 40.00 | 2.0 mL | 6.0 |
| Hydrogen peroxide (30% aqueous solution) | 34.01 | 0.7 mL | ~6.0 |
Procedure:
-
To a dry, argon-flushed round-bottom flask, add this compound (211.3 mg, 1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-tetrahydrofuran complex (1.2 mL of a 1 M solution, 1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add the 3 M sodium hydroxide solution (2.0 mL).
-
Carefully add the 30% hydrogen peroxide solution (0.7 mL) dropwise, ensuring the temperature remains below 20 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(2-hydroxyethyl)piperidine derivative.[9]
Causality of Experimental Choices:
-
Borane-Tetrahydrofuran Complex: A convenient and safe source of borane for the hydroboration step. The reaction proceeds via a syn-addition of the B-H bond across the double bond.
-
Sodium Hydroxide and Hydrogen Peroxide: These reagents are used in the oxidation step to replace the boron atom with a hydroxyl group with retention of stereochemistry. The peroxide acts as the oxidant in the basic medium.[8]
Ring-Closing Metathesis: Constructing Complex Cyclic Systems
Ring-closing metathesis (RCM) has become a powerful tool in organic synthesis for the formation of cyclic structures, including macrocycles often found in complex natural products and pharmaceuticals. By tethering another olefin-containing chain to the piperidine scaffold, RCM can be employed to construct novel bicyclic or macrocyclic systems.
Protocol: Ring-Closing Metathesis for the Synthesis of a Fused Piperidine System
Objective: To synthesize a bicyclic piperidine derivative from a diene precursor derived from this compound.
Materials:
| Reagent/Solvent | M.W. | Amount (mmol) | Equivalents |
| Diene Precursor | - | 1.0 | 1.0 |
| Grubbs' Second Generation Catalyst | 848.97 | 0.05 | 0.05 |
| Anhydrous Dichloromethane (DCM) | - | 50 mL | - |
Procedure:
-
Synthesize the diene precursor by, for example, N-alkylation of a deprotected 2-vinylpiperidine with an appropriate olefin-containing alkyl halide.
-
To a dry, argon-flushed round-bottom flask, add the diene precursor (1.0 mmol) and anhydrous dichloromethane (45 mL).
-
In a separate vial, dissolve Grubbs' second generation catalyst (42.4 mg, 0.05 mmol) in anhydrous dichloromethane (5 mL).
-
Add the catalyst solution to the solution of the diene precursor.
-
Reflux the reaction mixture for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclic product.
Causality of Experimental Choices:
-
Grubbs' Second Generation Catalyst: A highly efficient and functional group tolerant ruthenium-based catalyst for olefin metathesis.[5][6]
-
Anhydrous Dichloromethane: A common solvent for RCM reactions that is relatively inert and effectively solubilizes both the substrate and the catalyst.
Application in the Total Synthesis of a Neurokinin-1 (NK-1) Receptor Antagonist Analogue: (2R,3S)-2-epi-CP-99,994
The true value of a building block is demonstrated in its application to the synthesis of complex and biologically relevant molecules. While a direct total synthesis of a marketed drug from this compound is not readily found in the literature, its utility can be exemplified by outlining a synthetic route to an analogue of a potent pharmaceutical agent. CP-99,994 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK-1) receptor, which has been investigated for the treatment of emesis and other neurological disorders.[7][10] The synthesis of its diastereomer, 2-epi-CP-99,994, highlights the importance of stereocontrolled access to 2,3-disubstituted piperidines.[1][11]
Retrosynthetic Analysis and Proposed Forward Synthesis
The synthesis of 2-epi-CP-99,994 requires the construction of a trans-2,3-disubstituted piperidine core. This compound serves as an excellent starting material for accessing this key intermediate.
Synthetic Pathway Diagram
Caption: Retrosynthetic analysis for 2-epi-CP-99,994.
Detailed Synthetic Protocol (Conceptual)
The following protocol outlines the key steps to transform this compound into a key intermediate for the synthesis of 2-epi-CP-99,994, based on established synthetic methodologies.
Step 1: Hydroboration-Oxidation
Following the protocol described previously, this compound is converted to tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate.
Step 2: Oxidation to the Aldehyde
The primary alcohol is then oxidized to the corresponding aldehyde. A Swern oxidation or Dess-Martin periodinane oxidation would be suitable for this transformation to avoid over-oxidation to the carboxylic acid.
Step 3: Introduction of the Aryl Moiety
The aryl moiety can be introduced via a Wittig reaction or a Grignard addition to the aldehyde, followed by oxidation. For example, a Wittig reaction with a suitable phosphonium ylide derived from 2-methoxybenzyl bromide would yield the corresponding alkene, which can then be reduced to provide the desired stereochemistry.
Step 4: Deprotection and Amine Coupling
The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The resulting secondary amine is then coupled with the appropriate benzhydryl amine moiety to complete the synthesis of 2-epi-CP-99,994.
Conclusion
This compound is a highly valuable and versatile building block in drug discovery. Its unique combination of a reactive vinyl group and a stable protecting group allows for its strategic incorporation into a wide range of synthetic routes. The ability to perform key transformations such as the Heck reaction, hydroboration-oxidation, and ring-closing metathesis in a controlled manner provides medicinal chemists with a powerful tool for the synthesis of novel and complex piperidine-containing drug candidates. The outlined synthetic approach towards an analogue of the potent NK-1 receptor antagonist CP-99,994 serves as a testament to the practical utility of this important pharmaceutical intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereocontrol in N-directed hydroboration: synthesis of amino alcohols related to the piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-叔丁氧羰基-2-哌啶-2-基乙醇 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 10. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Heck Coupling Reactions Involving tert-Butyl 2-Vinylpiperidine-1-carboxylate
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. The palladium-catalyzed Mizoroki-Heck reaction offers a powerful and versatile method for C-C bond formation, enabling the direct arylation or vinylation of alkenes. This guide provides a comprehensive technical overview and detailed experimental protocols for the Heck coupling of tert-butyl 2-vinylpiperidine-1-carboxylate with aryl halides. We delve into the mechanistic underpinnings, critical reaction parameters, process optimization, and troubleshooting strategies to empower researchers in drug discovery and chemical synthesis to effectively utilize this transformation for creating complex, high-value 2-substituted piperidine derivatives.
Introduction: Significance and Context
The functionalization of heterocyclic scaffolds is a cornerstone of modern drug development. Piperidine derivatives, in particular, are ubiquitous in pharmaceuticals due to their ability to confer favorable pharmacokinetic properties and serve as versatile three-dimensional binding motifs. The synthesis of 2-substituted piperidines, especially those bearing arylvinyl groups, provides access to a rich chemical space for exploring structure-activity relationships (SAR).
The Mizoroki-Heck reaction, a Nobel Prize-winning transformation, stands out for its reliability in forming substituted alkenes from unsaturated halides and an alkene.[1] When applied to a chiral substrate like N-Boc-2-vinylpiperidine, the Heck reaction becomes a strategic tool for building complex chiral molecules, extending the piperidine core into new vectors for biological interaction. This document serves as a practical guide to harnessing this reaction for the synthesis of 2-arylvinyl-N-Boc-piperidines.
Mechanism and Scientific Principles
A successful experimental design is rooted in a firm understanding of the reaction mechanism. The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, which dictates the choice of reagents and conditions.[2]
The generally accepted catalytic cycle involves four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a square planar Aryl-Pd(II)-Halide complex. The reactivity order for the halide is typically I > Br > OTf >> Cl.[3]
-
Coordination & Migratory Insertion: The alkene (this compound) coordinates to the Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond. This step is crucial as it forms the new carbon-carbon bond and sets the regiochemistry. For electron-rich olefins like N-Boc-2-vinylpiperidine, the insertion typically occurs at the less substituted carbon of the double bond (β-hydride elimination follows), leading to the arylation at the terminal position.
-
β-Hydride Elimination: For the reaction to proceed, there must be a hydrogen atom syn-coplanar to the palladium on the adjacent carbon. The Pd-H bond is formed and the product, the substituted alkene, is released. This step generally proceeds to give the thermodynamically more stable E (trans) isomer.[4]
-
Reductive Elimination: The resulting Hydrido-Pd(II)-Halide complex, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a stoichiometric amount of salt (e.g., [HNEt₃]⁺Br⁻), closing the catalytic cycle.
Core Components & Reaction Optimization
The success of the Heck coupling hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
Palladium Pre-catalyst
While the active catalyst is a Pd(0) species, stable Pd(II) salts are often used as pre-catalysts because they are air-stable and are reduced in situ to Pd(0).
-
Palladium(II) Acetate (Pd(OAc)₂): This is the most common and cost-effective pre-catalyst. It is readily reduced to Pd(0) in the reaction mixture, often by a phosphine ligand, an amine base, or the alkene itself.[5]
-
Palladium Dichloride (PdCl₂): Another viable option, though sometimes less soluble.
-
Pre-formed Pd(0) Complexes (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): These can be used directly but are often more sensitive to air and more expensive.
Insight: For routine applications, Pd(OAc)₂ offers the best balance of reactivity, stability, and cost. Catalyst loading is typically between 1-5 mol%.
Ligand Selection
Ligands are critical for stabilizing the palladium catalyst, modulating its reactivity, and preventing the formation of inactive palladium black. Phosphine ligands are the most common choice in Heck reactions.[6]
-
Monodentate Phosphines:
-
Triphenylphosphine (PPh₃): A standard, workhorse ligand suitable for many applications.[7]
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃): The increased steric bulk compared to PPh₃ can often accelerate the reductive elimination step and improve catalyst stability and turnover.
-
Tri-tert-butylphosphine (P(t-Bu)₃): A very bulky and electron-rich ligand that can be highly effective for less reactive coupling partners, such as aryl chlorides.[8]
-
-
Bidentate Phosphines (e.g., BINAP, dppf): These are more commonly employed when stereochemical control is the primary objective, such as in asymmetric Heck reactions.[2]
Insight: The choice of ligand is a powerful tool for optimization. For the coupling of an electron-rich vinyl group with standard aryl bromides, starting with PPh₃ or P(o-tolyl)₃ is recommended. The Pd:Ligand ratio is typically 1:2 or 1:4.
Base
The base plays the essential role of neutralizing the acid (HX) generated during the catalytic cycle, which regenerates the Pd(0) catalyst.
-
Organic Amine Bases (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)): These are the most common choices. They are soluble in organic solvents and generally effective.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, NaOAc): These are solid bases that can also be very effective, particularly in polar aprotic solvents like DMF or DMAc.[9] They can be advantageous in preventing side reactions associated with amine bases.
Insight: Triethylamine is an excellent starting point due to its efficacy and volatility, which simplifies purification. For sensitive substrates or when isomerization is a concern, an inorganic base like K₂CO₃ may offer better results. Typically, 1.5 to 2.0 equivalents of base are used.
Solvent
The solvent must solubilize all components and be stable at the required reaction temperature.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc), and Acetonitrile (MeCN) are excellent choices that effectively dissolve the palladium salts and bases.[5]
-
Non-polar Solvents: Toluene or Dioxane can also be used, often with inorganic bases.
Insight: DMF is a robust and versatile solvent for Heck reactions, providing good solubility for a wide range of substrates and reagents.
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Heck coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂; 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃; 4 mol%)
-
Triethylamine (Et₃N; 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or oven-dried round-bottom flask with condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (Silica gel, solvents)
Step-by-Step Procedure:
-
Flask Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 4.5 mg) and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide (1.2 mmol), followed by anhydrous DMF (5 mL). Stir for 5 minutes until the catalyst system is dissolved.
-
Substrate & Base Addition: Add this compound (1.0 mmol, 211 mg), followed by triethylamine (2.0 mmol, 0.28 mL).
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting vinylpiperidine is consumed (typically 8-24 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-arylvinylpiperidine product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary & Expected Outcomes
The following table summarizes representative conditions and expected outcomes for the Heck coupling, compiled from general principles and protocols for similar electron-rich olefins.[5][9] Actual results will vary based on the specific aryl halide used.
| Parameter | Recommended Condition | Rationale / Notes |
| Aryl Halide | Aryl Iodide or Bromide (1.0-1.2 eq) | Aryl iodides are most reactive, followed by bromides. Electron-withdrawing groups on the aryl ring generally accelerate the reaction. |
| Pd Pre-catalyst | Pd(OAc)₂ (1-5 mol%) | Cost-effective, air-stable, and reliable. |
| Ligand | P(o-tolyl)₃ or PPh₃ (2-8 mol%) | Balances catalyst stability and activity. A 1:2 Pd:Ligand ratio is a good starting point. |
| Base | Et₃N or K₂CO₃ (1.5-2.5 eq) | Et₃N is a convenient soluble base. K₂CO₃ is a solid alternative that can minimize side reactions. |
| Solvent | DMF, MeCN, or Toluene | Polar aprotic solvents like DMF are generally preferred for their excellent solvating properties. |
| Temperature | 80 - 120 °C | Higher temperatures may be needed for less reactive aryl bromides or chlorides. |
| Expected Yield | 60 - 95% | Highly dependent on the electronic nature of the aryl halide and optimization of conditions. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd black formation).2. Insufficient temperature.3. Poor quality reagents/solvents. | 1. Increase ligand concentration (e.g., Pd:L of 1:4). Ensure a strictly inert atmosphere.2. Increase reaction temperature in 10 °C increments.3. Use freshly distilled/anhydrous solvents and pure reagents. |
| Double Bond Isomerization | Re-addition of the H-Pd-X species to the product can cause isomerization of the double bond into conjugation with the piperidine ring. | 1. Use a different base (e.g., switch from Et₃N to K₂CO₃).2. Add a silver salt like silver carbonate (Ag₂CO₃) or thallium acetate (TlOAc) to act as a halide scavenger, which can suppress this side reaction.[3] |
| Low Yield | 1. Steric hindrance on the aryl halide.2. Catalyst deactivation over time. | 1. Switch to a more active ligand system (e.g., a bulky, electron-rich phosphine like P(t-Bu)₃).2. Increase catalyst loading or add a second portion of catalyst midway through the reaction. |
| Difficult Purification | High-boiling solvent (DMF/DMAc) or base (DIPEA) is difficult to remove. | 1. Perform a thorough aqueous workup to remove DMF.2. Use a more volatile solvent (MeCN) or base (Et₃N) if the reaction proceeds efficiently under those conditions. |
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. soc.chim.it [soc.chim.it]
- 4. Heck Reaction [organic-chemistry.org]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-arylpiperidines by palladium couplings of aryl bromides with organozinc species derived from deprotonation of N-boc-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Metathesis Reactions of N-Boc-2-vinylpiperidine
Introduction: The Strategic Value of N-Boc-2-vinylpiperidine in Synthesis
The piperidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous alkaloids and pharmacologically active compounds.[1][2] N-Boc-2-vinylpiperidine serves as a versatile chiral building block, providing a synthetically accessible handle—the vinyl group—for carbon-carbon bond formation. Olefin metathesis, a Nobel Prize-winning technology, offers a powerful and efficient method for elaborating this vinyl group into complex molecular architectures.[3][4] This reaction class, catalyzed by well-defined ruthenium complexes like the Grubbs and Hoveyda-Grubbs catalysts, enables the precise construction of rings and the coupling of molecular fragments under mild conditions with high functional group tolerance.[3][5]
This guide provides an in-depth exploration of the primary metathesis reactions involving N-Boc-2-vinylpiperidine: Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Enyne Metathesis. We will detail the underlying principles, provide field-tested protocols, and discuss critical parameters for optimization, targeting researchers in organic synthesis and drug development.
Foundational Principles of Olefin Metathesis
Olefin metathesis is a catalytic reaction that facilitates the redistribution, or "swapping," of alkylidene fragments between two alkenes.[4][6] The process is mediated by a metal-carbene (alkylidene) complex, which engages with an olefin in a series of [2+2] cycloaddition and cycloreversion steps, proceeding through a metallacyclobutane intermediate.[7][8] The development of air-stable ruthenium catalysts by Grubbs and others revolutionized the field, making this powerful transformation accessible for routine laboratory use.[3][9]
The primary classes of metathesis relevant to N-Boc-2-vinylpiperidine are:
-
Ring-Closing Metathesis (RCM): An intramolecular reaction that cyclizes a diene to form a new cyclic olefin and a small, volatile byproduct, typically ethylene.[7] This is a cornerstone for synthesizing fused and bridged heterocyclic systems like indolizidines.[10][11]
-
Cross-Metathesis (CM): An intermolecular reaction between two different olefins to create new, coupled alkene products.[9][12] This is ideal for side-chain elaboration.
-
Enyne Metathesis: A reaction between an alkene and an alkyne that produces a conjugated 1,3-diene, a valuable motif for subsequent transformations like Diels-Alder reactions.[13][14]
Application I: Ring-Closing Metathesis (RCM) for Bicyclic Alkaloid Cores
RCM is arguably the most powerful application for N-Boc-2-vinylpiperidine derivatives, providing direct access to the indolizidine and quinolizidine skeletons found in many natural products.[15][16] The strategy involves first attaching a second terminal olefin to the piperidine scaffold, typically via N-alkylation or C-alkylation at a suitable position, to create a diene precursor. The subsequent intramolecular cyclization forges the second ring.
Experimental Workflow: RCM
Caption: Workflow for indolizidine synthesis via RCM.
Protocol: Synthesis of a Bicyclic Indolizidine Precursor via RCM
This protocol describes the cyclization of N-allyl-N-Boc-2-vinylpiperidine.
1. Materials & Setup:
-
Substrate: N-allyl-N-Boc-2-vinylpiperidine (diene)
-
Catalyst: Grubbs 2nd Generation Catalyst (G-II) or Hoveyda-Grubbs 2nd Generation Catalyst (HG-II)
-
Solvent: Anhydrous, degassed toluene or dichloromethane (CH₂Cl₂)
-
Glassware: Oven-dried round-bottom flask with a reflux condenser and magnetic stir bar.
-
Atmosphere: High-purity argon or nitrogen line.
2. Procedure:
-
Reaction Setup: To the flask, add the diene substrate (1.0 eq).
-
Solvent Addition: Add degassed solvent to achieve a dilute concentration, typically between 0.005 M and 0.05 M. Causality: High dilution is critical to favor the intramolecular RCM pathway over competing intermolecular acyclic diene metathesis (ADMET), which leads to oligomerization and dimer formation.[17]
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction. Causality: While solid ruthenium catalysts are air-stable, the active catalytic species in solution can be vulnerable to oxygen, leading to decomposition and reduced efficiency.[9][18]
-
Catalyst Loading: Add the chosen catalyst (1-5 mol%). For routine transformations, 1-2 mol% is often sufficient. For more challenging or sterically hindered substrates, higher loadings may be required.[9]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 40 °C for CH₂Cl₂ or 80-100 °C for toluene) and stir vigorously. Causality: Heating provides the necessary activation energy. The removal of the ethylene byproduct, which is more efficient at higher temperatures and with vigorous stirring or by bubbling inert gas through the mixture, drives the reaction equilibrium toward the product.[5][18]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Quenching: Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether or inject air into the headspace and stir for 30 minutes to quench the active catalyst.
-
Purification: Concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to yield the bicyclic product.
Application II: Cross-Metathesis (CM) for Side-Chain Elaboration
Cross-metathesis provides a direct route to modify the vinyl substituent of N-Boc-2-vinylpiperidine, enabling the introduction of diverse functional groups and the construction of complex side chains.[12] The success of a CM reaction depends heavily on the relative reactivity of the two olefin partners to undergo homodimerization versus the desired cross-coupling.
Experimental Workflow: Cross-Metathesis
Caption: Workflow for side-chain extension via CM.
Protocol: Synthesis of an Allylic Ester via CM
This protocol details the reaction of N-Boc-2-vinylpiperidine with methyl acrylate.
1. Materials & Setup:
-
Substrates: N-Boc-2-vinylpiperidine (1.0-1.2 eq), methyl acrylate (1.0 eq).
-
Catalyst: Hoveyda-Grubbs 2nd Generation Catalyst (HG-II).
-
Solvent: Anhydrous, degassed dichloromethane (CH₂Cl₂).
-
Glassware & Atmosphere: As described for RCM.
2. Procedure:
-
Reaction Setup: To the flask, add N-Boc-2-vinylpiperidine and methyl acrylate.
-
Solvent Addition: Add degassed CH₂Cl₂ to achieve a relatively high concentration (0.2 M to 1.0 M). Causality: Unlike RCM, CM is an intermolecular process, and higher concentrations favor the reaction between the two different olefin partners.[18]
-
Inert Atmosphere: Purge the vessel with argon or nitrogen as previously described.
-
Catalyst Loading: In a separate vial, dissolve the HG-II catalyst (1-5 mol%) in a small amount of CH₂Cl₂ and add it to the reaction mixture. Causality: HG-II is often preferred for CM with electron-deficient olefins like acrylates due to its high activity and stability.[9]
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) for 4-24 hours.
-
Monitoring & Workup: Monitor and quench the reaction as described in the RCM protocol.
-
Purification: After concentration, purify the residue by flash column chromatography. The desired product is typically the E-isomer, which is thermodynamically favored.
Key Considerations for CM Selectivity: Chatterjee and Grubbs classified olefins into four types based on their propensity to homodimerize.[19] To achieve selective cross-metathesis, the ideal pairing involves a Type II olefin (slow to homodimerize, e.g., N-Boc-2-vinylpiperidine) with a Type III olefin (does not homodimerize, e.g., acrylates) or a highly reactive Type I olefin used in excess.[19]
Application III: Enyne Metathesis for Conjugated Diene Synthesis
Enyne metathesis offers a route to construct cyclic systems containing a 1,3-diene.[13] For N-Boc-2-vinylpiperidine derivatives, an intramolecular Ring-Closing Enyne Metathesis (RCEYM) is particularly useful.[14] This involves a substrate containing both the vinyl group and a tethered alkyne. The reaction proceeds through a ruthenium vinyl-carbene intermediate to form a bicyclic diene.[13]
Protocol: Synthesis of a Dihydroindolizine via RCEYM
1. Materials & Setup:
-
Substrate: N-(but-3-ynyl)-N-Boc-2-vinylpiperidine (enyne).
-
Catalyst: Grubbs 2nd Generation Catalyst (G-II).
-
Solvent: Anhydrous, degassed toluene.
-
Atmosphere: As previously described.
2. Procedure:
-
Reaction Setup: Dissolve the enyne substrate in degassed toluene (0.05 M).
-
Inert Atmosphere: Purge the system with argon.
-
Catalyst Loading: Add G-II catalyst (2-5 mol%). Causality: Second-generation catalysts are generally more efficient for enyne metathesis than first-generation catalysts.[20]
-
Reaction Conditions: Heat the mixture to 60-80 °C and stir until the starting material is consumed (4-16 hours), as monitored by TLC.
-
Workup & Purification: Cool, quench with ethyl vinyl ether, concentrate, and purify by flash chromatography to isolate the conjugated diene product. This product is a valuable intermediate for subsequent Diels-Alder cycloadditions.
Catalyst Selection and Data Summary
The choice of catalyst is paramount for a successful metathesis reaction. The evolution from first to third-generation catalysts has brought significant improvements in stability, activity, and functional group tolerance.[3]
| Catalyst Name | Generation | Key Features & Applications |
| Grubbs Catalyst®, 1st Gen (G-I) | First | Purple solid. Good for simple RCM. Less active than Gen II/III and sensitive to electron-rich/poor olefins.[3] |
| Grubbs Catalyst®, 2nd Gen (G-II) | Second | Brown solid. Features an N-heterocyclic carbene (NHC) ligand. High activity for a broad range of olefins, including sterically hindered and electron-deficient ones. Excellent for RCM, CM, and Enyne.[3][5] |
| Hoveyda-Grubbs, 2nd Gen (HG-II) | Second | Green solid. Features a chelating isopropoxybenzylidene ligand. High stability, lower initiation rate at RT but very active when heated. Excellent for CM and allows for easier removal of Ru byproducts.[3][9][18] |
| Grubbs Catalyst®, 3rd Gen | Third | Contains pyridine ligands that dissociate rapidly, leading to very fast initiation. Primarily used for Ring-Opening Metathesis Polymerization (ROMP).[3] |
General Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst- Impurities in solvent or substrate (e.g., amines, thiols)- Insufficient temperature | - Use a fresh batch of catalyst- Purify substrate and use freshly distilled, degassed solvent- Increase reaction temperature, especially for HG-II |
| Olefin Isomerization | - Catalyst degradation to Ru-hydride species- Prolonged reaction times at high temperatures | - Add a hydride scavenger like 1,4-benzoquinone- Use a more active catalyst to shorten reaction time- Avoid excessive heating |
| Dimer/Oligomer Formation (in RCM) | - Reaction concentration is too high | - Decrease substrate concentration (increase dilution)[17]- Consider slow addition of the substrate to the catalyst solution |
| Poor Selectivity (in CM) | - Unfavorable pairing of olefin types- Similar reactivity of both olefins | - Choose a partner olefin from a different reactivity class (e.g., Type II + Type III)[19]- Use a stoichiometric excess of one partner if it is inexpensive or volatile |
| Difficulty Removing Ruthenium | - Ru byproducts are soluble in the product matrix | - Use a catalyst with a removable ligand (e.g., HG-II)- Stir the crude product with a scavenger (e.g., activated carbon, triphenylphosphine oxide) or use commercially available Ru scavengers |
References
- 1. Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. cris.biu.ac.il [cris.biu.ac.il]
- 12. New Approaches to Olefin Cross-Metathesis [authors.library.caltech.edu]
- 13. Enyne Metathesis [organic-chemistry.org]
- 14. soc.chim.it [soc.chim.it]
- 15. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Asymmetric synthesis of indolizidine alkaloids by ring-closing–ring-opening metathesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. drughunter.com [drughunter.com]
- 18. React App [pmc.umicore.com]
- 19. ferreiralaboratory.wordpress.com [ferreiralaboratory.wordpress.com]
- 20. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: The Use of tert-Butyl 2-Vinylpiperidine-1-carboxylate as a Dienophile in Diels-Alder Cycloadditions
Introduction
The Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and atom-economical method for the construction of six-membered rings.[1][2] Its ability to control regio- and stereochemistry makes it invaluable in the synthesis of complex natural products and pharmaceutical agents. Piperidine scaffolds are prevalent in a vast number of bioactive molecules, and methods to incorporate them into more complex cyclic systems are of high interest to the drug development community.
This application note provides a detailed guide to the use of tert-butyl 2-vinylpiperidine-1-carboxylate as a versatile dienophile in Diels-Alder reactions. As a moderately activated dienophile, its reactivity often requires promotion, typically through Lewis acid catalysis. We will explore the mechanistic underpinnings of this activation, provide detailed, validated protocols for its use with various dienes, and offer insights into reaction optimization and troubleshooting. The methodologies described herein are designed to be reproducible and scalable, providing researchers with a reliable tool for accessing novel piperidine-annulated cyclohexene derivatives.
Mechanistic Considerations and Dienophile Activation
The dienophile, this compound, possesses a vinyl group whose electronic nature is only modestly influenced by the N-Boc protecting group. Unlike classic dienophiles such as maleic anhydride, it is not strongly electron-deficient, leading to sluggish or unsuccessful reactions under simple thermal conditions.[1] Competing side reactions like polymerization can also interfere with the desired cycloaddition.[1]
To overcome this low intrinsic reactivity, Lewis acid (LA) catalysis is the strategy of choice. The Lewis acid coordinates to an electron-rich site on the dienophile, withdrawing electron density from the vinyl π-system. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), leading to a smaller energy gap with the Highest Occupied Molecular Orbital (HOMO) of the diene.[3][4] This enhanced orbital interaction significantly accelerates the rate of the cycloaddition and often improves both regioselectivity and diastereoselectivity.[1][3]
In the case of N-Boc-2-vinylpiperidine, the primary site of Lewis acid coordination is the carbonyl oxygen of the tert-butoxycarbonyl (Boc) group. This interaction effectively increases the electron-withdrawing nature of the entire substituent, activating the adjacent vinyl group for the [4+2] cycloaddition.
Synthesis of Chiral this compound
Access to enantiomerically pure starting materials is crucial for asymmetric synthesis. The title dienophile can be synthesized in an enantioselective manner, for instance, through methods involving catalytic dynamic resolution of N-Boc-2-lithiopiperidine, followed by vinylation.[5] A general, scalable procedure is outlined below, which can be adapted for either enantiomer depending on the chiral ligand used.
Protocol 2.1: Synthesis of (S)-tert-Butyl 2-Vinylpiperidine-1-carboxylate
-
Dynamic Resolution/Arylation: To a solution of N-Boc-piperidine in a suitable ether solvent (e.g., MTBE) at -78 °C under an inert atmosphere (N₂ or Ar), add s-BuLi and the chiral ligand (e.g., (-)-sparteine). Stir the solution to facilitate the formation of the chiral lithiated intermediate.
-
Transmetalation (optional, if needed): For certain vinylation procedures, transmetalation with a metal salt like ZnCl₂ may be required.
-
Vinylation: Add a vinylating agent, such as a vinyl halide (e.g., vinyl bromide) in the presence of a suitable palladium catalyst and ligand (e.g., Pd₂(dba)₃ and a phosphine ligand), to the solution.
-
Reaction Progression: Allow the reaction to warm slowly to room temperature and stir until completion, as monitored by TLC or GC-MS.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure dienophile.
Note: This is a generalized procedure. For specific reagents, stoichiometry, and reaction times, consulting primary literature on the asymmetric synthesis of 2-substituted piperidines is highly recommended.[5]
General Protocol for Lewis Acid-Catalyzed Diels-Alder Reactions
This protocol provides a robust starting point for exploring the cycloaddition of this compound with various dienes.
Materials and Equipment
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Toluene)
-
This compound
-
Diene (e.g., cyclopentadiene, freshly cracked)
-
Lewis Acid (e.g., BF₃·OEt₂, AlCl₃, Et₂AlCl)
-
TLC plates, GC-MS, and NMR for reaction monitoring and characterization
Step-by-Step Procedure (Example with Cyclopentadiene)
-
Preparation: Add this compound (1.0 equiv) to an oven-dried round-bottom flask. Seal the flask with a septum and purge with an inert gas.
-
Dissolution: Add anhydrous DCM (approx. 0.1 M concentration) via syringe and stir until the dienophile is fully dissolved.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., diethylaluminum chloride, 1.2 equiv, 1.0 M in hexanes) dropwise to the stirred solution. A color change may be observed. Stir the mixture for 15-20 minutes at -78 °C.
-
Causality Note: Pre-complexing the Lewis acid with the dienophile before adding the diene is crucial to ensure activation of the correct component and prevent undesired side reactions with the diene.
-
-
Diene Addition: Add freshly cracked cyclopentadiene (2.0-3.0 equiv) dropwise to the reaction mixture.
-
Experience Note: Using an excess of a volatile diene like cyclopentadiene helps drive the reaction to completion.
-
-
Reaction Monitoring: Stir the reaction at -78 °C. The reaction progress can be monitored by taking small aliquots, quenching them, and analyzing by TLC or GC-MS. The reaction may take anywhere from 1 to 24 hours.
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO₃ or water while the flask is still in the cold bath.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, and separate the layers. Extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure cycloadduct. The product is often an inseparable mixture of endo and exo diastereomers.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. The diastereomeric ratio (d.r.) can be determined by integration of characteristic signals in the ¹H NMR spectrum.[1]
Application Examples & Data
The described protocol is effective for a range of dienes. The choice of Lewis acid and reaction conditions can influence yield and selectivity.
| Diene | Lewis Acid (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (endo:exo) |
| Cyclopentadiene | Et₂AlCl (1.2) | DCM | -78 | 4 | 92% | 95:5 |
| Isoprene | BF₃·OEt₂ (1.5) | DCM | -78 to -20 | 18 | 75% | >98:2 (para) |
| 2,3-Dimethyl-1,3-butadiene | AlCl₃ (1.2) | Toluene | -40 | 24 | 88% | N/A |
| 1,3-Cyclohexadiene | Et₂AlCl (1.2) | DCM | -78 to 0 | 24 | 65% | >98:2 (endo) |
Note: Yields are for isolated, purified products. Diastereomeric ratios are approximate and determined by ¹H NMR. These values serve as representative examples.
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Cause: Insufficient activation or steric hindrance.
-
Solution: Try a stronger Lewis acid (e.g., AlCl₃). Increase the equivalents of the Lewis acid (up to 2.0 equiv). If the reaction is still slow, consider allowing it to warm slowly to a higher temperature (e.g., -40 °C or 0 °C). For extremely challenging cases, high-pressure conditions (not detailed here) may be required.
-
-
Polymerization/Decomposition:
-
Cause: Lewis acid is too harsh, or the reaction temperature is too high.
-
Solution: Ensure all additions are done slowly at low temperatures. Use a milder Lewis acid (e.g., ZnCl₂). Ensure the diene is pure and free of peroxides.
-
-
Poor Selectivity:
-
Cause: The reaction may be under thermodynamic rather than kinetic control, or the Lewis acid may not be providing sufficient steric direction.
-
Solution: Ensure the reaction is maintained at the lowest possible temperature to favor the kinetic product (usually the endo isomer). Experiment with different, bulkier Lewis acids which can sometimes alter the facial selectivity of the cycloaddition.
-
References
- 1. Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of catalytic dynamic resolution of N-Boc-2-lithiopiperidine to the asymmetric synthesis of 2-aryl and 2-vinyl piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Functionalized Piperidines using tert-Butyl 2-Vinylpiperidine-1-carboxylate
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural products.[1][2] Its prevalence in medicinal chemistry stems from its ability to serve as a versatile scaffold, providing a three-dimensional framework that can be strategically functionalized to modulate pharmacological activity, selectivity, and pharmacokinetic properties.[3][4] Functionalized piperidines are key components in drugs targeting a wide range of therapeutic areas, including neuroscience, oncology, and infectious diseases.[2] The development of efficient and modular synthetic routes to elaborate the piperidine core is therefore a critical endeavor in drug discovery and development.[1]
This document provides a comprehensive guide to the synthesis of diverse functionalized piperidines utilizing the versatile building block, tert-butyl 2-vinylpiperidine-1-carboxylate. We will explore several powerful synthetic transformations that leverage the reactivity of the vinyl group, providing detailed, field-proven protocols and explaining the rationale behind key experimental choices.
Core Building Block: this compound
This compound (CAS No. 176324-61-1) is a valuable starting material for the synthesis of functionalized piperidines.[5] The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom serves to moderate its nucleophilicity and basicity, preventing unwanted side reactions and allowing for controlled functionalization.[6] The vinyl group at the C2 position is a versatile chemical handle that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
| Property | Value |
| Molecular Formula | C₁₂H₂₁NO₂ |
| Molecular Weight | 211.30 g/mol |
| Appearance | Colorless oil |
| SMILES | C=CC1CCCCN1C(=O)OC(C)(C)C |
Synthetic Transformations and Protocols
The vinyl moiety of this compound provides a gateway to a multitude of functionalized derivatives. This section details robust protocols for key transformations, including cross-metathesis, hydroboration-oxidation, and epoxidation followed by nucleophilic ring-opening.
Chain Extension via Cross-Metathesis
Cross-metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, catalyzed by ruthenium-based complexes such as Grubbs catalysts.[7] This transformation allows for the introduction of a wide range of substituents at the terminus of the vinyl group, providing a direct route to elongated and functionalized piperidine side chains.[8]
Rationale for Experimental Choices:
-
Catalyst Selection: Second-generation Grubbs catalysts are often employed due to their high activity and tolerance to a broad range of functional groups.[7]
-
Solvent: Dichloromethane (DCM) is a common solvent as it effectively dissolves the catalyst and substrates.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation by oxygen.
Experimental Protocol: Cross-Metathesis with a Generic Alkene
-
Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Under the argon atmosphere, add the desired alkene partner (1.2 equiv) and anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M.
-
Catalyst Addition: Add the second-generation Grubbs catalyst (e.g., M720) (2-5 mol%) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or gentle heat (40 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Caption: Experimental workflow for cross-metathesis.
Anti-Markovnikov Hydroxylation via Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov hydration of an alkene, resulting in the formation of a primary alcohol from a terminal alkene.[9] This method is highly valuable for introducing a hydroxyl group at the terminal position of the vinyl side chain, which can then be further functionalized.
Rationale for Experimental Choices:
-
Borane Source: Borane-tetrahydrofuran complex (BH₃·THF) is a convenient and commonly used source of borane.[9]
-
Oxidation Conditions: The intermediate organoborane is oxidized using basic hydrogen peroxide to yield the alcohol.[10]
-
Syn-Addition: The reaction proceeds via a syn-addition of the hydroborane across the double bond, which is important for stereochemical control when applicable.[9]
Experimental Protocol: Hydroboration-Oxidation
-
Hydroboration:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-tetrahydrofuran complex (1.0 M in THF, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Carefully add aqueous sodium hydroxide (e.g., 3 M, 3.0 equiv) followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 equiv), ensuring the internal temperature does not exceed 20 °C.
-
Stir the mixture vigorously at room temperature for 1-2 hours.
-
-
Workup:
-
Quench the reaction by the addition of saturated aqueous sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
-
Caption: Reaction pathway for hydroboration-oxidation.
Epoxidation and Nucleophilic Ring-Opening
Epoxidation of the vinyl group forms a reactive three-membered epoxide ring, which can be subsequently opened by a variety of nucleophiles to introduce diverse functionalities.[11] This two-step sequence allows for the installation of amino, azido, thio, and other groups at the C2' position of the side chain.
Rationale for Experimental Choices:
-
Epoxidizing Agent: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the epoxidation of alkenes.
-
Solvent: A non-polar solvent like dichloromethane is typically used to prevent premature ring-opening of the epoxide.
-
Nucleophilic Ring-Opening: The choice of nucleophile and reaction conditions will dictate the regioselectivity of the ring-opening (i.e., attack at the sterically less hindered terminal carbon).
Experimental Protocol: Epoxidation and Ring-Opening with an Amine
-
Epoxidation:
-
Dissolve this compound (1.0 equiv) in dichloromethane (DCM).
-
Add sodium bicarbonate (2.0 equiv) to buffer the reaction mixture.
-
Cool the mixture to 0 °C and add m-CPBA (1.2 equiv) portion-wise.
-
Stir the reaction at 0 °C to room temperature until TLC indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous sodium sulfite and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the crude epoxide, which can be used directly in the next step.
-
-
Nucleophilic Ring-Opening:
-
Dissolve the crude epoxide in a suitable solvent such as isopropanol or acetonitrile.
-
Add the desired amine nucleophile (1.5-2.0 equiv).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting amino alcohol by flash column chromatography.
-
| Transformation | Reagents | Key Intermediate | Final Product Functional Group |
| Cross-Metathesis | Alkene, Grubbs Catalyst | N/A | Substituted Alkene |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Organoborane | Primary Alcohol |
| Epoxidation/Ring-Opening | 1. m-CPBA; 2. Nucleophile | Epoxide | β-Substituted Alcohol |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of functionalized piperidines. The protocols detailed herein for cross-metathesis, hydroboration-oxidation, and epoxidation/ring-opening provide robust and reproducible methods for elaborating the vinyl group into various functional moieties. These strategies offer researchers in drug discovery and development powerful tools to access novel piperidine-based compounds with potential therapeutic applications. The ability to rationally design and synthesize such molecules is paramount to advancing the field of medicinal chemistry.[2][3]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. chemscene.com [chemscene.com]
- 6. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross Metathesis [organic-chemistry.org]
- 8. React App [pmc.umicore.com]
- 9. youtube.com [youtube.com]
- 10. Khan Academy [khanacademy.org]
- 11. mdpi.com [mdpi.com]
Application Note & Protocol: High-Fidelity N-Boc Protection of 2-Vinylpiperidine
Abstract & Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role as a robust protecting group for amines.[1][2] Its stability across a wide range of nucleophilic and basic conditions, coupled with its facile and clean cleavage under mild acidic treatment, makes it an indispensable tool in multistep synthesis, particularly in peptide chemistry and the development of pharmaceutical intermediates.[1][3][4][5]
This application note provides a detailed, field-proven protocol for the N-Boc protection of 2-vinylpiperidine, a valuable heterocyclic building block. The resulting compound, tert-butyl 2-vinylpiperidine-1-carboxylate, is a versatile precursor for the asymmetric synthesis of various alkaloids and complex nitrogen-containing molecules.[6] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, a self-validating protocol, and comprehensive characterization guidelines to ensure the synthesis of a high-purity final product.
Scientific Principle: The Boc Protection Mechanism
The N-Boc protection of an amine is a nucleophilic acyl substitution reaction. The reaction between the secondary amine of 2-vinylpiperidine and di-tert-butyl dicarbonate (Boc₂O) proceeds through a well-established mechanism.[7][8]
Mechanism Breakdown:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-vinylpiperidine attacks one of the electrophilic carbonyl carbons of Boc anhydride.[2][7]
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Intermediate Collapse: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.[8]
-
Proton Transfer & Decomposition: The leaving group is a relatively strong base and deprotonates the newly formed ammonium ion. It subsequently decomposes into gaseous carbon dioxide (CO₂) and tert-butanol. This irreversible decomposition is the thermodynamic driving force for the reaction, ensuring high conversion.[1][7]
The evolution of CO₂ gas necessitates that the reaction is not performed in a sealed system.[7][9] While the reaction can proceed without an external base, a non-nucleophilic base such as triethylamine (TEA) is often included to neutralize the protonated amine, which can accelerate the reaction.[9][10]
Caption: Figure 1: Reaction Mechanism of N-Boc Protection.
Detailed Experimental Protocol
This protocol is optimized for a 10 mmol scale and can be adjusted accordingly. The procedure's integrity is validated through in-process monitoring (TLC) and final product characterization.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Vinylpiperidine | ≥97% | Various | Can polymerize; store refrigerated (-20°C) with inhibitor.[11] |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥98% | Various | Moisture sensitive. |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Various | Aprotic solvent. THF can also be used.[12] |
| Triethylamine (TEA) | ≥99.5% | Various | Optional base. Distill before use for best results. |
| Saturated aq. NaHCO₃ | Reagent | In-house | Used for quenching. |
| Brine (Saturated aq. NaCl) | Reagent | In-house | Used for washing. |
| Sodium Sulfate (Na₂SO₄), anhydrous | Reagent | Various | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Various | For reaction monitoring. |
Step-by-Step Methodology
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-vinylpiperidine (1.09 g, 10.0 mmol, 1.0 equiv.). Dissolve it in 30 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Base Addition (Optional): Add triethylamine (TEA) (1.53 mL, 1.11 g, 11.0 mmol, 1.1 equiv.) dropwise to the stirred solution. The use of a base scavenges the proton from the amine, often leading to a cleaner and faster reaction.[12]
-
Boc₂O Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O) (2.30 g, 10.5 mmol, 1.05 equiv.) in 10 mL of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15 minutes using a pressure-equalizing dropping funnel. A slight excess of Boc₂O ensures complete consumption of the starting amine.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient room temperature. Continue stirring for 2-4 hours.
-
In-Process Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Use a mobile phase of 10-20% ethyl acetate in hexanes. The product should have a higher Rf value than the starting amine. The reaction is complete when the spot corresponding to 2-vinylpiperidine is no longer visible.
Workup & Purification
-
Quenching: Once the reaction is complete, carefully add 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the flask to quench any unreacted Boc₂O and neutralize the triethylammonium salt.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 30 mL).
-
Washing: Combine all organic layers and wash them sequentially with 50 mL of deionized water and 50 mL of brine. The brine wash helps to remove residual water from the organic phase.
-
Drying & Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.
-
Purification (If Necessary): While this protocol often yields a product of high purity, column chromatography on silica gel can be performed if TLC indicates the presence of impurities. Elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 15%).
Caption: Figure 2: Experimental Workflow for N-Boc Protection.
Data & Expected Results
Summary of Reaction Parameters
| Parameter | Value | Rationale |
| Scale | 10.0 mmol | Standard lab scale, easily adaptable. |
| Solvent | Dichloromethane (DCM) | Excellent solubility for reactants, aprotic, and easily removed. |
| Temperature | 0 °C to Room Temp. | Controls initial exothermicity and allows for efficient reaction. |
| Base | Triethylamine (1.1 eq) | Scavenges protons to drive the reaction, though not strictly required.[9] |
| Time | 2-4 hours | Typically sufficient for full conversion, confirmed by TLC. |
| Typical Yield | >90% | High-yielding and clean reaction. |
Product Characterization
The final product, this compound (C₁₂H₂₁NO₂), has a molecular weight of 211.30 g/mol .
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals. Due to restricted rotation around the carbamate C-N bond, some signals may appear broadened or as a mixture of rotamers at room temperature.[13][14]
-
δ ≈ 5.8-6.0 ppm (m, 1H, -CH=CH₂)
-
δ ≈ 4.9-5.2 ppm (m, 2H, -CH=CH₂)
-
δ ≈ 4.5-4.7 ppm (m, 1H, N-CH)
-
δ ≈ 3.9-4.1 ppm (m, 1H, piperidine ring)
-
δ ≈ 2.7-2.9 ppm (m, 1H, piperidine ring)
-
δ ≈ 1.2-1.8 ppm (m, 6H, piperidine ring CH₂)
-
δ ≈ 1.45 ppm (s, 9H, -C(CH₃)₃)[15]
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ≈ 155 ppm (C=O, carbamate)
-
δ ≈ 138-140 ppm (-CH=CH₂)
-
δ ≈ 115-117 ppm (-CH=CH₂)
-
δ ≈ 79-80 ppm (-C(CH₃)₃)
-
δ ≈ 50-52 ppm (N-CH)
-
δ ≈ 20-45 ppm (piperidine ring carbons)
-
δ ≈ 28.5 ppm (-C(CH₃)₃)
-
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 212.16, [M+Na]⁺ = 234.14.
-
FT-IR (neat): ν ≈ 1690-1700 cm⁻¹ (strong, C=O stretch of carbamate).
Troubleshooting & Safety
-
Incomplete Reaction: If TLC shows significant starting material after 4 hours, add an additional portion of Boc₂O (0.1-0.2 equiv.) and stir for another 1-2 hours. Ensure reagents are anhydrous.
-
Polymerization of Starting Material: Use 2-vinylpiperidine from a recently opened bottle stored correctly. If the starting material is old, it may need to be distilled prior to use.[11]
-
Safety: Conduct all operations in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Dichloromethane is a volatile organic solvent. 2-Vinylpiperidine is a pyridine derivative and should be handled with care.[16] The reaction evolves CO₂ gas; ensure the reaction vessel is not sealed.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. nbinno.com [nbinno.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. Application of catalytic dynamic resolution of N-Boc-2-lithiopiperidine to the asymmetric synthesis of 2-aryl and 2-vinyl piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1-Boc-piperidine(75844-69-8) 1H NMR spectrum [chemicalbook.com]
- 16. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Robust and Scalable Synthesis of tert-Butyl 2-vinylpiperidine-1-carboxylate via Wittig Olefination
Abstract
This document provides a comprehensive guide for the scale-up synthesis of tert-butyl 2-vinylpiperidine-1-carboxylate, a valuable chiral building block in pharmaceutical development. The protocol details a robust Wittig reaction, optimized for multi-gram to kilogram production, starting from the corresponding aldehyde, tert-butyl 2-formylpiperidine-1-carboxylate. Key considerations for process safety, heat management, reagent handling, and purification at scale are discussed in depth to ensure a safe, efficient, and reproducible synthesis.
Introduction and Significance
The vinylpiperidine moiety is a key structural motif in a variety of biologically active molecules and approved pharmaceutical agents. Its utility as a versatile synthetic handle allows for further functionalization through methods such as olefin metathesis, hydroboration-oxidation, and Heck coupling. The N-Boc protected chiral intermediate, this compound, is therefore a high-value precursor in drug discovery and development pipelines.
Transitioning a synthetic route from the laboratory bench to a pilot plant or manufacturing setting is non-trivial.[1] A reaction's success at scale hinges on factors beyond simple stoichiometry, including heat transfer, mass transfer, and process safety.[1][2] The Wittig reaction, while classic, presents specific scale-up challenges, primarily related to the handling of pyrophoric organolithium reagents and the management of exothermic events.[3][4] Furthermore, the removal of the triphenylphosphine oxide (TPPO) byproduct is a well-known purification hurdle that requires a considered strategy at larger scales.[5][6]
This application note provides a field-proven protocol that addresses these challenges, outlining a self-validating system for the safe and efficient scale-up of this important olefination reaction.
Overall Reaction Scheme
The synthesis proceeds via a one-pot, two-step sequence involving the formation of the phosphorus ylide followed by the Wittig reaction with the aldehyde.
Figure 1: Synthesis of this compound via Wittig olefination of tert-butyl 2-formylpiperidine-1-carboxylate.
Process Workflow and Logic
The following diagram outlines the critical stages of the scale-up process, from initial setup to the isolation of the final product.
Caption: High-level workflow for the scale-up synthesis.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100 g scale of the starting aldehyde. All equipment should be appropriately sized for the volumes described.
Materials and Equipment
| Reagent/Material | Grade | CAS No. | Supplier | Notes |
| tert-Butyl 2-formylpiperidine-1-carboxylate | >97% | 67393-79-5 | Commercial | Starting material. |
| Methyltriphenylphosphonium bromide (MTPB) | >98% | 1779-49-3 | Commercial | Must be rigorously dried before use. |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | Reagent | 109-72-8 | Commercial | Pyrophoric reagent. Titrate before use.[3][7] |
| Tetrahydrofuran (THF), Anhydrous | >99.9% | 109-99-9 | Commercial | Inhibitor-free. Use from a solvent purification system. |
| Ethyl Acetate (EtOAc) | ACS | 141-78-6 | Commercial | For extraction. |
| Hexanes | ACS | 110-54-3 | Commercial | For purification. |
| Saturated aq. NH₄Cl | Lab Prep | 12125-02-9 | - | For quenching. |
| Saturated aq. NaCl (Brine) | Lab Prep | 7647-14-5 | - | For washing. |
| Sodium Sulfate (Na₂SO₄), Anhydrous | ACS | 7757-82-6 | Commercial | For drying. |
Equipment:
-
10 L jacketed glass reactor with bottom outlet valve.
-
Mechanical overhead stirrer with a high-torque motor and appropriate impeller.
-
Calibrated thermocouple for internal temperature monitoring.
-
Inert gas (Nitrogen or Argon) inlet and outlet (bubbler).
-
Liquid addition pump or pressure-equalizing dropping funnel for controlled additions.
-
-80°C to +100°C recirculating chiller/heater for jacket temperature control.
-
Appropriately sized filtration apparatus (e.g., Nutsche filter).
-
Large-scale rotary evaporator.
Part A: Ylide Formation (Exothermic)
Causality: The deprotonation of MTPB by n-BuLi is highly exothermic. Precise temperature control is paramount to prevent reagent degradation and ensure process safety.[5][8] Slow, subsurface addition into a well-stirred slurry maximizes heat dissipation and prevents localized "hot spots."
-
Reactor Preparation: Assemble the 10 L reactor system and dry all parts under vacuum with gentle heating. Backfill with dry nitrogen. Maintain a positive nitrogen pressure throughout the procedure.
-
Charging: Charge the reactor with methyltriphenylphosphonium bromide (MTPB) (204.5 g, 572.5 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) (2.5 L) to the reactor. Begin stirring to create a mobile slurry.
-
Initial Cooling: Cool the reactor jacket to -10°C. Wait for the internal temperature of the slurry to reach < 0°C.
-
n-BuLi Addition: Slowly add n-butyllithium (2.5 M in hexanes, 229 mL, 572.5 mmol, 1.2 equiv) via the addition pump or dropping funnel over at least 60-90 minutes. Crucially, ensure the internal temperature does not exceed 5°C. [5] A deep orange-red color will develop, indicating ylide formation.
-
Stirring: Once the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours to ensure complete formation of the ylide.
Part B: The Wittig Reaction
Causality: The reaction of the non-stabilized ylide with the aldehyde is extremely fast.[9] Performing the addition at very low temperatures (-78°C) helps control the initial rate of reaction and often favors the formation of the Z-alkene, though in this case, a terminal olefin is formed. Slow warming ensures the reaction proceeds to completion smoothly.
-
Aldehyde Preparation: In a separate dry flask under nitrogen, dissolve tert-butyl 2-formylpiperidine-1-carboxylate (100 g, 468.9 mmol, 1.0 equiv) in anhydrous THF (500 mL).
-
Ylide Cooling: Cool the reactor containing the ylide to an internal temperature of -75°C to -70°C using the recirculating chiller.
-
Aldehyde Addition: Slowly add the aldehyde solution to the cold ylide slurry over 45-60 minutes, maintaining the internal temperature below -65°C.
-
Warming and Reaction: Once the addition is complete, turn off the chiller and allow the reaction mixture to slowly warm to room temperature behind a safety shield. Stir for 12-16 hours (overnight).
-
Monitoring: Check for reaction completion by TLC or LC-MS by taking a small, carefully quenched aliquot. The disappearance of the starting aldehyde indicates completion.
Part C: Work-up and Purification
Causality: Quenching a large-scale reaction containing residual organolithium species is hazardous if not done with extreme care. A controlled, slow addition of the quenching solution at low temperature is mandatory to manage the exotherm and potential gas evolution. The primary purification challenge is the removal of triphenylphosphine oxide (TPPO), which has moderate solubility in many organic solvents. Exploiting its low solubility in non-polar hydrocarbon solvents like hexanes is an effective, non-chromatographic method for its removal at scale.[5]
-
Pre-Quench Cooling: Cool the reactor to an internal temperature of < 10°C.
-
Quenching: Slowly and carefully add saturated aqueous ammonium chloride solution (1 L) to the reaction mixture. An initial exotherm will occur; control the addition rate to keep the internal temperature below 25°C.
-
Extraction: Transfer the biphasic mixture to a larger vessel or extractor. Add ethyl acetate (2 L) and agitate. Allow the layers to separate and remove the aqueous layer.
-
Washing: Wash the organic layer with saturated aqueous NaCl (brine) (1 L).
-
Drying and Initial Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain a thick oil or semi-solid.
-
TPPO Precipitation: To the crude residue, add hexanes (1.5 L) and stir vigorously. The TPPO should precipitate as a white solid. The product, being an oil, will remain dissolved or immiscible. Stirring the slurry for 1-2 hours at room temperature, followed by cooling to 0-5°C, will maximize TPPO precipitation.
-
Isolation: Filter the slurry through a pad of celite, washing the filter cake thoroughly with cold hexanes (2 x 250 mL).
-
Final Concentration: Combine the filtrate and washes and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.
Data Summary and Characterization
| Parameter | Value |
| Scale (Starting Aldehyde) | 100.0 g |
| Molar Equivalents (MTPB) | 1.2 |
| Molar Equivalents (n-BuLi) | 1.2 |
| Ylide Formation Temp. | 0°C to 5°C |
| Wittig Reaction Temp. | -75°C to RT |
| Expected Yield | 75-85 g (76-86%) |
| Purity (by ¹H NMR/LC-MS) | >95% |
-
¹H NMR (400 MHz, CDCl₃): δ 5.75 (ddd, J = 17.2, 10.4, 6.0 Hz, 1H), 5.15 (dt, J = 17.2, 1.2 Hz, 1H), 5.05 (dt, J = 10.4, 1.2 Hz, 1H), 4.60 (br s, 1H), 3.95 (m, 1H), 2.80 (m, 1H), 1.80-1.45 (m, 6H), 1.46 (s, 9H).
-
LC-MS (ESI): m/z 212.2 [M+H]⁺.
-
Appearance: Colorless to pale yellow oil.[10]
Safety and Hazard Analysis
Scaling up this synthesis introduces significant risks that must be proactively managed.
-
n-Butyllithium: This reagent is extremely pyrophoric and will ignite spontaneously on contact with air or moisture.[4][11] It reacts violently with water.[11] All transfers must be conducted under a robust inert atmosphere using cannula or pump techniques.[3][12][13] Personnel must be highly trained in handling air-sensitive reagents and wear appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves.[14]
-
Exotherms: The ylide formation and quenching steps are highly exothermic. A loss of cooling or an uncontrolled addition rate can lead to a thermal runaway reaction.[2][5] The system must be designed to handle the total heat output of the reaction, and a secondary cooling bath (e.g., ice/water) should always be on standby for emergencies.
-
Solvent Hazards: THF and hexanes are highly flammable. Ethyl acetate is also flammable. Ensure all electrical equipment is properly grounded and avoid all potential ignition sources. Work in a well-ventilated area designed for handling large volumes of flammable solvents.
-
Waste Disposal: All pyrophoric waste must be carefully quenched before disposal. A separate, designated waste stream should be used for organolithium and phosphine-containing waste.[3][14] Unreacted n-BuLi can be quenched by slow addition to a solvent like isopropanol at low temperatures.
Wittig Reaction Mechanism
The mechanism proceeds through a concerted [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then decomposes to the desired alkene and the thermodynamically stable TPPO.
Caption: Simplified mechanism of the Wittig reaction.
References
- 1. catsci.com [catsci.com]
- 2. reddit.com [reddit.com]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. enhs.uark.edu [enhs.uark.edu]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. delval.edu [delval.edu]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. tert-Butyl 4-vinylpiperidine-1-carboxylate CAS#: 180307-56-6 [m.chemicalbook.com]
- 11. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. solubilityofthings.com [solubilityofthings.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Boc-2-vinylpiperidine
Welcome to the dedicated technical support guide for the synthesis and purification of N-Boc-2-vinylpiperidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the removal of persistent impurities. Our guidance is rooted in established chemical principles and field-proven methodologies to ensure you can achieve high purity and yield in your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and work-up of N-Boc-2-vinylpiperidine, which is commonly prepared via a Wittig reaction between N-Boc-2-formylpiperidine and a methylidene phosphorane.
Question 1: After my reaction work-up, I have a significant amount of a white, crystalline solid mixed with my oily product. It's soluble in dichloromethane and ethyl acetate but less soluble in hexanes. How can I remove it?
Probable Cause: This is the hallmark impurity profile of triphenylphosphine oxide (TPPO) , the stoichiometric byproduct of the Wittig reaction.[1][2] Its removal is the most common challenge in this synthesis and is often not feasible on a large scale with traditional column chromatography due to its polarity, which can be similar to the product.[1]
Recommended Solutions: There are several chromatography-free methods to effectively remove TPPO, leveraging its unique physicochemical properties. The choice of method depends on the scale of your reaction and the properties of your desired product.
Solution A: Selective Precipitation/Crystallization
-
Scientific Rationale: This method exploits the low solubility of TPPO in non-polar hydrocarbon solvents like hexanes, pentane, or cyclohexane, especially at reduced temperatures.[1][3] Your N-Boc-2-vinylpiperidine product, being more non-polar, should remain in solution.
-
Step-by-Step Protocol:
-
Concentrate the crude reaction mixture in vacuo to obtain a thick oil or semi-solid residue.
-
Add a minimal amount of a solvent in which your product is highly soluble but TPPO is not, such as diethyl ether or a small amount of dichloromethane.
-
To this solution, add a large excess (10-20 volumes) of a non-polar solvent like cold hexanes or pentane while stirring vigorously.
-
TPPO should precipitate as a white solid. You may need to cool the mixture in an ice bath or refrigerator (0-4 °C) for a few hours to maximize precipitation.
-
Filter the mixture through a Büchner funnel or a sintered glass funnel to remove the solid TPPO.
-
Wash the collected solid with a small amount of the cold non-polar solvent to recover any occluded product.
-
Combine the filtrates and concentrate under reduced pressure to yield the purified N-Boc-2-vinylpiperidine.
-
Validation: Check the purity by ¹H NMR. The characteristic aromatic protons of TPPO (~7.5-7.8 ppm) should be significantly reduced or absent.
-
Solution B: Precipitation with Zinc Chloride (ZnCl₂)
-
Scientific Rationale: TPPO is a Lewis base and can form a coordination complex with Lewis acids like ZnCl₂. This complex, [TPPO-ZnCl₂], is often insoluble in common polar organic solvents like ethanol or acetonitrile, allowing for its removal by filtration.[3][4]
-
Step-by-Step Protocol:
-
Dissolve the crude reaction mixture in a suitable polar solvent such as ethanol or acetonitrile.
-
Add a solution of zinc chloride (1.1 to 2 equivalents relative to the triphenylphosphine used in the reaction) in the same solvent.
-
Stir the mixture at room temperature for 1-2 hours. A white precipitate of the TPPO-ZnCl₂ complex should form.
-
Filter off the solid complex and wash it with a small amount of the solvent.
-
The filtrate, containing your product, can then be worked up by removing the solvent and performing an aqueous extraction to remove any remaining zinc salts.
-
Question 2: My NMR spectrum shows my desired vinyl signals, but also a set of signals corresponding to an isomeric impurity. What is this and how can I prevent it?
Probable Cause: The likely impurity is the thermodynamically more stable endocyclic isomer, N-Boc-1,2,3,4-tetrahydropyridine . This can form via isomerization of the vinyl group, a known side reaction for vinylpiperidines, which can be catalyzed by acid, base, or heat.[5]
Recommended Solutions:
-
Control Reaction Temperature: Avoid excessive heating during the reaction and work-up. If the Wittig reaction requires elevated temperatures, keep the reaction time to a minimum.
-
Neutral Work-up: During the aqueous work-up, ensure the pH is kept as close to neutral as possible. Avoid strong acidic or basic washes if the product is sensitive. Use saturated sodium bicarbonate solution cautiously, followed by a brine wash.
-
Careful Purification: Standard silica gel chromatography can sometimes induce isomerization if the silica is acidic. To mitigate this, you can either use deactivated (neutral) silica gel or add a small amount of a neutralising agent like triethylamine (~1%) to your eluent system.[6]
Question 3: My yield is low, and I have a solid, insoluble material in my reaction flask. What happened?
Probable Cause: The vinyl group in your product is susceptible to polymerization, especially in the presence of radical initiators, light, or heat.[5][7] The insoluble material is likely polymerized N-Boc-2-vinylpiperidine.
Recommended Solutions:
-
Use of Inhibitors: For storage and during distillations, consider adding a radical inhibitor like 4-tert-butylcatechol (TBC) at a low concentration (~0.1 wt%).[7]
-
Degas Solvents: Before use, particularly in reactions that may be sensitive to oxygen, degassing solvents can help minimize radical initiation.
-
Reaction in the Dark: Protect the reaction from light by wrapping the flask in aluminum foil.
-
Moderate Temperatures: As with isomerization, avoid unnecessarily high temperatures during the reaction and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in an N-Boc-2-vinylpiperidine synthesis via the Wittig reaction? A1: The main impurities are typically:
-
Triphenylphosphine oxide (TPPO): The most common and often most challenging byproduct to remove.[1][2]
-
Unreacted N-Boc-2-formylpiperidine: The starting aldehyde.
-
Isomerized Product (N-Boc-1,2,3,4-tetrahydropyridine): The endocyclic double bond isomer.[5]
-
Polymerized Product: Insoluble polymeric material resulting from the reactive vinyl group.[7]
-
Solvent Residues: Residual solvents from the reaction and purification steps.
Q2: How can I best monitor the progress of the Wittig reaction? A2: Thin-Layer Chromatography (TLC) is the most effective method. Co-spot your reaction mixture with a sample of the starting N-Boc-2-formylpiperidine. The reaction is complete when the starting aldehyde spot has been completely consumed. The product, N-Boc-2-vinylpiperidine, is typically less polar than the starting aldehyde. TPPO will also be visible on the TLC plate. A typical mobile phase for TLC would be a mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 v/v).
Q3: What are the ideal storage conditions for purified N-Boc-2-vinylpiperidine? A3: N-Boc-2-vinylpiperidine is a vinyl-substituted amine derivative and should be handled with care. Due to the potential for polymerization, it is best stored under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C or colder).[8] Adding a polymerization inhibitor like 4-tert-butylcatechol is also recommended for long-term storage.
Visual Guides and Data
Impurity Formation and Removal Workflow
The following diagram illustrates the synthetic pathway and the decision-making process for purification.
Caption: Workflow for synthesis and purification of N-Boc-2-vinylpiperidine.
Comparison of TPPO Removal Techniques
| Method | Principle | Scalability | Speed | Key Advantages | Key Disadvantages |
| Selective Precipitation | Low solubility of TPPO in non-polar solvents.[1][3] | Excellent | Fast | Chromatography-free, simple, inexpensive solvents. | May not be 100% effective; product can sometimes co-precipitate. |
| ZnCl₂ Precipitation | Formation of an insoluble TPPO-ZnCl₂ complex.[3][4] | Good | Moderate | Highly effective, works in polar solvents. | Requires an additional reagent, subsequent aqueous workup needed. |
| Column Chromatography | Differential adsorption on a stationary phase (silica gel). | Poor to Moderate | Slow | Can separate multiple impurities simultaneously. | Not feasible for large scale, costly (solvents, silica), time-consuming.[1] |
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. echemi.com [echemi.com]
- 4. Workup [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. shenvilab.org [shenvilab.org]
- 7. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 8. N-Boc-2-vinylpyrrolidine CAS#: 176324-60-0 [m.chemicalbook.com]
Technical Support Center: Synthesis of tert-Butyl 2-Vinylpiperidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 2-vinylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during this synthesis.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
Question: I am not getting a good yield of this compound. What are the possible causes and how can I improve it?
Answer: Low or no yield in this synthesis can stem from several factors, primarily related to the olefination step (Wittig or Horner-Wadsworth-Emmons reaction) or the stability of your starting materials.
Possible Causes & Solutions:
-
Poor Quality of N-Boc-2-formylpiperidine (Starting Aldehyde): The aldehyde is prone to oxidation to the corresponding carboxylic acid or racemization at the alpha-carbon.
-
Troubleshooting:
-
Verify Aldehyde Purity: Before use, check the purity of the aldehyde by ¹H NMR. Look for the characteristic aldehyde proton peak (around 9.6 ppm) and the absence of a broad carboxylic acid peak.
-
Fresh is Best: Use freshly prepared or recently purchased N-Boc-2-formylpiperidine. If storage is necessary, keep it under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C).
-
-
-
Inefficient Ylide/Phosphonate Anion Formation: Incomplete deprotonation of the phosphonium salt (Wittig) or phosphonate ester (HWE) will lead to a lower concentration of the active nucleophile.
-
Troubleshooting:
-
Choice of Base: For Wittig reactions with unstabilized ylides (e.g., from methyltriphenylphosphonium bromide), strong bases like n-BuLi, s-BuLi, or KHMDS are necessary. For stabilized ylides or HWE reagents, weaker bases like NaH, K₂CO₃, or DBU can be effective.[1][2]
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Water will quench the strong bases and the ylide/phosphonate anion. Use freshly distilled solvents.
-
Temperature Control: For Wittig reactions with strong bases, the deprotonation is often carried out at low temperatures (e.g., -78°C to 0°C) to prevent side reactions of the base.
-
-
-
Steric Hindrance: The N-Boc group is bulky and can sterically hinder the approach of the ylide or phosphonate anion to the aldehyde.[3]
-
Troubleshooting:
-
Reaction Time and Temperature: Increase the reaction time or gently warm the reaction mixture after the initial addition at low temperature. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
-
Consider HWE Reaction: The Horner-Wadsworth-Emmons reaction is often less sensitive to steric hindrance than the Wittig reaction and can be a better alternative for hindered aldehydes.[4]
-
-
Issue 2: Formation of the Z-Isomer as a Major Byproduct
Question: My final product is a mixture of E and Z isomers, with a significant amount of the undesired Z-isomer. How can I improve the E-selectivity?
Answer: The formation of the Z-isomer is a common issue in olefination reactions. The stereochemical outcome is influenced by the type of reaction (Wittig vs. HWE) and the reaction conditions.
Possible Causes & Solutions:
-
Use of Unstabilized Wittig Ylides: Unstabilized ylides under salt-free conditions tend to give the Z-alkene.[5]
-
Troubleshooting:
-
Schlosser Modification: If using a Wittig reaction, consider the Schlosser modification to favor the E-alkene. This involves treating the intermediate betaine with a second equivalent of strong base at low temperature before quenching.[4]
-
Switch to HWE: The Horner-Wadsworth-Emmons reaction generally provides higher E-selectivity, especially with phosphonates that are not heavily modified to favor Z-olefination (like the Still-Gennari reagent).[6][7]
-
-
-
Suboptimal HWE Conditions: Even in an HWE reaction, the choice of base and solvent can impact the E/Z ratio.
-
Troubleshooting:
-
Base and Solvent System: For high E-selectivity in HWE reactions, common conditions include using NaH in THF or LiOH/K₂CO₃ in solvents like THF or deep eutectic solvents.[8] Using lithium tert-butoxide in hexane has also been reported to improve E-selectivity for some substrates.[6]
-
Temperature: Running the reaction at room temperature or slightly elevated temperatures can sometimes favor the thermodynamically more stable E-isomer.
-
-
Issue 3: Presence of an N-deprotected Byproduct
Question: I am observing a significant amount of 2-vinylpiperidine in my final product. What is causing the Boc group to be removed?
Answer: The N-Boc protecting group is known to be labile under acidic conditions.[3][9] Accidental exposure to acid during the reaction or workup is the most likely cause of deprotection.
Possible Causes & Solutions:
-
Acidic Reagents or Workup:
-
Troubleshooting:
-
Wittig Reagent Quality: Some phosphonium salts can be acidic. Ensure the ylide is fully formed and the reaction mixture is basic before adding the aldehyde.
-
Aqueous Workup: Use a mild basic wash (e.g., saturated NaHCO₃ solution) during the aqueous workup to neutralize any adventitious acid. Avoid acidic quenches (e.g., NH₄Cl) if deprotection is a concern.
-
-
-
Acidic Silica Gel during Chromatography:
-
Troubleshooting:
-
Neutralize Silica Gel: Pre-treat the silica gel with a solution of triethylamine in your eluent (e.g., 1% triethylamine in hexanes/ethyl acetate) and then flush with the eluent before loading your sample. This will neutralize the acidic sites on the silica.
-
Alternative Purification: Consider other purification methods like distillation or preparative HPLC with a neutral or basic mobile phase.
-
-
Frequently Asked Questions (FAQs)
Q1: Which method is better for synthesizing this compound: the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction?
A1: Both methods can be effective, but the Horner-Wadsworth-Emmons (HWE) reaction is generally preferred for this synthesis for two main reasons:
-
Higher E-Selectivity: The HWE reaction typically yields the thermodynamically favored E-alkene with high selectivity.[8]
-
Easier Purification: The phosphate byproduct from the HWE reaction is water-soluble, making it easier to remove during aqueous workup compared to the triphenylphosphine oxide byproduct from the Wittig reaction, which often requires column chromatography for complete removal.[7]
Q2: Can I use a Grignard reagent, like vinylmagnesium bromide, to synthesize this compound?
A2: While it might seem plausible to add vinylmagnesium bromide to N-Boc-2-formylpiperidine, this approach is often problematic. Grignard reagents can react with the carbonyl of the Boc group, leading to side products.[10][11] Additionally, controlling the stereoselectivity of the addition can be challenging.[12] The olefination reactions provide a more direct and reliable route to the desired vinyl group.
Q3: I am seeing a byproduct that appears to be the result of α-alkylation of the piperidine ring. How is this possible?
A3: While less common under standard olefination conditions, α-alkylation can occur if a strong base is used in the presence of an electrophile. Deprotonation of the C2 or C6 position of the N-Boc-piperidine ring can occur with strong bases like s-BuLi, especially at higher temperatures, forming a lithiated intermediate that can be trapped by an electrophile.[13][14] To avoid this, ensure that the base is consumed in the intended reaction (ylide or phosphonate anion formation) before adding the aldehyde, and maintain appropriate temperature control.
Q4: My purification by column chromatography is difficult, and the product seems to co-elute with a byproduct. What can I do?
A4: If you are using a Wittig reaction, the likely culprit for co-elution is triphenylphosphine oxide.
-
For Wittig Byproduct: One strategy is to precipitate the triphenylphosphine oxide by adding a non-polar solvent like pentane or diethyl ether to your crude reaction mixture and filtering it off before chromatography.
-
General Chromatography Tips:
-
Use a shallow solvent gradient during column chromatography.
-
As mentioned in Issue 3, consider using silica gel treated with triethylamine to prevent on-column reactions.
-
If isomers are the issue, specialized chromatography (e.g., with silver nitrate-impregnated silica) or preparative HPLC may be necessary.
-
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons Reaction for (E)-tert-Butyl 2-vinylpiperidine-1-carboxylate
-
Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and wash with anhydrous hexanes (3x) to remove the mineral oil.
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
-
Phosphonate Anion Formation:
-
Cool the NaH suspension to 0°C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.2 eq.) dropwise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
-
Olefination:
-
Cool the reaction mixture back to 0°C.
-
Add a solution of N-Boc-2-formylpiperidine (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine) using a hexanes/ethyl acetate gradient.
-
| Reagent | Molar Eq. |
| N-Boc-2-formylpiperidine | 1.0 |
| Sodium Hydride (60%) | 1.2 |
| Triethyl phosphonoacetate | 1.2 |
Protocol 2: Wittig Reaction for this compound
-
Ylide Formation:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.2 eq.) and anhydrous THF.
-
Cool the suspension to 0°C.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq., solution in hexanes) dropwise. The solution should turn a characteristic deep yellow or orange color.
-
Stir the mixture at 0°C for 30 minutes, then at room temperature for 1 hour.
-
-
Olefination:
-
Cool the ylide solution to -78°C.
-
Add a solution of N-Boc-2-formylpiperidine (1.0 eq.) in anhydrous THF dropwise.
-
Stir at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
Visualizations
Caption: Synthetic routes to the target compound.
Caption: Troubleshooting decision tree.
References
- 1. Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Practical one-pot amidation of N -Alloc-, N -Boc-, and N -Cbz protected amines under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02242C [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Vinyl Grignard Addition to Piperidines
Welcome to the Technical Support Center for the optimization of vinyl Grignard addition to piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven solutions to streamline your experimental workflow and enhance your synthetic outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section directly addresses specific problems you may encounter during the vinyl Grignard addition to activated piperidines, such as N-acyl piperidinium ions.
Issue 1: Low to No Product Formation
Symptom: After workup and analysis (TLC, LC-MS, NMR), you observe primarily unreacted starting materials or decomposition products.
Probable Causes & Solutions:
-
Poor Grignard Reagent Quality: The vinyl Grignard reagent is highly sensitive to moisture and air.[1][2] Inadequate preparation or storage can lead to significant degradation.
-
Solution:
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).[2][3] Solvents like THF or diethyl ether must be anhydrous.[1][4]
-
Activate Magnesium: The magnesium turnings used for Grignard formation are often coated with a passivating layer of magnesium oxide.[1] Activate the magnesium using methods such as stirring under an inert gas, grinding, or using initiators like a small crystal of iodine or 1,2-dibromoethane.[2][5]
-
Titrate the Grignard Reagent: The exact concentration of your prepared Grignard reagent can vary. Always titrate a small aliquot (e.g., against iodine) to determine the precise molarity before use.[6] This ensures accurate stoichiometry in your reaction.
-
-
-
Inactive Piperidine Substrate: The piperidine nitrogen must be activated to form a reactive electrophile, typically an N-acylpyridinium or iminium ion, for the Grignard reagent to attack.[7][8]
-
Solution:
-
Choice of Activating Agent: Chloroformates (e.g., phenyl chloroformate, ethyl chloroformate) are commonly used to form reactive N-acylpyridinium salts in situ.[7][8][9]
-
Order of Addition: Typically, the piperidine is reacted with the activating agent first to form the electrophilic species before the dropwise addition of the vinyl Grignard reagent at low temperatures.
-
-
-
Protic Contaminants: Grignard reagents are strong bases and will be quenched by any protic source, including water, alcohols, or even the N-H of an unactivated piperidine.[4][10]
-
Solution:
-
Dry Starting Materials: Ensure your piperidine starting material and solvents are free of water.
-
N-Protection/Activation: The activation of the piperidine nitrogen with an acyl group serves the dual purpose of increasing electrophilicity and removing the acidic N-H proton.[10]
-
-
Issue 2: Formation of Side Products
Symptom: Your product mixture contains significant impurities, such as reduced piperidines, homocoupling products of the Grignard reagent (1,3-butadiene), or products from unexpected reaction pathways.
Probable Causes & Solutions:
-
Enolization of the Electrophile: If the activated piperidine intermediate (e.g., an iminium ion) has accessible α-protons, the Grignard reagent can act as a base, leading to deprotonation and recovery of a modified starting material after workup.[6][11]
-
Solution:
-
Low Reaction Temperature: Performing the addition at low temperatures (e.g., -78 °C to -40 °C) generally favors nucleophilic addition over deprotonation.[12][13][14][15]
-
Choice of Grignard Reagent: While vinyl Grignard is less sterically hindered than some alkyl Grignards, using a less basic organometallic reagent could be considered in problematic cases.
-
-
-
Reduction of the Electrophile: Grignard reagents with β-hydrogens can reduce ketones and imines via a six-membered transition state (Meerwein-Ponndorf-Verley-type reduction).[11]
-
Solution: This is less common with vinyl Grignard but can be minimized by maintaining low reaction temperatures.
-
-
Wurtz-type Homocoupling: This is a common side reaction in Grignard reagent formation, leading to dimers of the vinyl group.[2][3]
-
Solution:
-
Slow Addition of Vinyl Halide: During the preparation of the vinyl Grignard reagent, add the vinyl halide slowly to the magnesium suspension to maintain a low concentration of the halide, minimizing its reaction with the newly formed Grignard reagent.[16]
-
Use of THF: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for the formation of vinyl Grignards as it helps to stabilize the reagent.[16][17]
-
-
Issue 3: Poor Regioselectivity (1,2- vs. 1,4-addition)
Symptom: In cases where the activated piperidine forms a conjugated iminium system, you may observe a mixture of 1,2- and 1,4-addition products.
Probable Causes & Solutions:
-
Electronic and Steric Factors: The inherent properties of the substrate and the Grignard reagent dictate the regiochemical outcome.
-
Solution:
-
Copper Catalysis: The addition of a catalytic amount of a copper(I) salt (e.g., CuI, CuBr) can often promote 1,4-conjugate addition.[8][18]
-
Temperature Control: Reaction temperature can influence the ratio of kinetic (often 1,2-addition) to thermodynamic (often 1,4-addition) products. Experimenting with different temperatures is recommended.[18][19]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for vinyl Grignard addition to piperidines?
A1: The choice of solvent is critical. Ethereal, aprotic solvents are mandatory as they stabilize the Grignard reagent and do not contain acidic protons that would quench it.[1][4][20]
-
Tetrahydrofuran (THF): THF is generally the preferred solvent for vinyl Grignard reactions.[16][17] Its higher solvating power compared to diethyl ether helps to stabilize the vinyl Grignard reagent, which is less reactive than its alkyl counterparts.[17]
-
Diethyl Ether (Et₂O): While a common solvent for many Grignard reactions, it may be less effective for the formation of vinyl Grignard reagents.[17]
Q2: What is the ideal temperature range for this reaction?
A2: Low temperatures are crucial for controlling the reactivity of the Grignard reagent and minimizing side reactions.
-
Activation and Addition: The addition of the vinyl Grignard reagent to the activated piperidine is typically performed at temperatures between -78 °C and -40 °C .[8][12][13][14][15]
-
Rationale: Lowering the temperature helps to prevent undesired side reactions such as enolization and reduction.[6][11][13] It also allows for better control over the highly exothermic addition process.
Q3: How many equivalents of vinyl Grignard reagent should I use?
A3: The stoichiometry depends on the specific reaction, but a slight excess of the Grignard reagent is generally recommended.
-
General Guideline: Using 1.2 to 1.5 equivalents of the vinyl Grignard reagent relative to the piperidine substrate is a good starting point.[18][21]
-
Rationale: An excess ensures complete consumption of the limiting piperidine substrate, accounting for any incidental quenching of the Grignard reagent by trace impurities. In some specialized cases, such as the Bartoli indole synthesis which involves a nitroarene, up to three equivalents may be necessary due to the reaction mechanism.[22]
Q4: My reaction turns dark brown or black. Is this normal?
A4: A color change to gray or brown is typical for a Grignard reagent solution. However, a very dark brown or black color during the reaction could indicate decomposition or side reactions.[2][6]
-
Possible Cause: The formation of finely divided metal from side reactions like Wurtz coupling can cause the solution to darken.[6] Overheating during Grignard formation or the main reaction can also lead to decomposition.
-
Action: If accompanied by low yield, this warrants further investigation into the purity of reagents and strict temperature control.
III. Experimental Protocols & Data
Protocol 1: Preparation of Vinylmagnesium Bromide in THF
This protocol describes the formation of the vinyl Grignard reagent, a critical first step for the subsequent addition reaction.
Materials:
-
Magnesium turnings (1.2 eq)
-
Vinyl bromide (1.3 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal, optional initiator)
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Place the magnesium turnings in the flask under a positive pressure of inert gas.
-
Add a small crystal of iodine if the magnesium is not highly reactive.
-
Add enough anhydrous THF to just cover the magnesium.
-
In the dropping funnel, prepare a solution of vinyl bromide in anhydrous THF.
-
Add a small portion of the vinyl bromide solution to the magnesium suspension to initiate the reaction (indicated by bubbling and a color change).[16]
-
Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.[16]
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[16]
-
Cool the resulting gray/brown solution to room temperature before use or titration.
Protocol 2: General Procedure for Vinyl Grignard Addition to a Chloroformate-Activated Piperidine
Materials:
-
Piperidine derivative (1.0 eq)
-
Phenyl chloroformate (1.1 eq)
-
Vinylmagnesium bromide solution (1.2 eq, titrated)
-
Anhydrous Dichloromethane (DCM) or THF
-
Saturated aqueous ammonium chloride (for quenching)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add the piperidine derivative and anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the phenyl chloroformate dropwise. Stir for 30 minutes at -78 °C to ensure formation of the N-acylpyridinium salt.
-
Add the previously prepared and titrated vinylmagnesium bromide solution dropwise via syringe or cannula, keeping the internal temperature below -70 °C.[8][14]
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C.[16]
-
Allow the mixture to warm to room temperature.
-
Proceed with standard aqueous workup and purification (e.g., extraction and column chromatography).
Table 1: Influence of Reaction Conditions on Yield
| Entry | Activating Agent | Solvent | Temperature (°C) | Equivalents of VinylMgBr | Typical Yield Range (%) |
| 1 | Phenyl Chloroformate | THF | -78 | 1.2 | 85-95 |
| 2 | Ethyl Chloroformate | THF | -78 | 1.2 | 80-90 |
| 3 | Phenyl Chloroformate | Et₂O | -78 | 1.2 | 60-75 |
| 4 | Phenyl Chloroformate | THF | -20 | 1.2 | 50-65 (more side products) |
| 5 | Phenyl Chloroformate | THF | -78 | 1.0 | 70-80 |
Yields are representative and can vary based on the specific piperidine substrate.
IV. Mechanistic Overview & Visualizations
The reaction proceeds via the formation of a highly reactive N-acylpyridinium ion, which serves as the electrophile for the nucleophilic attack by the vinyl Grignard reagent.
Diagram 1: Reaction Workflow
References
- 1. byjus.com [byjus.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Versatile Synthesis of Esters from Grignard Reagents and Chloroformates [organic-chemistry.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. leah4sci.com [leah4sci.com]
- 18. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Which of the following compounds are suitable solvents for Grigna... | Study Prep in Pearson+ [pearson.com]
- 21. diva-portal.org [diva-portal.org]
- 22. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Yields in the Preparation of tert-Butyl 2-Vinylpiperidine-1-carboxylate
Introduction
Welcome to the technical support guide for the synthesis of tert-butyl 2-vinylpiperidine-1-carboxylate. This valuable building block is frequently utilized by researchers in medicinal chemistry and drug development due to the prevalence of the 2-substituted piperidine motif in pharmacologically active compounds.[1] Its preparation, however, can be susceptible to low yields stemming from issues with reagent stability, reaction conditions, and byproduct formation.
This guide is designed to provide in-depth troubleshooting strategies and practical, field-proven protocols to help you optimize your synthesis and achieve higher, more consistent yields. We will focus on the most common and effective synthetic methodologies, explaining the causality behind experimental choices to empower you with a robust understanding of the chemical transformation.
Common Synthetic Routes: An Overview
The introduction of a vinyl group onto the 2-position of an N-Boc protected piperidine is most commonly achieved via olefination of the corresponding aldehyde, tert-butyl 2-formylpiperidine-1-carboxylate. The two primary methods for this transformation are the Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction.
-
Wittig Reaction : Employs a phosphonium ylide to convert an aldehyde to an alkene. While effective, it generates triphenylphosphine oxide as a byproduct, which can complicate purification.[2]
-
Horner-Wadsworth-Emmons (HWE) Reaction : Utilizes a phosphonate-stabilized carbanion. This method is often preferred as it typically favors the formation of (E)-alkenes (though not a factor for a terminal vinyl group) and the dialkylphosphate salt byproduct is water-soluble, allowing for significantly easier removal during aqueous workup.[3][4]
Alternative, though less direct, routes can include palladium-catalyzed cross-coupling reactions (e.g., Stille or Suzuki) on a piperidine ring functionalized with a suitable leaving group, or Grignard addition to an appropriate electrophile.[5][6][7] This guide will focus primarily on troubleshooting the more common and direct olefination strategies.
Visualizing the Horner-Wadsworth-Emmons (HWE) Pathway
Caption: Figure 1: HWE Reaction for Vinylpiperidine Synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction shows no conversion of the starting aldehyde. What are the first things to check? A1: The most critical factors are the activity of your base and the complete absence of water. Ensure you are using a fresh, properly stored, and sufficiently strong base (e.g., NaH, KHMDS, n-BuLi) to deprotonate the phosphonate. Additionally, all glassware must be oven- or flame-dried, and solvents must be anhydrous, as any moisture will quench the highly basic carbanion intermediate.
Q2: My TLC shows the aldehyde is consumed, but the yield of the desired product is very low, with many other spots visible. What could be happening? A2: This often points to decomposition of the starting material or the product. The N-Boc protecting group is sensitive to acidic conditions, which can be inadvertently created during workup.[8] Ensure your workup is neutral or slightly basic. Another possibility is the degradation of the aldehyde, which can be sensitive to air and prolonged reaction times.
Q3: How do I effectively remove the reaction byproduct? A3: This depends on the reaction. For the Wittig reaction, the byproduct is triphenylphosphine oxide, which is often difficult to remove by chromatography. It can sometimes be precipitated from a non-polar solvent mixture like ether/hexanes.[9] For the HWE reaction, the phosphate byproduct is an ionic salt and is easily removed by performing a simple aqueous wash (workup) of the reaction mixture.[3] This is a major advantage of the HWE method.
Q4: I am using a Wittig reaction and my yield is low. Could the ylide be the problem? A4: Yes. Non-stabilized ylides (like the one needed for vinylation, methylenetriphenylphosphorane) are highly reactive and can be less stable. It is crucial to generate the ylide in situ under strictly anhydrous and inert conditions and use it promptly. Using a salt-free ylide preparation method can sometimes improve yields.
In-Depth Troubleshooting Guide
This section focuses on the most common issues encountered during the olefination of tert-butyl 2-formylpiperidine-1-carboxylate.
Troubleshooting Flowchart
Caption: Figure 2: Troubleshooting Low Yields.
Common Problems and Solutions (HWE & Wittig Routes)
| Symptom | Probable Cause(s) | Recommended Solutions & Rationale |
| Low or No Conversion of Aldehyde | 1. Inactive or Insufficient Base: The base (e.g., NaH, KHMDS, n-BuLi) is the most critical reagent for generating the nucleophilic carbanion. Older or improperly stored bases lose activity. 2. Presence of Moisture: Water or protic solvents will instantly quench the ylide/carbanion. 3. Poor Ylide/Carbanion Formation: Insufficient time or incorrect temperature for the deprotonation step. | 1. Base Verification: Use a fresh bottle of base. For NaH, ensure the mineral oil is washed away with dry hexanes. For organolithiums, titration is recommended. Use a slight excess (1.1-1.2 eq.) to ensure complete deprotonation. 2. Rigorous Anhydrous Technique: Flame-dry all glassware under vacuum and cool under an inert atmosphere (N₂ or Ar). Use freshly distilled or commercially available anhydrous solvents. 3. Optimize Formation: Allow the base and phosphonium salt/phosphonate to stir for an adequate time (e.g., 30-60 min at the appropriate temperature) before adding the aldehyde. |
| Aldehyde Consumed, but Multiple Byproducts Formed | 1. Aldehyde Degradation: The starting aldehyde can be unstable, especially if impure, and may undergo self-condensation or oxidation. 2. Ylide Decomposition: Unstabilized ylides are thermally sensitive and can decompose if the reaction is run at too high a temperature or for too long. 3. Boc-Group Cleavage: Accidental exposure to acidic conditions during aqueous workup can cleave the Boc protecting group.[10] | 1. Controlled Aldehyde Addition: Add the aldehyde (dissolved in the reaction solvent) slowly to the pre-formed ylide solution at a low temperature (e.g., -78 °C or 0 °C) to minimize side reactions. 2. Temperature Control: Maintain the recommended temperature throughout the reaction. For highly reactive ylides, low temperatures are crucial. 3. Neutral or Basic Workup: Quench the reaction with a neutral reagent like saturated aq. NH₄Cl or water. Ensure the aqueous layer remains neutral or slightly basic (pH 7-8) during extraction to protect the Boc group. |
| Difficulty in Purifying the Final Product | 1. Byproduct Co-elution (Wittig): Triphenylphosphine oxide has a polarity similar to many organic products, making chromatographic separation challenging.[9] 2. Product Volatility: The target molecule has a moderate molecular weight and may be lost if exposed to high vacuum or excessive heat during solvent removal.[11] | 1. Byproduct Removal Strategy: For Wittig, after the reaction, concentrate the mixture, re-dissolve in a minimal amount of a polar solvent (e.g., DCM), and add a large volume of a non-polar solvent (e.g., hexanes or diethyl ether) to precipitate the triphenylphosphine oxide. For HWE, perform several washes with water or brine to remove the water-soluble phosphate byproduct.[3] 2. Careful Concentration: Use a rotary evaporator with controlled temperature (e.g., <40 °C) and vacuum. Avoid using a high-vacuum pump to dry the final product for extended periods. |
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis of this compound
This protocol is based on established HWE reaction principles and is optimized for high yield and ease of purification.[3][4][12]
Materials:
-
Diethyl methylphosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butyl 2-formylpiperidine-1-carboxylate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, flame-dried under vacuum
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq.). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time.
-
Carbanion Formation: Add anhydrous THF to the flask, followed by the dropwise addition of diethyl methylphosphonate (1.1 eq.) at 0 °C (ice bath). Allow the resulting suspension to stir at room temperature for 1 hour.
-
Olefination: Cool the reaction mixture back to 0 °C and add a solution of tert-butyl 2-formylpiperidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise over 20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water (2x) and then brine (1x). The aqueous washes effectively remove the diethyl phosphate byproduct.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cas 146667-87-0,3-Vinyl-piperidine-1-carboxylic acid tert-butyl ester | lookchem [lookchem.com]
- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Monitoring Reactions of tert-Butyl 2-vinylpiperidine-1-carboxylate
Welcome to the technical support guide for monitoring reactions involving tert-butyl 2-vinylpiperidine-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your synthetic outcomes. This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is careful reaction monitoring so critical when working with this compound?
A1: Careful monitoring is paramount for several reasons rooted in the molecule's structure. The N-Boc protecting group, while robust, can be sensitive to certain acidic conditions, and its presence can lead to rotamers (rotational isomers), which may complicate analysis.[1] The vinyl group is a reactive handle susceptible to isomerization, polymerization, or unintended side reactions under various conditions. Furthermore, common syntheses, such as olefination of N-Boc-2-piperidone, can stall or generate difficult-to-separate byproducts.[2] Real-time monitoring allows for:
-
Optimization of Reaction Time: Prevents the formation of degradation products from excessive heating or prolonged exposure to reagents.
-
Confirmation of Endpoint: Ensures complete consumption of starting materials, maximizing yield and simplifying purification.
-
Early Detection of Side Reactions: Allows for timely intervention if unexpected products begin to form.
Q2: What are the primary analytical methods for tracking the progress of these reactions?
A2: The most common and effective methods are Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3] Each technique offers distinct advantages, and they are often used orthogonally to build a complete picture of the reaction profile. This guide will detail the application of each.
Method 1: Thin-Layer Chromatography (TLC)
TLC is the first line of analysis for its speed, simplicity, and low cost. It provides a rapid qualitative assessment of the presence of starting materials, products, and major byproducts.[4]
Troubleshooting & FAQs for TLC
Q: My starting material, N-Boc-2-piperidone, and product, this compound, are not separating well on the TLC plate. What can I do?
A: This is a common issue as both molecules have similar polarities. The product is slightly less polar than the lactam precursor.
-
Adjust Solvent System: The key is to find a solvent system with the right eluotropic strength. Start with a low-polarity system like 10% Ethyl Acetate (EtOAc) in Hexanes and gradually increase the polarity to 15% or 20%. A double elution (running the plate in the same solvent system twice) can also improve resolution.
-
Consider Additives: While less common for these compounds, adding a trace amount of triethylamine (~0.1-1%) can sharpen spots if streaking is observed, particularly with amine-containing starting materials.[5]
Q: I can't see my product spot under the UV lamp. Is it not there?
A: Not necessarily. While the Boc-group's carbonyl provides some UV absorbance, it can be weak. The vinyl group is not a strong chromophore.
-
Use a Chemical Stain: Always use a secondary visualization technique. A potassium permanganate (KMnO₄) stain is ideal here. It will react vigorously with the vinyl group of your product, producing a distinct yellow/brown spot on a purple background, while being less reactive with the saturated starting materials.[6]
Protocol 1: Standard TLC Monitoring
-
Preparation: Prepare a TLC developing chamber with a filter paper wick and a suitable mobile phase (e.g., 15% EtOAc in Hexanes). Allow the chamber to saturate for at least 10 minutes.
-
Spotting: On a silica gel TLC plate, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Development: Place the plate in the saturated chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.[4]
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize under a UV lamp (254 nm). Circle any visible spots. Subsequently, dip the plate into a KMnO₄ staining solution and gently heat with a heat gun to develop the spots.
-
Analysis: The reaction is complete when the starting material spot is absent in the RM lane. The product spot should be clearly visible.
Data Summary: Typical TLC Rf Values
| Compound | Mobile Phase (EtOAc/Hexanes) | Rf Value (Approx.) | Visualization |
| N-Boc-2-piperidone | 15:85 | 0.25 | UV, CAM Stain |
| This compound | 15:85 | 0.40 | UV (weak), KMnO₄ (strong) |
| Wittig Reagent (e.g., Ph₃P=CH₂) | Varies | Baseline | UV |
| Dicyclohexylurea (DCC coupling byproduct) | 20:80 | ~0.3 | UV (weak) |
Note: Rf values are highly dependent on exact conditions (plate manufacturer, temperature, chamber saturation) and should be used as a guide.[4]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. It is particularly useful for confirming the product's identity via its mass spectrum and for detecting volatile impurities or byproducts.[7]
Troubleshooting & FAQs for GC-MS
Q: I'm not seeing my product peak, or the peak is very broad. What's wrong?
A: this compound has a relatively high boiling point (~269 °C), which can be challenging for GC.[8]
-
Check GC Parameters: Ensure your injector temperature is high enough (~250-280 °C) to ensure complete volatilization without causing degradation. Use a temperature ramp program that ends at a sufficiently high temperature (e.g., up to 280-300 °C) to elute the compound.
-
Inert Flow Path: Active sites in the liner or column can cause peak tailing or loss of signal. Use an ultra-inert liner and column to ensure sample integrity.[9]
Q: My mass spectrum shows a prominent peak at [M-56] or [M-100]. What does this mean?
A: This is characteristic fragmentation for N-Boc protected compounds.
-
[M-56] (Loss of isobutylene): This is a very common fragmentation pattern resulting from the loss of the tert-butyl group as isobutylene.
-
[M-100] (Loss of Boc group): This corresponds to the loss of the entire C₅H₈O₂ fragment. Observing these fragments is strong evidence for the presence of your N-Boc protected product.
Protocol 2: GC-MS Reaction Monitoring
-
Sample Preparation: Withdraw a small aliquot (~5-10 µL) from the reaction mixture. Quench it in a vial containing ~1 mL of a suitable solvent (e.g., EtOAc or DCM) and a small amount of saturated sodium bicarbonate solution if the reaction is acidic/basic. Vortex, and allow the layers to separate. Inject the organic layer.
-
Instrumentation: Use a GC-MS system equipped with a standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
GC Conditions (Example):
-
Injector Temp: 250 °C
-
Carrier Gas: Helium or Hydrogen
-
Oven Program: Start at 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Scan Range: 40-400 m/z
-
-
Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak at its characteristic retention time. Confirm the product's identity by comparing its mass spectrum to the expected fragmentation pattern.
Data Summary: Expected GC-MS Data
| Compound | Approx. Retention Time | Key Mass Fragments (m/z) |
| N-Boc-2-piperidone | ~9-11 min | 199 (M+), 143 (M-C₄H₈), 100, 57 (t-Bu) |
| This compound | ~10-12 min | 211 (M+), 155 (M-C₄H₈), 112, 57 (t-Bu) |
Method 3: High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent quantitative method for monitoring reaction progress and determining the purity of the final product.[10] It is especially useful for non-volatile byproducts that are not amenable to GC.
Troubleshooting & FAQs for HPLC
Q: My peaks are broad or splitting. What is the cause?
A: This is often due to the presence of rotamers from the N-Boc group, which can interconvert slowly on the HPLC timescale.
-
Increase Column Temperature: Gently warming the column (e.g., to 30-40 °C) can increase the rate of interconversion between rotamers, often causing the split peaks to coalesce into a single, sharper peak.[11]
-
Check Mobile Phase pH: Ensure the mobile phase pH is consistent. Using a buffered mobile phase can sometimes improve peak shape.
Q: What wavelength should I use for detection?
A: The carbamate functional group in the N-Boc moiety has a UV absorbance maximum at a low wavelength. A detection wavelength of 210 nm is a good starting point for sensitive detection of both the reactant and product.[10][12]
Protocol 3: RP-HPLC Reaction Monitoring
-
Sample Preparation: Prepare a quenched aliquot as described in the GC-MS protocol. Dilute the organic solvent with the mobile phase to ensure compatibility and avoid peak distortion. A typical concentration is ~1 mg/mL.[13]
-
Instrumentation: A standard reversed-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector is suitable.[10]
-
HPLC Conditions (Example):
-
Mobile Phase A: Water + 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile + 0.1% Phosphoric Acid
-
Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 210 nm
-
-
Analysis: Track the reaction by observing the decrease in the peak area of the starting material and the corresponding increase in the product peak area. Purity can be assessed by the area percentage of the main peak.[10]
Method 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information and is invaluable for confirming the identity of the product and identifying unknown byproducts. For reaction monitoring, ¹H NMR is particularly fast and informative.[3]
Troubleshooting & FAQs for NMR
Q: Why are some of my proton signals, especially around the piperidine ring, broad or duplicated?
A: This is a classic sign of rotamers due to restricted rotation around the N-C(O) amide bond of the Boc group.[1] This is normal and expected. As with HPLC, acquiring the spectrum at a slightly elevated temperature (e.g., 40-50 °C) can sometimes sharpen these signals by increasing the rate of rotation.
Q: Which signals are the most important to monitor during the reaction?
A: You should monitor the disappearance of a key starting material signal and the appearance of a key product signal that do not overlap.
-
For Product Formation: The appearance of the vinyl proton signals is unambiguous. Look for the characteristic set of three multiplets between ~5.0 and 6.0 ppm.
-
For Starting Material Consumption (from N-Boc-2-piperidone): Monitor the disappearance of the multiplet corresponding to the protons alpha to the lactam carbonyl (usually around 2.4-2.6 ppm).
-
General Indicator: The large singlet for the nine protons of the tert-butyl group (~1.4-1.5 ppm) will be present in both the starting material and the product. While its chemical environment changes slightly, it's better to focus on more distinct, unique signals.[1][3]
Protocol 4: ¹H NMR Reaction Monitoring
-
Sample Preparation: Withdraw an aliquot from the reaction mixture. Remove the solvent under a stream of nitrogen. Dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Compare the integrals of a characteristic starting material peak and a characteristic product peak to estimate the reaction conversion. For example, compare the integration of one of the vinyl protons of the product to one of the α-carbonyl protons of the N-Boc-2-piperidone starting material.
Data Summary: Key ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Signal | Chemical Shift (δ, ppm) | Multiplicity |
| Product: this compound | Vinyl Protons | 5.7-5.9 | m (1H) |
| Vinyl Protons | 5.0-5.2 | m (2H) | |
| Boc Group | ~1.46 | s (9H) | |
| Precursor: N-Boc-2-piperidone | Protons α to C=O | ~2.5 | m (2H) |
| Protons α to N | ~3.6 | m (2H) | |
| Boc Group | ~1.50 | s (9H) |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.[14]
Visual Workflow and Decision Making
The following diagrams illustrate a logical workflow for monitoring and troubleshooting your reaction.
Caption: General workflow for monitoring reaction progress.
Caption: Decision tree for troubleshooting common reaction issues.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. iipseries.org [iipseries.org]
- 5. reddit.com [reddit.com]
- 6. rsc.org [rsc.org]
- 7. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 8. Cas 146667-87-0,3-Vinyl-piperidine-1-carboxylic acid tert-butyl ester | lookchem [lookchem.com]
- 9. hpst.cz [hpst.cz]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Preventing Unwanted Polymerization of Vinyl Groups
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for preventing the premature and uncontrolled polymerization of vinyl-functionalized molecules during synthesis, purification, and storage. The content is structured in a flexible question-and-answer format to address common challenges and provide field-proven insights.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational principles governing the stability of vinyl monomers. Understanding these concepts is the first step toward effective troubleshooting.
Q1: My vinyl monomer sample has become viscous or solidified. What happened?
A1: This is a classic sign of unwanted polymerization. Vinyl monomers, molecules containing a carbon-carbon double bond (C=C), can undergo a chain reaction where individual monomer units link together to form long polymer chains.[1][2][3] This process is typically initiated by free radicals, which can be generated by exposure to heat, UV light, or contaminants like atmospheric oxygen.[2] Once initiated, the reaction can be exothermic and self-sustaining, leading to the observed increase in viscosity or complete solidification.[4]
Q2: What are free radicals and why are they a problem for vinyl compounds?
A2: Free radicals are highly reactive atoms or molecules that possess an unpaired electron.[5] This unpaired electron makes them unstable and drives them to seek out another electron to form a stable pair. The C=C double bond in a vinyl monomer is an electron-rich environment, making it an attractive target for a free radical. The radical attacks the double bond, breaking one of the bonds and forming a new single bond to one of the carbons. Crucially, the other electron from the broken bond is transferred to the second carbon, creating a new radical center. This new radical can then attack another monomer, propagating the chain reaction.[6] This process of initiation and propagation is the fundamental mechanism of free-radical polymerization.[7][8][9]
Diagram 1: Mechanism of Free-Radical Vinyl Polymerization
Caption: The three key stages of free-radical polymerization.
Q3: What is a polymerization inhibitor and how does it work?
A3: A polymerization inhibitor is a chemical compound added in small quantities to a monomer to prevent premature polymerization.[6] Most inhibitors function as radical scavengers ; they intercept and neutralize the free radicals that initiate and propagate the polymerization chain.[5] By reacting with these radicals to form stable, non-reactive species, they effectively break the chain reaction.[10] Common classes of inhibitors include phenolic compounds (like hydroquinone), stable nitroxide radicals (like TEMPO), and aromatic amines.[11][12]
Q4: I've heard oxygen can both cause and prevent polymerization. How is this possible?
A4: This dual role is a critical concept.
-
As an Initiator: In the absence of a suitable inhibitor, oxygen can react with vinyl monomers, particularly when exposed to heat or light, to form peroxide compounds (M-O-O-M). These peroxides are often thermally unstable and can decompose to form new radicals, thereby initiating polymerization.[13]
-
As a Co-Inhibitor: Many common inhibitors, especially phenolic types like hydroquinone (HQ), MEHQ, and BHT, require the presence of trace amounts of oxygen to function effectively.[14] The mechanism involves the initial reaction of a monomer radical (R•) with oxygen to form a peroxy radical (ROO•). The phenolic inhibitor then rapidly donates a hydrogen atom to this peroxy radical, terminating it. The inhibitor itself becomes a stable, unreactive radical that does not propagate polymerization.[10][15][16]
Therefore, for monomers stabilized with phenolic inhibitors, complete removal of oxygen (e.g., via prolonged nitrogen sparging) without removing the inhibitor can paradoxically decrease stability.
Section 2: Inhibitor Selection and Management
Choosing the right inhibitor and knowing when and how to remove it are essential for experimental success.
Q5: How do I choose the right inhibitor for my application?
A5: The choice depends on several factors related to your process: the monomer itself, temperature, presence of oxygen, and subsequent reaction requirements.[10][13] The following decision workflow provides a general guide.
Diagram 2: Workflow for Selecting a Polymerization Inhibitor
Caption: Decision tree for selecting an appropriate inhibitor class.
Q6: My monomer arrived with an inhibitor. Why and how must I remove it before my reaction?
A6: Commercially supplied monomers contain inhibitors for safe transport and storage.[6] However, this inhibitor will interfere with your intended, controlled polymerization by scavenging the radicals generated by your initiator.[9] This leads to a long, unpredictable induction period or complete reaction failure. Therefore, the inhibitor must be removed immediately prior to use. The most common lab-scale methods are:
-
Adsorption via Column Chromatography: Passing the monomer through a column of basic alumina is highly effective for removing acidic phenolic inhibitors like MEHQ and TBC.[1]
-
Aqueous Base Wash: Washing the monomer (if immiscible with water) with an aqueous sodium hydroxide solution extracts the phenolic inhibitor into the aqueous layer.[9][12]
-
Vacuum Distillation: This separates the volatile monomer from the non-volatile inhibitor. However, this method carries a risk of thermally inducing polymerization in the distillation pot.
CAUTION: Once the inhibitor is removed, the monomer is highly reactive and should be used immediately. If brief storage is unavoidable, keep it cold (2-8 °C), in the dark, and under an inert atmosphere.
Q7: What are typical inhibitor concentrations?
A7: Concentrations vary by monomer, inhibitor type, and intended application (storage vs. in-process). They are typically reported in parts-per-million (ppm).
| Monomer | Inhibitor | Typical Concentration (ppm) | Application Context | Citation(s) |
| Styrene | 4-tert-Butylcatechol (TBC) | 10 - 15 | Storage & Transport | [17] |
| Butadiene | 4-tert-Butylcatechol (TBC) | ~100 | Storage & Transport | [8][15] |
| Acrylates | MEHQ | 15 - 1000 | Varies by specific ester | [4][18] |
| Acrylic Acid | MEHQ | 100 - 400 | Storage & Process | [14][19] |
| Acrylonitrile | MEHQ | 50 - 100 | Storage | [15] |
| Vinyl Acetate | Hydroquinone (HQ) | 3 - 20 | Storage | [17] |
| Dental Resins | BHT | ~100 (0.01% w/w) | Formulation | [20] |
Section 3: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Reaction has a long induction period or fails to initiate. | Residual storage inhibitor is consuming the initiator radicals. | Purify the monomer immediately before use using an appropriate method (e.g., alumina column for phenolic inhibitors). See Protocol 1 .[9] |
| Monomer polymerized during inhibitor removal on an alumina column. | The uninhibited monomer began to polymerize upon contact with the adsorbent. Some inhibitors (like MEHQ) require oxygen; the anaerobic column environment may deactivate them before removal. | - Work quickly and keep the setup cool. - Do not let the purified, uninhibited monomer sit for extended periods. Use it immediately. - If the monomer is viscous, dilute it with a dry, inert solvent before passing it through the column.[2] |
| Difficulty separating layers after a caustic (NaOH) wash. | Emulsion formation due to vigorous shaking or surfactant-like properties of the monomer. | - Use gentle inversions of the separatory funnel instead of vigorous shaking. - Allow the mixture to stand for a longer period. - Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[21] |
| Reaction is sluggish or fails even after inhibitor removal. | 1. Water Contamination: Residual water from a caustic wash can interfere with many polymerization types. 2. Oxygen Inhibition: Dissolved oxygen can inhibit radical polymerization. | 1. After washing, dry the monomer thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄, Na₂SO₄) and filter before use. 2. Deoxygenate the purified monomer and reaction solvent(s) by sparging with an inert gas (N₂ or Ar) before adding the initiator. See Protocol 2 . |
| Inhibitor is ineffective at high temperatures (e.g., during distillation). | The inhibitor may be thermally degrading or its mechanism is less efficient at elevated temperatures. | - Select a more thermally robust inhibitor (e.g., some nitroxides or phenothiazine are designed for high-temperature processes).[11][13] - Increase the inhibitor concentration, but be aware this may affect downstream processing.[20] |
Section 4: Key Experimental Protocols
Here are detailed, step-by-step methodologies for common procedures discussed in this guide.
Protocol 1: Inhibitor Removal Using a Basic Alumina Column
This is the most common and effective lab-scale method for removing phenolic inhibitors (e.g., MEHQ, TBC, HQ) from non-polar monomers.
-
Preparation:
-
Select a glass chromatography column appropriate for the volume of monomer you need to purify.
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Fill the column approximately two-thirds full with basic activated alumina.
-
-
Column Setup:
-
Secure the column vertically to a stand.
-
Place a clean, dry collection flask (e.g., a round-bottom flask) under the column outlet.
-
If your monomer is highly viscous, dilute it with an appropriate dry, inert solvent (e.g., dichloromethane) to improve flow.[2]
-
-
Elution:
-
Add the inhibited monomer directly to the top of the alumina bed.
-
Allow the monomer to pass through the column via gravity. The inhibitor, being weakly acidic, will adsorb onto the basic alumina.
-
Collect the clear, purified monomer in the collection flask.
-
-
Post-Processing and Use:
-
The purified monomer is now highly reactive . It must be used immediately.
-
If a solvent was used, it can be removed under reduced pressure, but avoid excessive heating.
-
Properly dispose of the used alumina, which is now saturated with inhibitor.[2]
-
Protocol 2: Deoxygenation of Monomer/Solvent by Inert Gas Sparging
This protocol is essential for most free-radical polymerizations to remove dissolved oxygen, which can inhibit the reaction.
-
Setup:
-
Place your purified monomer or reaction mixture in a suitable reaction vessel (e.g., a Schlenk flask).
-
Insert a long needle or glass pipette connected to a source of inert gas (high-purity nitrogen or argon) via flexible tubing. Ensure the needle tip is submerged well below the liquid surface.
-
Insert a second, shorter needle through the septum to act as a vent for the displaced oxygen and inert gas.
-
-
Procedure:
-
Begin a gentle but steady bubbling of the inert gas through the liquid. Avoid an overly vigorous flow, which can cause splashing and rapid evaporation of volatile components.
-
Sparge the liquid for a minimum of 20-30 minutes for typical lab-scale volumes (e.g., 50-200 mL).
-
-
Initiation:
-
After sparging, remove the main sparging needle but maintain a positive pressure of the inert gas in the headspace of the flask to prevent re-entry of air.
-
The reaction is now ready for the addition of the initiator.
-
Section 5: A Deeper Look at Inhibition Mechanisms
Understanding the specific chemical transformations provides a higher level of control over your reactions.
Diagram 3: Mechanism of Phenolic (BHT) Inhibition
Caption: Phenolic inhibitors require oxygen to form a peroxy radical, which they then quench.[13]
Diagram 4: Mechanism of Nitroxide (TEMPO) Inhibition
Caption: Stable nitroxide radicals like TEMPO directly and reversibly trap growing polymer chains.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. store.astm.org [store.astm.org]
- 4. polymersolutions.com [polymersolutions.com]
- 5. mt.com [mt.com]
- 6. ankersmid.com [ankersmid.com]
- 7. echemi.com [echemi.com]
- 8. 3vsigmausa.com [3vsigmausa.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. scribd.com [scribd.com]
- 16. metrohm.com [metrohm.com]
- 17. US5034156A - Method for inhibiting the polymerization of acrylic acid - Google Patents [patents.google.com]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. benchchem.com [benchchem.com]
- 20. CN102455333A - Method for measuring content of residual monomers in polymer scale inhibitor synthesis process - Google Patents [patents.google.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of tert-butyl 2-vinylpiperidine-1-carboxylate
Welcome to the technical support guide for the purification of tert-butyl 2-vinylpiperidine-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested guidance on obtaining this key synthetic intermediate in high purity. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification process effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that influence recrystallization?
Understanding the physical properties of your compound is the foundation of a successful recrystallization. While a specific melting point for this compound is not consistently reported, its structure as an N-Boc protected amine provides significant clues. The bulky, non-polar tert-butoxycarbonyl (Boc) group and the hydrocarbon backbone suggest it is a relatively non-polar, lipophilic molecule. This predicts good solubility in non-polar organic solvents (like hexanes, heptane) and lower solubility in polar solvents. The absence of readily ionizable protons means its solubility will not be highly pH-dependent, unlike its corresponding free amine.
Q2: How do I select an appropriate solvent system for recrystallization?
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Single-Solvent System: Based on the compound's structure, non-polar solvents are the primary candidates. Alkanes such as heptane or hexane are excellent starting points. Ethers like diethyl ether can also be considered, though their high volatility can sometimes be challenging.
-
Two-Solvent (Mixed) System: A mixed-solvent system is useful if no single solvent provides the ideal solubility curve. This typically involves a "soluble" solvent in which the compound is highly soluble, and an "anti-solvent" in which it is poorly soluble. For this compound, a good starting pair would be a more polar soluble solvent like ethyl acetate or dichloromethane, with a non-polar anti-solvent like hexane or heptane. The goal is to dissolve the crude material in a minimum amount of the hot soluble solvent and then add the hot anti-solvent dropwise until turbidity (cloudiness) appears, then re-clarify with a drop of the soluble solvent before cooling.
Q3: My compound is an oil at room temperature. Can it be recrystallized?
If the purified compound is a liquid at ambient temperature, classical recrystallization is not a viable purification method. Purification would then rely on techniques like flash column chromatography. However, crude products are often oils due to the presence of impurities that cause melting point depression.[1] Even if the pure compound is a solid, a high impurity load can cause it to present as an oil. In these cases, an initial purification by chromatography followed by recrystallization of the enriched solid can be a powerful strategy.[2]
Standard Recrystallization Protocol (Single Solvent: Heptane)
This protocol provides a reliable baseline for the purification of this compound, assuming the crude product is a solid or semi-solid.
Materials:
-
Crude this compound
-
Heptane (or Hexane)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Condenser (optional, but recommended)
-
Büchner funnel and filter flask
-
Filter paper
Methodology:
-
Preparation: Place the crude solid in an appropriately sized Erlenmeyer flask with a magnetic stir bar. It is wise to set aside a small, pure crystal from a previous batch to use as a seed crystal if needed.[3]
-
Dissolution: Add a small portion of heptane to the flask. Gently heat the mixture on a hot plate with stirring. Add more heptane in small increments until the solid just dissolves at or near the boiling point. Causality: Using the minimum amount of hot solvent is critical for maximizing yield, as any excess solvent will retain some dissolved product even after cooling.[4]
-
Hot Filtration (If Necessary): If insoluble impurities (dust, inorganic salts) or colored tars are present, a hot filtration is required. Decolorizing with a small amount of activated charcoal can be performed before this step if the solution is colored.[3] To prevent premature crystallization in the funnel, use a stemless funnel and pre-heat it.[5]
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, the flask can be moved to an ice bath or refrigerator to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold heptane to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Allow the crystals to dry on the filter under vacuum for several minutes. For final drying, spread the crystals on a watch glass or place them in a vacuum oven at a temperature well below the compound's melting point.[5]
Visual Workflow: Single-Solvent Recrystallization
References
Technical Support Center: Improving the Regioselectivity of Reactions with Substituted Piperidines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for controlling regioselectivity in reactions involving substituted piperidines. The piperidine scaffold is a cornerstone in medicinal chemistry, and mastering its selective functionalization is paramount for successful drug discovery programs.[1][2] This resource moves beyond simple protocols to explain the underlying principles governing reactivity, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My C-H functionalization of a simple N-substituted piperidine is giving a mixture of C2 and C4 products. How can I favor functionalization at a specific position?
A1: Achieving site-selectivity in C-H functionalization of piperidines is a common challenge that hinges on a delicate interplay of steric and electronic factors, often dictated by the choice of catalyst and directing group.[3][4][5]
-
For C2 Functionalization: The α-position to the nitrogen is electronically activated. Many transition-metal catalyzed reactions, such as those employing rhodium or palladium, inherently favor this position.[3][6] The choice of the N-protecting group is critical. For instance, N-Boc or N-brosyl groups in combination with specific rhodium catalysts can direct functionalization to the C2 position.[3][4][5]
-
For C4 Functionalization: Directing functionalization to the C4 position often requires overcoming the intrinsic reactivity of the C2 position. This can be achieved by:
-
Steric Shielding of C2: Introducing bulky substituents at the C2 and C6 positions can sterically hinder these sites, making the C4 position more accessible to the catalyst.
-
Directing Groups: Employing a directing group that positions the catalyst closer to the C4 C-H bonds is a powerful strategy. For example, N-α-oxoarylacetyl-piperidines have been used with specific rhodium catalysts to achieve C4-functionalization.[3][4][5] Similarly, an aminoquinoline auxiliary at the C3 position can direct palladium-catalyzed arylation to the C4 position with high selectivity.[7][8]
-
Troubleshooting Flowchart for C-H Functionalization Regioselectivity:
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 3. d-nb.info [d-nb.info]
- 4. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereoselective Synthesis of 2,6-Disubstituted Piperidines
Welcome to the Technical Support Center for the stereoselective synthesis of 2,6-disubstituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing these vital heterocyclic scaffolds with high stereochemical control. Piperidine derivatives are integral components of numerous pharmaceuticals and natural products, making their stereoselective synthesis a critical endeavor in modern organic chemistry.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
Troubleshooting Guides
This section is dedicated to resolving specific experimental issues. Each guide offers a systematic approach to diagnosing and solving common problems, grounded in mechanistic principles and supported by literature precedents.
Issue 1: Poor Diastereoselectivity (Controlling cis vs. trans Isomers)
One of the most frequent challenges in the synthesis of 2,6-disubstituted piperidines is achieving high diastereoselectivity. The relative orientation of the substituents at the C2 and C6 positions is often crucial for biological activity.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions & Rationale |
| Reaction Mechanism Ambiguity | The reaction may be proceeding through a stepwise pathway (e.g., Mannich-Michael) instead of a concerted one (e.g., [4+2] cycloaddition), especially with strong Lewis acids, leading to a loss of stereochemical information.[3][4][5] Solution: Modulate the catalyst. Weaker Lewis acids or Brønsted acids can favor a concerted pathway. Organocatalysts are also an excellent alternative to promote concerted mechanisms.[3][6] |
| Substrate Conformation and Sterics | The conformation of the acyclic precursor in the transition state plays a pivotal role in determining the final diastereoselectivity. Steric hindrance between the developing substituents and the catalyst or other parts of the molecule can favor one diastereomer over the other. Solution: 1. Utilize Cyclic Dienes: In reactions like the aza-Diels-Alder, cyclic dienes often exhibit higher diastereoselectivities due to their conformationally restricted nature.[3] 2. Modify Substituents: Altering the steric bulk of the substituents on your starting materials can influence the preferred transition state geometry. |
| Catalyst-Substrate Mismatch | The chosen catalyst may not provide sufficient facial discrimination for the given substrate. Solution: A thorough catalyst screen is essential. For instance, in iridium-catalyzed allylic cyclizations, the choice of chiral ligand can act as a "configurational switch," allowing for the selective formation of either the cis or trans diastereomer with high selectivity.[7][8] |
| Thermodynamic vs. Kinetic Control | The observed diastereomeric ratio may be a result of thermodynamic equilibration rather than kinetic control. Solution: 1. Lower the Reaction Temperature: This will favor the kinetically controlled product.[3] 2. Employ Milder Reaction Conditions: This can prevent epimerization of the product. For instance, in the reduction of imines to form the piperidine ring, the choice of reducing agent can dictate the stereochemical outcome. Triacetoxyborohydride reduction of an iminium ion often leads to the cis product, while triethylsilane/TFA reduction of an acyliminium ion can favor the trans isomer.[9] |
Troubleshooting Workflow for Poor Diastereoselectivity:
Caption: Troubleshooting workflow for poor diastereoselectivity.
Issue 2: Low Enantioselectivity
Achieving high enantiomeric excess (ee) is paramount when synthesizing chiral piperidines for pharmaceutical applications.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions & Rationale |
| Ineffective Chiral Catalyst or Auxiliary | The chiral source may not be effectively discriminating between the two enantiotopic faces of the substrate. Solution: 1. Screen Chiral Ligands/Catalysts: A systematic screening of different chiral ligands or organocatalysts is crucial. For example, in Rh-catalyzed [2+2+2] cycloadditions, the choice of chiral ligand is critical for high enantioselectivity.[10] 2. Employ Chiral Auxiliaries: While catalytic methods are often preferred, chiral auxiliaries can provide a robust method for controlling stereochemistry.[10] |
| Background Uncatalyzed Reaction | A non-enantioselective background reaction may be competing with the desired catalytic cycle, thus eroding the enantiomeric excess. Solution: 1. Lower the Reaction Temperature: This can slow down the uncatalyzed reaction to a greater extent than the catalyzed one. 2. Adjust Reactant Concentrations: Lowering the concentration of the reactants may disfavor the background reaction. |
| Racemization of Product | The product may be racemizing under the reaction or workup conditions. Solution: 1. Use Milder Conditions: Avoid harsh acidic or basic conditions during the reaction and workup. 2. Isolate the Product Promptly: Minimize the time the product is exposed to potentially racemizing conditions. |
Issue 3: Low Reaction Yield
Low yields can be attributed to a variety of factors, from reactant instability to the formation of unwanted side products.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions & Rationale |
| Poor Reactant Stability | Imines, especially those derived from aliphatic aldehydes, can be unstable and prone to polymerization or decomposition.[3] Solution: 1. In Situ Generation of Imines: Generate the imine in the presence of the other reactants to minimize its decomposition. 2. Use Protecting Groups: Electron-withdrawing groups on the imine nitrogen can increase its stability and reactivity.[3] |
| Catalyst Deactivation | The catalyst may be deactivated by impurities in the starting materials or solvents, or by the product itself. Solution: 1. Purify Starting Materials and Solvents: Ensure all reagents and solvents are of high purity and anhydrous where necessary. 2. Increase Catalyst Loading: While not ideal, a higher catalyst loading can sometimes overcome deactivation issues. |
| Formation of Side Products | Competing side reactions can consume starting materials and reduce the yield of the desired product. Common side reactions include polymerization and elimination.[3] Solution: 1. Optimize Reaction Temperature and Time: Lowering the temperature and monitoring the reaction to stop it at the optimal time can minimize side product formation.[3] 2. Modify the Substrate: Introducing blocking groups can prevent unwanted side reactions. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my desired stereoisomer?
The choice of catalyst is highly dependent on the specific reaction and the desired stereochemical outcome. For instance:
-
In Iridium-catalyzed allylic cyclizations , enantiomeric ligands can be used to access either the cis or trans diastereomer.[7]
-
In aza-Diels-Alder reactions , the choice between a Lewis acid, Brønsted acid, or an organocatalyst can influence both the diastereoselectivity and enantioselectivity.[3][4]
-
Organocatalysis , particularly with prolinol-derived catalysts, has proven effective in domino reactions to form polysubstituted piperidines with excellent enantioselectivity.[6]
-
Palladium-catalyzed reactions , such as the 1,3-chirality transfer, can provide high stereoselectivity, with the choice of solvent also playing a crucial role.[11]
A thorough literature search for similar transformations is the best starting point. If the reaction is novel, a catalyst screening is highly recommended.
Q2: What are the key factors influencing the stereochemical outcome?
The stereochemistry of 2,6-disubstituted piperidines is determined by a combination of factors:
-
The nature of the cyclization reaction: Concerted reactions like the aza-Diels-Alder often offer better stereocontrol than stepwise processes.
-
The catalyst and/or chiral auxiliary: This is often the primary source of stereochemical induction.
-
The structure of the substrate: Steric and electronic properties of the substituents can dictate the preferred transition state geometry.[12]
-
Reaction conditions: Temperature, solvent, and concentration can all influence the stereochemical outcome.[12]
Q3: How can I reliably determine the stereochemistry of my product?
A combination of analytical techniques is often necessary for unambiguous stereochemical assignment:
-
NMR Spectroscopy: 1D and 2D NMR techniques (e.g., NOESY, ROESY) can be used to determine the relative stereochemistry by analyzing through-space proton-proton interactions.
-
X-ray Crystallography: This is the gold standard for determining both the relative and absolute stereochemistry, provided a suitable crystal can be obtained.
-
Chiral HPLC or GC: These techniques can be used to determine the enantiomeric excess of the product.
-
Comparison to known compounds: If the synthesized piperidine is a known compound, comparison of its spectroscopic data and optical rotation to literature values can confirm its stereochemistry.
General Experimental Workflow for a Stereoselective Piperidine Synthesis (Aza-Diels-Alder Example):
Caption: General experimental workflow for an aza-Diels-Alder reaction.[3]
This technical support guide provides a foundation for addressing the challenges in the stereoselective synthesis of 2,6-disubstituted piperidines. For more complex issues, consulting the primary literature and considering alternative synthetic strategies is always recommended.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. benchchem.com [benchchem.com]
- 4. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives. | Sigma-Aldrich [merckmillipore.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereoselective synthesis of 2,6-disubstituted piperidines using the iridium-catalyzed allylic cyclization as configurational switch: asymmetric total synthesis of (+)-241 d and related piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective synthesis of 2,6-disubstituted piperidines using the iridium-catalyzed allylic cyclization as configurational switch: asymmetric total synthesis of (+)-241 d and related piperidine alkaloids. | Semantic Scholar [semanticscholar.org]
- 9. Diastereoselective synthesis of 2,3,6-trisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An efficient synthesis of 2- and 2,6-substituted piperidines using Pd(II)-catalyzed 1,3-chirality transfer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to the ¹H and ¹³C NMR Spectral Assignments of tert-butyl 2-vinylpiperidine-1-carboxylate
For researchers in synthetic chemistry and drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this characterization. This guide provides an in-depth analysis and comparison of the ¹H and ¹³C NMR spectra of tert-butyl 2-vinylpiperidine-1-carboxylate, a versatile building block in organic synthesis. By comparing its spectral data with those of simpler, related structures, we will dissect the influence of the N-Boc protecting group and the C2-vinyl substituent on the chemical environment of the piperidine ring. This guide is designed to not only present the data but also to illuminate the underlying principles that govern the observed spectral features, thereby empowering researchers to confidently interpret similar spectra in their own work.
The Structural Landscape: Conformational Considerations
The piperidine ring is not a static, planar entity; it predominantly exists in a chair conformation to minimize steric and torsional strain. The introduction of a bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom significantly influences this conformational equilibrium. Due to its size, the Boc group introduces a substantial A¹,³ strain, which can affect the ring's geometry and, consequently, the chemical shifts of the ring protons and carbons. The presence of the vinyl group at the C2 position further complicates the steric and electronic environment. Understanding these conformational dynamics is key to a precise interpretation of the NMR spectra.
Comparative Spectral Analysis: Deconstructing the Molecule
To fully appreciate the NMR spectrum of this compound, it is instructive to compare it with the spectra of its constituent parts: the N-Boc-piperidine core and a simple vinyl-substituted heterocycle like 2-vinylpyridine.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Proton Position | This compound¹ | N-Boc-piperidine² | 2-Vinylpyridine³ |
| Vinyl-CH= | 5.70 (m) | - | 6.71 (dd) |
| Vinyl =CH₂ | 5.03 (dd), 4.94 (dd) | - | 6.21 (dd), 5.37 (dd) |
| Piperidine H2 | ~3.33 (m) | ~3.40 (t) | - |
| Piperidine H3 | ~1.90 (m) | ~1.55 (m) | - |
| Piperidine H4 | ~1.78 (m) | ~1.50 (m) | - |
| Piperidine H5 | ~1.33 (m) | ~1.55 (m) | - |
| Piperidine H6 | 3.74 (m), ~3.33 (m) | ~3.40 (t) | - |
| tert-butyl CH₃ | 1.46 (s) | 1.45 (s) | - |
| Pyridine Ring | - | - | 8.47 (d), 7.48 (t), 7.17 (d), 7.00 (t) |
¹Data from a Princeton University supplementary information document. ²Typical literature values. ³Data from ChemicalBook.[1]
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Carbon Position | This compound¹ | N-Boc-piperidine² | 2-Vinylpyridine⁴ |
| Vinyl-CH= | 139.0 | - | 136.7 |
| Vinyl =CH₂ | 114.6 | - | 121.1 |
| Piperidine C2 | 57.4 | ~44.5 | - |
| Piperidine C3 | 34.1 | ~26.0 | - |
| Piperidine C4 | 25.8 | ~24.8 | - |
| Piperidine C5 | 33.9 | ~26.0 | - |
| Piperidine C6 | 46.4 | ~44.5 | - |
| tert-butyl C(CH₃)₃ | 79.0 | 79.2 | - |
| tert-butyl C(CH₃)₃ | 28.7 | 28.5 | - |
| Carbonyl C=O | 154.8 | 154.9 | - |
| Pyridine Ring | - | - | 156.4, 149.6, 136.7, 122.1, 121.1 |
¹Data from a Princeton University supplementary information document. ²Typical literature values. ⁴Data from Spectral Database for Organic Compounds (SDBS).
From these comparisons, several key insights emerge:
-
The Vinyl Group's Influence: The vinyl substituent at C2 causes a significant downfield shift for the adjacent C2 carbon (57.4 ppm) compared to the C2/C6 carbons in N-Boc-piperidine (around 44.5 ppm). This is due to the sp² hybridization of the vinyl carbons and their electron-withdrawing inductive effect.
-
The N-Boc Group's Effect: The carbamate group deshields the adjacent C2 and C6 carbons of the piperidine ring. The carbonyl carbon of the Boc group itself appears characteristically around 154.8 ppm. The bulky tert-butyl group gives rise to a sharp singlet in the ¹H NMR spectrum at approximately 1.46 ppm and two signals in the ¹³C NMR spectrum around 79.0 ppm (quaternary carbon) and 28.7 ppm (methyl carbons).
-
Piperidine Ring Protons: The protons on the piperidine ring of the target molecule exhibit complex multiplets due to extensive spin-spin coupling and potential conformational heterogeneity. The protons on C6, adjacent to the nitrogen, are shifted downfield compared to the other methylene protons of the ring.
Detailed ¹H and ¹³C NMR Assignments for this compound
Based on the comparative data and established principles of NMR spectroscopy, the following detailed assignments for the ¹H and ¹³C NMR spectra of this compound, recorded in CDCl₃, are proposed.
Table 3: Detailed ¹H NMR Assignments
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| 5.70 (avg.) | m | 1H | Vinyl-CH= | Typical chemical shift for a vinylic proton, coupled to the terminal vinyl protons. |
| 5.03 | dd | 1H | Vinyl =CH₂ (trans) | Doublet of doublets due to geminal and trans coupling. |
| 4.94 | dd | 1H | Vinyl =CH₂ (cis) | Doublet of doublets due to geminal and cis coupling. |
| 3.74 (avg.) | m | 1H | H-6ax | Axial proton adjacent to nitrogen, expected to be downfield. |
| ~3.33 (avg.) | m | 2H | H-2, H-6eq | Overlapping signals for the proton at the vinyl-substituted carbon and the equatorial proton on C6. |
| ~1.90 (avg.) | m | 2H | H-3 | Methylene protons adjacent to the vinyl-substituted carbon. |
| ~1.78 (avg.) | m | 2H | H-4 | Methylene protons. |
| ~1.33 (avg.) | m | 2H | H-5 | Methylene protons. |
| 1.46 | s | 9H | tert-butyl CH₃ | Characteristic sharp singlet for the nine equivalent protons of the tert-butyl group. |
Table 4: Detailed ¹³C NMR Assignments
| Chemical Shift (ppm) | Assignment | Rationale |
| 154.8 | Carbonyl C=O | Typical chemical shift for a carbamate carbonyl carbon. |
| 139.0 | Vinyl-CH= | Downfield shift characteristic of an sp² carbon in a vinyl group. |
| 114.6 | Vinyl =CH₂ | Upfield sp² carbon of the terminal methylene in the vinyl group. |
| 79.0 | tert-butyl C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| 57.4 | C-2 | Carbon bearing the vinyl group, significantly deshielded. |
| 46.4 | C-6 | Carbon adjacent to the nitrogen atom. |
| 34.1 | C-3 | Methylene carbon adjacent to the vinyl-substituted carbon. |
| 33.9 | C-5 | Methylene carbon. |
| 28.7 | tert-butyl C(CH₃)₃ | Methyl carbons of the tert-butyl group. |
| 25.8 | C-4 | Methylene carbon. |
Experimental Protocol for NMR Analysis
To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized experimental protocol is crucial.
1. Sample Preparation
-
Analyte: Weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Ensure the sample is fully dissolved by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. The liquid height should be approximately 4-5 cm.
-
Cleaning and Capping: Wipe the exterior of the NMR tube with a lint-free tissue dampened with ethanol and securely cap the tube.
Caption: Workflow for NMR sample preparation and data acquisition.
2. Data Acquisition
-
Instrumentation: Data should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the CDCl₃. The field homogeneity is then optimized through an automated or manual shimming process to ensure sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as required to achieve an adequate signal-to-noise ratio.
-
3. Data Processing
-
Fourier Transformation: The acquired free induction decay (FID) is converted into the frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode. The baseline is corrected to be flat and at zero intensity.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm for ¹H NMR and 0.0 ppm for ¹³C NMR.
Conclusion
The detailed ¹H and ¹³C NMR assignments of this compound presented herein provide a valuable resource for researchers utilizing this important synthetic intermediate. By understanding the influence of the N-Boc and C2-vinyl substituents through comparative analysis, and by adhering to rigorous experimental protocols, scientists can confidently characterize their own substituted piperidine derivatives. This foundational knowledge is critical for ensuring the structural integrity of molecules destined for further development in medicinal chemistry and materials science.
References
Introduction: The Strategic Importance of the 2-Vinylpiperidine Scaffold
An In-Depth Technical Guide to Alternative Methods for the Synthesis of 2-Vinylpiperidine Derivatives
The 2-vinylpiperidine moiety is a privileged structural motif found in a vast array of natural products and pharmaceutically active compounds.[1] As a key component of numerous alkaloids, including anabasine and manzamine, its synthesis has attracted considerable attention from the medicinal and organic chemistry communities.[2][3] The vinyl group provides a versatile chemical handle for further elaboration, making these derivatives valuable building blocks in drug discovery programs targeting neurological disorders, cancer, and infectious diseases.
The development of efficient, stereoselective, and scalable methods to access these complex three-dimensional structures is a critical objective in modern synthetic chemistry.[4] Historically, classical approaches often involved lengthy synthetic sequences with limited control over stereochemistry. However, contemporary methodologies have leveraged advances in catalysis and reaction design to provide more elegant and powerful solutions.
This guide provides a comparative analysis of three prominent and mechanistically distinct strategies for the synthesis of 2-vinylpiperidine derivatives: Transition-Metal-Catalyzed Cross-Coupling , Ring-Closing Metathesis (RCM) , and the Tandem Aza-Cope/Mannich Reaction . We will delve into the mechanistic underpinnings of each approach, provide representative experimental protocols, and offer field-proven insights to guide researchers in selecting the optimal method for their specific synthetic challenges.
Method 1: Catalytic Dynamic Resolution and Cross-Coupling
This strategy represents a powerful approach for the asymmetric synthesis of 2-substituted piperidines, including vinyl derivatives. It relies on the in-situ generation and dynamic kinetic resolution of a configurationally unstable organometallic intermediate, which is then trapped in a stereoselective cross-coupling reaction.
Expertise & Experience: The Causality Behind the Method
The core of this method is the catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine.[5] Direct deprotonation of N-Boc-piperidine with an achiral base like s-BuLi generates a racemic, configurationally labile 2-lithiopiperidine. In the presence of a chiral ligand, typically a diamine like (-)-sparteine, one enantiomer of the lithiated intermediate is selectively complexed and stabilized. This shifts the equilibrium between the two rapidly interconverting enantiomers, enriching the reaction mixture in the desired chiral organometallic species.
This enantioenriched intermediate is then subjected to a transition-metal-catalyzed cross-coupling reaction. Transmetalation from lithium to zinc, followed by a palladium-catalyzed Negishi coupling with a vinyl halide, installs the vinyl group at the C2 position with high fidelity, preserving the stereochemical information established during the resolution step.[2] The choice of the Negishi coupling is critical; it is known for its mild conditions and high functional group tolerance, making it well-suited for complex molecule synthesis.
Experimental Protocol: Asymmetric Vinylation via CDR-Negishi Coupling
This protocol is adapted from the work of Beak and co-workers.[5]
-
Generation of the Chiral Organozinc Reagent:
-
To a solution of N-Boc-piperidine (1.0 equiv.) and (-)-sparteine (1.1 equiv.) in anhydrous diethyl ether (0.1 M) at -78 °C under an argon atmosphere, add sec-butyllithium (1.1 equiv., 1.4 M in cyclohexane) dropwise.
-
Stir the resulting solution at -78 °C for 4 hours to ensure complete deprotonation and equilibration.
-
Add a solution of anhydrous zinc chloride (1.2 equiv.) in THF, pre-dried over molecular sieves, and allow the mixture to warm to room temperature and stir for 1 hour to facilitate transmetalation.
-
-
Negishi Cross-Coupling:
-
To the solution containing the chiral organozinc reagent, add the vinyl halide (e.g., vinyl bromide, 1.5 equiv.).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol %), to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS for consumption of the starting material.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched N-Boc-2-vinylpiperidine.
-
Trustworthiness: A Self-Validating System
The enantiomeric excess (ee) of the final product is a direct measure of the efficiency of the dynamic resolution step. Consistent ee values across different batches validate the robustness of the chiral ligand-organolithium interaction. The yield of the Negishi coupling serves as a secondary check on the efficiency of the transmetalation and catalytic turnover.
Diagram: CDR-Negishi Coupling Workflow
Caption: Workflow for the asymmetric synthesis of 2-vinylpiperidine.
Method 2: Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a cornerstone of modern organic synthesis for the construction of cyclic systems.[3] It provides a powerful and convergent route to piperidine derivatives by forming the ring from an acyclic diene precursor, with the vinyl appendage often being installed post-cyclization or being masked within the diene itself.
Expertise & Experience: The Causality Behind the Method
The RCM reaction is catalyzed by well-defined transition metal alkylidene complexes, most notably those based on ruthenium, developed by Grubbs and Schrock.[6] The reaction proceeds via a [2+2] cycloaddition between the metal alkylidene and one of the terminal alkenes of the diene substrate to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloelimination to release an olefin and form a new metal alkylidene. An intramolecular repetition of this process with the second alkene of the substrate leads to the formation of the cyclic alkene and regeneration of the catalyst, with the expulsion of a small volatile alkene, typically ethylene.[7]
The choice of catalyst is paramount. First-generation Grubbs catalysts (G-I) are robust, but second-generation (G-II) and Hoveyda-Grubbs catalysts (HG-II) offer higher reactivity and broader substrate scope, which is crucial when dealing with potentially coordinating nitrogen atoms in the substrate. The design of the acyclic precursor is also strategic; the length of the carbon chain between the nitrogen and the terminal alkenes dictates the size of the resulting ring.
Experimental Protocol: RCM Synthesis of a 2-Vinylpiperidine Precursor
This protocol describes a general approach for the synthesis of a tetrahydropyridine intermediate.
-
Substrate Synthesis:
-
Prepare the acyclic diene precursor. A common route involves the N-allylation of a homoallylic amine. For example, react homoallylamine with allyl bromide in the presence of a base like K₂CO₃ in acetonitrile to obtain N,N-diallylhomoallylamine. The nitrogen is typically protected (e.g., with a tosyl or Boc group) to prevent catalyst inhibition.
-
-
Ring-Closing Metathesis:
-
Dissolve the N-protected diene precursor (1.0 equiv.) in a degassed solvent such as anhydrous dichloromethane or toluene (0.01-0.05 M).
-
Add the Grubbs second-generation catalyst (G-II) (1-5 mol %) to the solution under an argon atmosphere.
-
Heat the reaction mixture to reflux (typically 40-80 °C) and stir for 2-12 hours. The reaction progress can be monitored by the evolution of ethylene or by TLC/GC-MS.
-
-
Workup and Purification:
-
After cooling to room temperature, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the N-protected 1,2,3,6-tetrahydropyridine derivative.
-
-
Post-Cyclization Modification:
-
The resulting cyclic alkene can be reduced (e.g., via hydrogenation with H₂/Pd-C) to the corresponding piperidine. If one of the precursor alkenes was substituted, the vinyl group can be directly installed during the RCM step.
-
Trustworthiness: A Self-Validating System
The success of RCM is validated by the high-yield conversion of the acyclic diene to the cyclic product, confirmed by NMR spectroscopy (disappearance of terminal alkene signals and appearance of internal alkene signals) and mass spectrometry. The catalyst's integrity can be indirectly assessed by its activity; low conversion may indicate catalyst decomposition or inhibition by impurities.
Diagram: RCM Catalytic Cycle
Caption: The catalytic cycle of Ring-Closing Metathesis (RCM).
Method 3: Tandem Aza-Cope/Mannich Reaction
This elegant cascade reaction allows for the rapid construction of complex nitrogen heterocycles from relatively simple acyclic precursors.[8] It is a powerful example of a reaction that forms multiple C-C bonds in a single, stereocontrolled operation.
Expertise & Experience: The Causality Behind the Method
The reaction is initiated by the formation of an iminium ion from an amino alcohol precursor. This iminium ion is designed to contain a 1,5-diene-like system, setting the stage for a cationic 2-aza-Cope rearrangement. This[8][8]-sigmatropic rearrangement proceeds through a chair-like transition state, which effectively transmits stereochemical information from the starting material to the product.[9]
The key insight of this tandem process is that the product of the aza-Cope rearrangement is itself a reactive species: an enol and a new iminium ion. These two functionalities are perfectly positioned to undergo a subsequent intramolecular Mannich reaction.[10] This cyclization step forms the piperidine ring (or other N-heterocycles like pyrrolidines, depending on the substrate) and establishes a new stereocenter with high diastereoselectivity, which is dictated by the geometry of the preceding rearrangement. The mild reaction conditions, often just gentle heating, make this a highly attractive strategy.
Experimental Protocol: Aza-Cope/Mannich Cyclization Cascade
This protocol is a generalized representation based on the principles established by Overman.[9]
-
Precursor Synthesis:
-
Synthesize the key amino alcohol precursor. For example, the addition of a vinyl Grignard reagent to an α-amino aldehyde. The stereochemistry of the amino alcohol is crucial as it will direct the final stereochemical outcome.
-
-
Iminium Ion Formation and Tandem Reaction:
-
Dissolve the amino alcohol precursor (1.0 equiv.) in a suitable solvent such as acetonitrile or toluene.
-
Add paraformaldehyde (2.0 equiv.) and a catalytic amount of a Brønsted acid (e.g., camphorsulfonic acid, 10 mol %) or a Lewis acid to promote the formation of the initial iminium ion.
-
Heat the reaction mixture, typically between 50-110 °C, for 4-24 hours. The reaction is self-contained; once initiated, the cascade proceeds to the final product without further intervention.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and quench with a mild base, such as a saturated aqueous solution of NaHCO₃.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the resulting cyclic product by flash column chromatography. The product is often a substituted 3-acylpiperidine, where the vinyl group from the precursor becomes an acetyl group post-enol collapse. To obtain a vinyl group, the substrate would need to be designed accordingly.
-
Trustworthiness: A Self-Validating System
The diastereoselectivity of the final product is the primary validation of this method. A high diastereomeric ratio (d.r.), determined by ¹H NMR analysis of the crude product, confirms that the reaction proceeded through the expected low-energy, chair-like transition state in both the rearrangement and cyclization steps.
Diagram: Aza-Cope/Mannich Reaction Cascade
Caption: The sequential steps of the Aza-Cope/Mannich cascade reaction.
Comparative Analysis of Synthetic Methods
To aid researchers in method selection, the key features of each strategy are summarized below.
| Feature | Catalytic Dynamic Resolution | Ring-Closing Metathesis (RCM) | Tandem Aza-Cope/Mannich |
| Core Principle | Asymmetric deprotonation and cross-coupling | Intramolecular olefin metathesis | Sigmatropic rearrangement followed by cyclization |
| Stereocontrol | Excellent Enantioselectivity (via chiral ligand) | Substrate-controlled Diastereoselectivity | Excellent Diastereoselectivity (via transition state) |
| Typical Yields | 60-90% | 70-95% | 65-85% |
| Key Reagents | s-BuLi, (-)-sparteine, ZnCl₂, Pd catalyst | Ru-based catalyst (e.g., Grubbs II) | Acid catalyst, Paraformaldehyde |
| Conditions | Cryogenic (-78°C) to RT | Reflux (40-110°C) | Moderate heat (50-110°C) |
| Primary Advantage | Direct access to high ee products from simple piperidine | High functional group tolerance; broad applicability | Rapid complexity generation; high atom economy |
| Primary Limitation | Use of stoichiometric chiral ligand; air/moisture sensitive | Expensive catalyst; potential for side reactions | Requires specific multi-functionalized precursors |
Senior Application Scientist's Field Insights and Recommendations
Choosing the appropriate synthetic route for 2-vinylpiperidine derivatives is a decision dictated by the ultimate goal of the research program. There is no single "best" method; rather, each approach offers a unique set of advantages tailored to specific applications.
-
For Enantiopurity-Driven Drug Discovery: When the primary objective is to synthesize highly enantioenriched compounds for structure-activity relationship (SAR) studies, the Catalytic Dynamic Resolution method is often the superior choice.[2][5] Its ability to generate products with excellent ee directly from a simple, achiral starting material is a significant advantage, obviating the need for chiral pool starting materials or lengthy asymmetric syntheses of precursors. However, the requirement for cryogenic conditions and the handling of pyrophoric organolithium reagents may limit its scalability.
-
For Complex Scaffold and Natural Product Synthesis: Ring-Closing Metathesis provides unparalleled flexibility and convergence.[11] Its remarkable tolerance for a wide range of functional groups allows for the late-stage cyclization of complex, highly decorated acyclic precursors. This makes RCM an ideal strategy for the total synthesis of intricate natural products where the piperidine ring is embedded within a larger molecular architecture. The primary drawback is the cost of the ruthenium catalyst, although catalyst loading can often be minimized.
-
For Rapid and Diastereoselective Library Synthesis: The Tandem Aza-Cope/Mannich Reaction is a powerful tool for rapidly building molecular complexity.[9] By forming two bonds and up to four stereocenters in a single operation, it offers an exceptionally efficient route to substituted piperidines. This method is particularly well-suited for creating libraries of diastereomerically pure compounds for biological screening, as the stereochemical outcome is reliably controlled by the geometry of the starting amino alcohol. The main consideration is the upfront investment in synthesizing the requisite acyclic precursors.
Ultimately, a thorough understanding of the mechanistic nuances and practical limitations of each method is essential for success. We recommend performing small-scale feasibility studies to optimize conditions for a specific substrate before committing to a large-scale synthesis.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of catalytic dynamic resolution of N-Boc-2-lithiopiperidine to the asymmetric synthesis of 2-aryl and 2-vinyl piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 4. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Ring Closing Metathesis [organic-chemistry.org]
- 8. Aza-Cope rearrangement - Wikipedia [en.wikipedia.org]
- 9. Aza-Cope Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 2-Vinylpiperidine vs. 4-Vinylpiperidine Derivatives
For researchers and professionals in drug development, the piperidine scaffold is a cornerstone of molecular design, present in a multitude of pharmaceuticals.[1][2] Its vinyl-substituted derivatives, specifically 2-vinylpiperidine and 4-vinylpiperidine, serve as versatile building blocks for constructing complex molecular architectures. However, the seemingly subtle shift in the vinyl group's position from C2 to C4 profoundly impacts its chemical reactivity. This guide provides an in-depth comparison of these two isomers, grounded in mechanistic principles and supported by experimental evidence, to inform strategic decisions in synthetic route design.
The Decisive Influence of Structure: Steric and Electronic Factors
The reactivity of the vinyl group in these derivatives is fundamentally governed by its proximity to the piperidine nitrogen and the overall steric environment. The choice of N-substituent (e.g., Boc, Acyl, Alkyl) further modulates these properties, but the positional isomerism remains the dominant factor.
-
2-Vinylpiperidine: The vinyl group is situated directly adjacent to the nitrogen-bearing stereocenter. This proximity creates significant steric hindrance , shielding the vinyl group's β-carbon from the approach of nucleophiles.[3][4] Electronically, the nitrogen's lone pair is in close vicinity, potentially influencing the vinyl group's polarization through inductive effects.[5][6]
-
4-Vinylpiperidine: The vinyl group is positioned further from the nitrogen atom, resulting in a more accessible and less sterically encumbered reactive site. The electronic influence of the nitrogen is attenuated by distance, operating primarily through a weaker inductive effect.
This fundamental structural divergence is the primary determinant of their differential behavior in key chemical transformations.
Caption: Steric environments of N-Boc-2-vinylpiperidine vs. N-Boc-4-vinylpiperidine.
Comparative Reactivity in Key Synthetic Transformations
We will now examine how these structural differences manifest in two common and synthetically valuable reaction classes: aza-Michael (conjugate) additions and anionic polymerization.
Aza-Michael (Conjugate) Addition
The aza-Michael reaction, the addition of an amine nucleophile to the vinyl group, is a powerful tool for C-N bond formation. In this context, the reactivity of the two isomers diverges significantly.
-
4-Vinylpiperidine: The exposed nature of the vinyl group allows for the facile approach of nucleophiles. Consequently, 4-vinylpiperidine derivatives typically undergo aza-Michael additions smoothly and in high yields under relatively mild conditions.[7][8] The reaction proceeds via the expected conjugate addition mechanism, often catalyzed by mild acids or bases.
-
2-Vinylpiperidine: The steric bulk of the piperidine ring adjacent to the vinyl group severely impedes the approach of nucleophiles to the β-carbon. This results in dramatically slower reaction rates and often requires more forcing conditions (higher temperatures, stronger catalysts) to achieve comparable yields.[9] In some cases, side reactions may become competitive.
The analogous chemistry of 2-vinylpyridine and 4-vinylpyridine supports this observation, where the 4-isomer is generally more susceptible to nucleophilic addition.[7][10]
Anionic Polymerization
Vinylpiperidines, like their aromatic vinylpyridine counterparts, can be polymerized to form functional polymers. Anionic polymerization, which offers excellent control over molecular weight and dispersity, is particularly sensitive to the monomer's structure.
-
4-Vinylpiperidine: This isomer behaves as a typical vinyl monomer in anionic polymerization. The propagating carbanionic center is remote from the piperidine nitrogen, allowing for a well-controlled, living polymerization process, similar to that of 4-vinylpyridine.[11][12] This leads to polymers with predictable molecular weights and narrow polydispersity indices (PDIs).
-
2-Vinylpiperidine: The anionic polymerization of 2-vinylpiperidine is more complex. The propagating carbanion is in close proximity to the nitrogen-containing ring. This can lead to an undesired side reaction where the carbanionic chain end attacks the electron-poor ring, leading to chain termination or side reactions.[13] This phenomenon is well-documented in the anionic polymerization of 2-vinylpyridine and necessitates carefully controlled, often cryogenic (-78 °C), conditions to suppress it.[13][14][15] Even under optimized conditions, achieving the same level of control as with the 4-isomer can be challenging.
Experimental Data and Protocols
To provide a tangible basis for comparison, this section presents representative experimental data and detailed protocols for the synthesis and reaction of N-Boc protected vinylpiperidine derivatives.
Representative Data Summary
The following table summarizes typical outcomes for the aza-Michael addition of benzylamine to N-Boc protected 2- and 4-vinylpiperidine under identical conditions.
| Substrate | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Key Observation |
| N-Boc-4-vinylpiperidine | 4 | >95% | 92% | Rapid and clean conversion to the addition product. |
| N-Boc-2-vinylpiperidine | 24 | ~40% | 35% | Sluggish reaction with significant starting material remaining. |
Note: Data is representative and intended for comparative illustration.
Experimental Workflow
The following diagram illustrates the workflow for a comparative study.
Caption: Workflow for comparing the reactivity of vinylpiperidine isomers.
Protocol 1: Synthesis of N-Boc-4-vinylpiperidine
This protocol employs a Horner-Wadsworth-Emmons reaction, a reliable method for olefination.
-
Reagents & Equipment: N-Boc-4-piperidone[16], triethyl phosphonoacetate, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), round-bottom flask, magnetic stirrer, nitrogen atmosphere setup.
-
Step 1: Deprotonation. To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq.) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Step 2: Ylide Formation. Slowly add triethyl phosphonoacetate (1.2 eq.) to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.
-
Step 3: Olefination. Dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.[17]
-
Step 4: Reaction & Quench. Allow the reaction to stir at room temperature overnight. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Step 5: Workup & Purification. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the α,β-unsaturated ester intermediate.
-
Step 6: Reduction & Elimination (if necessary). The resulting ester can be reduced (e.g., with DIBAL-H) to the allylic alcohol, followed by elimination (e.g., via mesylation and base treatment) to afford N-Boc-4-vinylpiperidine. A direct Wittig reaction using methyltriphenylphosphonium bromide is a more direct alternative.
Protocol 2: Comparative Aza-Michael Addition
-
Reagents & Equipment: N-Boc-2-vinylpiperidine, N-Boc-4-vinylpiperidine, benzylamine, methanol, two identical reaction vials, magnetic stir plate.
-
Step 1: Setup. In two separate, identical vials, dissolve N-Boc-4-vinylpiperidine (1.0 eq., 0.5 mmol) and N-Boc-2-vinylpiperidine (1.0 eq., 0.5 mmol) in methanol (2 mL).
-
Step 2: Initiation. To each vial, add benzylamine (1.1 eq., 0.55 mmol) at room temperature.
-
Step 3: Monitoring. Stir both reactions at room temperature. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 1h, 4h, 8h, 24h).
-
Step 4: Workup. Upon completion (or after 24h for the 2-vinylpiperidine reaction), concentrate each reaction mixture under reduced pressure.
-
Step 5: Purification & Analysis. Purify the residue from each reaction by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the respective adducts. Determine the isolated yield and compare the results.
Conclusion and Synthetic Implications
The positional isomerism of the vinyl group on the piperidine ring is not a trivial structural change but a critical determinant of chemical reactivity.
-
4-Vinylpiperidine derivatives are sterically unhindered and electronically straightforward substrates. They are ideal for reactions where high reactivity and predictable outcomes are desired, such as in rapid library synthesis via conjugate addition or in the creation of well-defined polymers.
-
2-Vinylpiperidine derivatives are sterically encumbered, leading to significantly lower reactivity in nucleophilic additions. Their use in polymerization requires carefully controlled conditions to avoid side reactions. This reduced reactivity can, however, be exploited for selective transformations in multifunctional molecules where the 2-vinyl group might remain intact while other, more reactive functional groups are manipulated.
For drug development professionals and synthetic chemists, understanding these fundamental differences is paramount. The choice between a 2-vinyl or 4-vinylpiperidine derivative should be a strategic one, based not just on the desired final structure, but on the synthetic accessibility and the specific chemical transformations planned for the synthetic route.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-H functionalization of pyridines. | Semantic Scholar [semanticscholar.org]
- 3. New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Khan Academy [khanacademy.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Applications of the Aza-Michael Reaction in Flow Chemistry for the Synthesis of API | Biblioteca IQS [biblioteca.iqs.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 17. N-BOC-4-(2-ETHOXYCARBONYL-VINYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to HPLC and GC-MS for the Purity Analysis of tert-butyl 2-vinylpiperidine-1-carboxylate
In the landscape of pharmaceutical development, the meticulous characterization of chiral intermediates is not merely a regulatory formality but a cornerstone of drug safety and efficacy. The enantiomeric and chemical purity of molecules such as tert-butyl 2-vinylpiperidine-1-carboxylate, a versatile chiral building block, dictates the stereochemical outcome of the final active pharmaceutical ingredient (API). Consequently, the selection of an appropriate analytical technique for its purity assessment is a critical decision. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity analysis of this compound. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.
The Analytical Challenge: this compound
This compound presents a unique set of analytical challenges. Its structure features a chiral center at the 2-position of the piperidine ring, mandating an analytical method capable of resolving its enantiomers. The presence of the vinyl group offers a chromophore for UV detection but also introduces the potential for polymerization and related impurities. Furthermore, the tert-butoxycarbonyl (Boc) protecting group, while crucial for synthetic strategies, is thermally labile, a critical consideration for gas chromatography.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Chiral Purity
HPLC, particularly with chiral stationary phases (CSPs), is the preeminent technique for the enantioselective analysis of non-volatile and thermally sensitive molecules, making it an ideal first choice for our target analyte.[1][2] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability in resolving a wide array of chiral compounds, including piperidine derivatives.[3][4][5][6][7]
The Rationale for Chiral HPLC
The separation of enantiomers on a CSP is achieved through the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase.[8] The differing stability of these complexes leads to different retention times for the two enantiomers, allowing for their separation and quantification. Normal-phase chromatography, employing non-polar mobile phases, is often favored for chiral separations on polysaccharide-based CSPs as it can provide superior selectivity and resolution for many compounds.[9]
Experimental Protocol: Chiral HPLC-UV
This protocol outlines a model normal-phase HPLC method for the enantiomeric purity analysis of this compound.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm | A polysaccharide-based CSP known for its broad enantioselectivity for chiral amines and related compounds.[4] |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) | A typical normal-phase eluent system. Isopropanol acts as the polar modifier to control retention, while diethylamine is a basic additive to improve peak shape for the basic piperidine analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 25 °C | Temperature is controlled to ensure reproducible retention times and selectivity. |
| Detection | UV at 210 nm | The vinyl group provides sufficient UV absorbance at lower wavelengths for sensitive detection. |
| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |
| Sample Preparation | 1 mg/mL in mobile phase | The sample is dissolved in the mobile phase to ensure compatibility and good peak shape. |
Workflow for Chiral HPLC Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. sfera.unife.it [sfera.unife.it]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
A Senior Application Scientist's Guide to Catalyst Efficacy in Vinylpiperidine Synthesis
Introduction: The Significance of the Vinylpiperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1][2] Its saturated, three-dimensional structure is highly desirable for improving the physicochemical properties of drug candidates.[2][3] The introduction of a vinyl substituent creates the vinylpiperidine scaffold, a versatile building block that allows for further functionalization through reactions targeting the alkene moiety. Consequently, the development of efficient, stereoselective methods for synthesizing substituted vinylpiperidines is a critical endeavor for researchers in drug discovery and development.[4][5]
This guide provides an in-depth comparison of the leading catalytic systems for vinylpiperidine synthesis. We will move beyond simple protocol descriptions to explore the mechanistic underpinnings of each catalyst class, present comparative performance data, and offer field-proven insights into experimental design. Our focus is on providing a clear, objective analysis to aid researchers in selecting the optimal catalytic strategy for their specific synthetic challenges.
Catalytic Strategies: An Overview
The synthesis of vinylpiperidines can be broadly approached through several catalytic pathways. The choice of catalyst dictates the reaction mechanism, substrate scope, and achievable stereoselectivity. This guide will focus on the most prevalent and effective methods: transition metal-catalyzed cyclizations and organocatalytic reactions.
Caption: High-level overview of major catalytic routes to vinylpiperidines.
Part 1: Transition Metal Catalysis
Transition metal catalysts offer powerful and diverse pathways for constructing the vinylpiperidine core, often with exceptional control over stereochemistry.[6] Catalysts based on iridium, rhodium, palladium, and ruthenium are among the most effective.
Iridium (Ir) Catalysis: The Gold Standard for Asymmetric Synthesis
Iridium catalysis has emerged as a robust and highly selective method, particularly for asymmetric synthesis.[2][3] One of the most powerful approaches involves the intramolecular allylic substitution of suitable amine precursors.
Mechanism of Action: The catalytic cycle typically begins with the formation of a chiral π-allyl-iridium intermediate from an allylic substrate. The tethered amine nucleophile then attacks the π-allyl complex in an intramolecular fashion. The stereochemical outcome is dictated by the chiral ligand coordinated to the iridium center, which directs the nucleophilic attack to a specific face of the allyl moiety.[7][8] This allows for the synthesis of highly enantioenriched piperidine derivatives.[9]
References
- 1. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Item - Synthesis and Transition Metal-Catalysed Reactivity of Vinyl and Allenyl Benzoxazinanones - figshare - Figshare [figshare.com]
- 7. Diastereo- and Enantioselective Iridium Catalyzed Coupling of Vinyl Aziridines and Alcohols: Site-Selective Modification of Unprotected Diols and Synthesis of Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective Synthesis of Piperidines by Iridium-Catalyzed Cyclocondensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective synthesis of 2,6-disubstituted piperidines using the iridium-catalyzed allylic cyclization as configurational switch: asymmetric total synthesis of (+)-241 d and related piperidine alkaloids. | Semantic Scholar [semanticscholar.org]
A Guide to Orthogonal Deprotection Strategies for Boc and Other Amine Protecting Groups
In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide chemistry and drug development, the judicious use of protecting groups is a cornerstone of success. The ability to selectively mask and unmask reactive amine functionalities is paramount to achieving desired molecular architectures. The tert-butyloxycarbonyl (Boc) group has long been a workhorse in this field, prized for its robustness and its clean, acid-labile removal. However, the true elegance of modern synthetic chemistry lies in the concept of orthogonality—the selective removal of one protecting group in the presence of others.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of orthogonal deprotection strategies centered around the Boc group and other prevalent amine protecting groups: Fmoc (9-fluorenylmethyloxycarbonyl), Cbz (carboxybenzyl), and Alloc (allyloxycarbonyl). We will delve into the mechanistic underpinnings of their removal, present detailed experimental protocols for their selective cleavage, and offer a comparative analysis of their performance to inform your synthetic strategies.
The Principle of Orthogonality: A Chemist's Toolkit for Selective Transformations
The power of orthogonal protection lies in the distinct chemical environments required to cleave different protecting groups. An ideal set of orthogonal protecting groups allows for the sequential unmasking of specific reactive sites within a complex molecule, enabling precise modifications without compromising the integrity of other protected functionalities. The Boc group, with its susceptibility to acidic conditions, forms the foundation of a powerful orthogonal set when paired with groups that are labile to base, catalytic hydrogenation, or transition metal-catalyzed reactions.[1][][3]
The following sections will explore the individual characteristics of these key protecting groups and, more importantly, how they can be orchestrated in a symphony of selective deprotection.
The Acid-Labile Workhorse: Tert-Butoxycarbonyl (Boc)
The Boc group is a carbamate-based protecting group introduced to an amine via reagents like di-tert-butyl dicarbonate (Boc anhydride).[4][5] Its popularity stems from its general stability towards a wide range of reagents and reaction conditions, with the notable exception of strong acids.[4]
Deprotection Mechanism: The cleavage of the Boc group proceeds via an acid-catalyzed elimination. Protonation of the carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA), destabilizes the carbamate. This leads to the formation of a stable tert-butyl cation and a transient carbamic acid, which readily decarboxylates to liberate the free amine and carbon dioxide.[6][7][8]
dot graph "Boc_Deprotection_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label="Mechanism of Acid-Catalyzed Boc Deprotection", labelloc=t, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
The Base-Labile Counterpart: 9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group is another carbamate-based protecting group that is orthogonal to Boc.[9][10] Its key feature is its stability in acidic conditions and its rapid removal under mild basic conditions, making it a cornerstone of modern solid-phase peptide synthesis (SPPS).[10][11][12]
Deprotection Mechanism: The deprotection of the Fmoc group is a base-mediated β-elimination reaction. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. This initiates an elimination cascade, leading to the formation of dibenzofulvene and the release of the carbamic acid, which then decarboxylates to yield the free amine.[][13][14] The dibenzofulvene byproduct is typically scavenged by the amine base to prevent side reactions.[15]
dot graph "Fmoc_Deprotection_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label="Mechanism of Base-Mediated Fmoc Deprotection", labelloc=t, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Caption: Mechanism of Base-Mediated Fmoc Deprotection.
The Hydrogenolysis-Sensitive Group: Carboxybenzyl (Cbz)
The Cbz (or Z) group is a classic amine protecting group that offers orthogonality to both Boc and Fmoc.[16][17] It is stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[16][18]
Deprotection Mechanism: The most common method for Cbz deprotection is catalytic hydrogenolysis. In the presence of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate), the benzylic C-O bond is reductively cleaved. This releases toluene and the unstable carbamic acid, which spontaneously decarboxylates to give the free amine.[4][19][20]
dot graph "Cbz_Deprotection_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label="Mechanism of Cbz Deprotection via Catalytic Hydrogenolysis", labelloc=t, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Caption: Mechanism of Cbz Deprotection via Catalytic Hydrogenolysis.
The Transition Metal-Labile Group: Allyloxycarbonyl (Alloc)
The Alloc group provides a further dimension of orthogonality, as it is stable to both acidic and basic conditions but can be selectively removed in the presence of a palladium(0) catalyst.[21][22][23] This makes it an invaluable tool for complex synthetic strategies, such as on-resin cyclization of peptides.[24]
Deprotection Mechanism: The deprotection of the Alloc group is a palladium(0)-catalyzed process. The palladium catalyst, typically Pd(PPh₃)₄, undergoes oxidative addition to the allyl group, forming a π-allyl palladium complex. In the presence of a scavenger (e.g., phenylsilane or morpholine), the carbamate is released and subsequently decarboxylates to yield the free amine. The scavenger regenerates the active Pd(0) catalyst, allowing the reaction to proceed catalytically.[11][21][23]
dot graph "Alloc_Deprotection_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label="Mechanism of Palladium-Catalyzed Alloc Deprotection", labelloc=t, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Caption: Mechanism of Palladium-Catalyzed Alloc Deprotection.
Comparative Guide to Orthogonal Deprotection
The following table provides a direct comparison of the deprotection conditions for Boc, Fmoc, Cbz, and Alloc, highlighting their mutual orthogonality.
| Protecting Group | Structure | Deprotection Reagents | Typical Conditions | Orthogonality Notes |
| Boc | tert-Butyloxycarbonyl | Trifluoroacetic acid (TFA), HCl | 25-50% TFA in DCM, 0°C to RT | Stable to base (Fmoc deprotection), hydrogenolysis (Cbz deprotection), and Pd(0) catalysis (Alloc deprotection).[1][][4] |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Piperidine, DBU | 20% Piperidine in DMF, RT | Stable to acid (Boc deprotection), hydrogenolysis (Cbz deprotection), and Pd(0) catalysis (Alloc deprotection).[][9][15] |
| Cbz | Carboxybenzyl | H₂/Pd/C, Ammonium formate/Pd/C | H₂ (1 atm), 10% Pd/C in MeOH, RT | Stable to acid (Boc deprotection) and base (Fmoc deprotection).[16][17] Can be sensitive to some Pd(0) conditions used for Alloc deprotection. |
| Alloc | Allyloxycarbonyl | Pd(PPh₃)₄, Scavenger (e.g., PhSiH₃) | 0.1 eq. Pd(PPh₃)₄, 20 eq. PhSiH₃ in DCM, RT | Stable to acid (Boc deprotection) and base (Fmoc deprotection). Orthogonal to Cbz deprotection via hydrogenolysis.[21][23] |
Experimental Protocols for Selective Deprotection
The following protocols provide step-by-step methodologies for the selective removal of each protecting group in the presence of the others. These are intended as starting points and may require optimization based on the specific substrate.
Protocol 1: Selective Deprotection of Boc in the Presence of Fmoc, Cbz, and Alloc
This protocol describes the removal of the Boc group using trifluoroacetic acid while leaving Fmoc, Cbz, and Alloc groups intact.
-
Materials:
-
Boc-protected compound (also containing Fmoc, Cbz, and/or Alloc groups)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM (e.g., 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution to a final concentration of 25-50% (v/v).
-
Stir the reaction at 0 °C to room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. Deprotection is typically complete within 30 minutes to 2 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
-
Protocol 2: Selective Deprotection of Fmoc in the Presence of Boc, Cbz, and Alloc
This protocol outlines the removal of the Fmoc group using piperidine, a method that is orthogonal to the acid-labile Boc group and the hydrogenolysis- or palladium-sensitive Cbz and Alloc groups.
-
Materials:
-
Fmoc-protected compound (also containing Boc, Cbz, and/or Alloc groups)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Diethyl ether, cold
-
-
Procedure:
-
Dissolve the Fmoc-protected compound in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.
-
Upon completion, precipitate the product by adding the reaction mixture dropwise to a stirred solution of cold diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the deprotected amine.
-
Protocol 3: Selective Deprotection of Cbz in the Presence of Boc, Fmoc, and Alloc
This protocol describes the removal of the Cbz group by catalytic transfer hydrogenolysis, a method that is generally compatible with Boc, Fmoc, and Alloc groups.
-
Materials:
-
Cbz-protected compound (also containing Boc, Fmoc, and/or Alloc groups)
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
-
Procedure:
-
Dissolve the Cbz-protected compound in MeOH or EtOH.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Add ammonium formate (3-5 equivalents) to the reaction mixture.
-
Stir the suspension at room temperature and monitor the reaction by TLC or LC-MS. The reaction is usually complete within 1-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. The resulting residue can be further purified by extraction or chromatography to yield the deprotected amine.[4]
-
Protocol 4: Selective Deprotection of Alloc in the Presence of Boc, Fmoc, and Cbz
This protocol details the palladium(0)-catalyzed removal of the Alloc group, a mild method that is orthogonal to Boc, Fmoc, and Cbz protecting groups.
-
Materials:
-
Alloc-protected compound (also containing Boc, Fmoc, and/or Cbz groups)
-
Dichloromethane (DCM), anhydrous and degassed
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃) or another suitable scavenger
-
-
Procedure:
-
Dissolve the Alloc-protected compound in anhydrous, degassed DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add the scavenger, such as phenylsilane (20 equivalents).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.1-0.25 equivalents).
-
Stir the reaction at room temperature under an inert atmosphere. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, the reaction mixture can be directly concentrated and purified by column chromatography to isolate the deprotected amine.[10][23][25]
-
Conclusion
The strategic implementation of orthogonal protecting groups is a powerful paradigm in modern organic synthesis. The combination of the acid-labile Boc group with the base-labile Fmoc, the hydrogenolysis-sensitive Cbz, and the transition metal-labile Alloc groups provides a versatile and robust toolkit for the construction of complex molecules. A thorough understanding of their respective deprotection mechanisms and the specific experimental conditions required for their selective cleavage is essential for any researcher, scientist, or drug development professional engaged in the art of chemical synthesis. By mastering these orthogonal strategies, the path to intricate and novel molecular architectures becomes significantly more accessible and efficient.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. commonorganicchemistry.com [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 16. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. greentech.fr [greentech.fr]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. total-synthesis.com [total-synthesis.com]
- 24. researchgate.net [researchgate.net]
- 25. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-butyl 2-Vinylpiperidine-1-carboxylate
This document is structured to provide immediate, actionable intelligence for laboratory personnel, grounded in established safety protocols and regulatory compliance.
Hazard Assessment: A Precautionary Approach
Given the absence of a dedicated SDS, a thorough hazard assessment must be conducted by evaluating structurally analogous compounds. The presence of the vinyl group attached to the piperidine ring is of primary concern. Vinylpyridines are known to be reactive and hazardous. For instance, 2-vinylpyridine is classified as a highly flammable liquid and vapor that is harmful if swallowed, toxic in contact with skin, and corrosive, causing severe skin and eye burns. The piperidine scaffold itself is also a flammable and toxic substance.
Therefore, it is prudent to handle tert-butyl 2-Vinylpiperidine-1-carboxylate with the assumption that it possesses similar hazards:
-
Flammability: Likely a flammable liquid.
-
Toxicity: Potentially harmful or toxic if ingested, inhaled, or absorbed through the skin.
-
Corrosivity: May cause skin and eye irritation or burns upon direct contact.
-
Reactivity: The vinyl group may be susceptible to polymerization.
This conservative assessment necessitates the stringent handling and disposal protocols outlined below.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following minimum PPE must be worn:
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) are essential. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.
-
Respiratory Protection: All handling of the compound, especially when transferring or preparing for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of vapors.
Segregation and Storage of Waste: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. Improperly mixed chemicals can lead to violent reactions, the release of toxic gases, or fires.
-
Waste Stream: this compound waste should be designated as halogenated organic waste unless you can confirm the absence of halogens. If non-halogenated, it should be collected in a dedicated non-halogenated organic solvent waste container.
-
Container Requirements:
-
Use only containers that are chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must be in good condition, with a secure, leak-proof screw-top cap.
-
The container must be clearly labeled with the words "Hazardous Waste" and a full chemical name of the contents, including an approximate concentration.
-
-
Incompatible Wastes: Do not mix this waste with:
-
Acids or bases.
-
Oxidizing agents.
-
Aqueous waste.
-
Step-by-Step Disposal Protocol
The following protocol provides a clear, actionable workflow for the safe disposal of this compound.
Experimental Protocol: Waste Collection and Labeling
-
Designate a Satellite Accumulation Area (SAA): Establish a designated SAA within the laboratory, at or near the point of waste generation. This area must be under the control of the laboratory personnel.
-
Select an Appropriate Waste Container: Obtain a clean, dry, and chemically compatible waste container with a secure lid.
-
Label the Container: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume
-
The date the first drop of waste was added
-
The relevant hazard pictograms (e.g., flammable, corrosive, toxic)
-
-
Transfer the Waste: In a chemical fume hood, carefully transfer the waste into the labeled container. Avoid splashing.
-
Secure the Container: Tightly close the container cap.
-
Store in SAA: Place the container in the designated SAA. Ensure it is stored away from incompatible materials.
Disposal Decision-Making Flowchart
The following flowchart illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Compliance: Adherence to Federal and Local Guidelines
The disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Academic laboratories often have specific guidelines under these regulations. It is imperative that all laboratory personnel are trained on these regulations and their institution's specific chemical hygiene plan.
Key principles of RCRA compliance include:
-
Waste Identification: Properly identifying all hazardous waste streams.
-
Generator Status: Understanding your laboratory's generator status (e.g., Very Small Quantity Generator, Small Quantity Generator, or Large Quantity Generator), which dictates accumulation limits and disposal timelines.
-
Manifest System: Ensuring that all hazardous waste transported off-site is accompanied by a proper manifest, which tracks the waste from "cradle-to-grave".
Never dispose of this compound down the sink or in the regular trash. This is a violation of environmental regulations and can have serious consequences for the environment and human health.
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill Response:
-
Evacuate the immediate area.
-
Alert nearby personnel and your laboratory supervisor.
-
If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material (e.g., vermiculite or a commercial chemical spill kit).
-
Collect the contaminated absorbent material in a sealed, labeled container for disposal as hazardous waste.
-
For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adopting a conservative approach to hazard assessment, adhering
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-butyl 2-Vinylpiperidine-1-carboxylate
This guide provides an in-depth operational plan for the safe handling and disposal of tert-butyl 2-Vinylpiperidine-1-carboxylate. As direct and comprehensive safety data for this specific molecule is not extensively published, this document synthesizes information from analogous chemical structures—specifically vinylpyridines and N-Boc protected piperidines—to establish a robust and precautionary safety protocol. Our approach is grounded in the principle of managing risk by assuming the hazards of the most reactive or hazardous structural analogues.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the potential risks is the foundation of a reliable safety plan. Based on data from structurally related compounds, we can anticipate the primary hazards associated with this compound. The presence of the vinyl group and the piperidine ring informs our assessment. For instance, 2-Vinylpyridine is known to be flammable and can cause severe skin burns and eye damage[1][2]. Similarly, other N-Boc piperidine derivatives are classified as skin and eye irritants[3].
| Potential Hazard | Basis of Assessment (Analogous Compounds) | Primary Risk to Personnel |
| Skin Corrosion/Irritation | Classified as a skin irritant or corrosive (Category 1B/2) in related vinylpyridines and piperazines.[1][3] | Direct contact can lead to irritation, chemical burns, or allergic skin reactions.[1] |
| Serious Eye Damage | Many related compounds are classified as causing serious eye damage or irritation (Category 1/2).[1][3][4] | Splashes can cause severe and potentially irreversible damage to the eyes.[3] |
| Toxicity | Analogues are listed as harmful if swallowed and, in some cases, toxic in contact with skin.[1][2][5] | Ingestion or significant dermal absorption could lead to systemic toxic effects. |
| Respiratory Irritation | Some related compounds may cause respiratory system irritation.[3] | Inhalation of vapors or aerosols, especially if heated or nebulized, could irritate the respiratory tract. |
| Flammability | Vinylpyridines are flammable liquids.[1][2] While this compound has a high flash point, the vinyl group suggests caution. | Vapors may form flammable mixtures with air, particularly under heat.[1] |
The Core PPE Ensemble: A Multi-Layered Defense
The selection of Personal Protective Equipment (PPE) must be directly correlated to the hazards identified above. The goal is to create multiple barriers between the researcher and the chemical.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound must be performed inside a certified chemical fume hood.[1] This is the most critical step in minimizing inhalation exposure and containing any potential spills.
Hand Protection: Selecting the Right Gloves
Glove selection is paramount due to the high risk of skin irritation and potential dermal toxicity. A single pair of standard disposable gloves is insufficient.
-
Rationale for Double-Gloving: Double-gloving provides a critical safety buffer. If the outer glove is breached, the inner glove offers temporary protection, allowing the user time to retreat, remove the gloves safely, and re-glove.
-
Recommended Combination:
-
Inner Glove: A standard disposable nitrile glove. Nitrile provides good dexterity and splash resistance against a variety of chemicals.[6][7]
-
Outer Glove: A thicker, chemical-resistant glove such as Butyl rubber or Neoprene. Butyl rubber is highly recommended as it offers excellent protection against a wide array of organic compounds, including esters, ketones, and aldehydes.[6]
-
-
Inspection and Removal: Always inspect gloves for tears or pinholes before use.[7] Use a proper removal technique to avoid touching the outer surface of the glove with bare skin.[8]
Glove Material General Resistance Comparison
| Glove Material | General Protection Against Organics | Not Recommended For |
| Nitrile | Good for splash protection against oils, greases, some acids, and alcohols.[6] | Strong oxidizing agents, aromatic solvents, ketones, and acetates.[6] |
| Butyl | Excellent resistance to ketones, esters, highly corrosive acids, and aldehydes.[6] | Aliphatic and aromatic hydrocarbons, halogenated solvents.[6] |
| Neoprene | Good pliability and tear resistance; protects against hydraulic fluids, gasoline, and alcohols.[6] | Not specified as having major weaknesses but less robust than Butyl for many organics. |
| Latex (Natural Rubber) | Good for aqueous solutions but generally not recommended for chemical protection in a research setting.[6][7] | Many organic solvents; can cause allergic reactions.[6] |
Eye and Face Protection
Given the severe eye damage potential, protection must be stringent.
-
Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 or EN166 standards. Standard safety glasses with side shields are inadequate.
-
Required for Splash Risk: When handling larger quantities (>50 mL) or performing vigorous operations (e.g., heating, sonicating, transferring under pressure), a full-face shield must be worn over chemical splash goggles.[9]
Body Protection
-
A flame-resistant lab coat is mandatory.
-
For procedures involving larger volumes or a significant risk of splashing, a chemically resistant apron or coveralls should be worn over the lab coat.[10]
-
Ensure clothing is long-sleeved, and legs are fully covered. Closed-toe, chemical-resistant shoes are required.[11]
Respiratory Protection
When working within a certified fume hood, respiratory protection is typically not required. However, it becomes necessary in specific scenarios:
-
Emergency Situations: For large spills or ventilation failure.
-
Airborne Particle Generation: If the material is being aerosolized and not fully contained.
-
Procedure: A NIOSH-approved air-purifying respirator with an organic vapor cartridge is appropriate.[9] A proper fit test and training are mandatory before use.
Operational and Disposal Protocols
Step-by-Step Handling Procedure
-
Preparation: Don all required PPE before entering the area where the chemical is stored.
-
Work Area: Confirm the chemical fume hood is operational and the sash is at the appropriate height.
-
Handling: Perform all manipulations deep within the fume hood. Use tools and equipment (e.g., spatulas, cannulas) that minimize the chance of spills or aerosol generation.
-
Heating: If heating is required, use a controlled heating mantle and a condenser to prevent vapor release.
-
Post-Handling: Tightly seal the container immediately after use.[12]
-
Decontamination: Wipe down the work surface in the fume hood. Decontaminate any equipment that came into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order (outer gloves first, then face shield/goggles, etc.), avoiding self-contamination.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[3][8]
Waste Disposal Plan
-
Chemical Waste: All excess this compound and solutions containing it must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: All disposable PPE (gloves, bench paper, etc.) that comes into contact with the chemical is considered hazardous waste. It must be collected in a separate, sealed, labeled waste bag or container.
-
Disposal Route: All waste must be disposed of through an approved waste disposal plant, following all local and federal regulations.[3] Do not pour down the drain or discard in regular trash.[1]
Emergency Procedures
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1] |
Visualized PPE Selection Workflow
This diagram provides a logical workflow for determining the appropriate level of PPE based on the specific task being performed.
Caption: Decision workflow for selecting appropriate PPE level.
References
- 1. fishersci.fr [fishersci.fr]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. tert-Butyl 2-oxopiperidine-1-carboxylate | C10H17NO3 | CID 7577838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl 2-formylpiperidine-1-carboxylate | C11H19NO3 | CID 10656219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. spokane.wsu.edu [spokane.wsu.edu]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. americanchemistry.com [americanchemistry.com]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. epa.gov [epa.gov]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
